molecular formula C7H6BrNO3 B1523646 (5-Bromo-2-nitrophenyl)methanol CAS No. 1241894-37-0

(5-Bromo-2-nitrophenyl)methanol

Cat. No.: B1523646
CAS No.: 1241894-37-0
M. Wt: 232.03 g/mol
InChI Key: UGQKJJIHTCXFJT-UHFFFAOYSA-N
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Description

(5-Bromo-2-nitrophenyl)methanol is a benzyl alcohol derivative classified as an aromatic building block. This compound is of significant interest in organic synthesis and medicinal chemistry research. It features both a bromo substituent and a nitro group on the phenyl ring, making it a versatile intermediate for constructing more complex molecules. Researchers value this compound for nucleophilic aromatic substitution reactions, where the bromine atom can be displaced, and for further functionalization of the alcohol group, for example, through oxidation to the corresponding aldehyde or esterification. The nitro group can also be reduced to an amine, expanding its utility in synthesizing compounds like anilines and heterocycles. As a key precursor, it is used in the development of potential pharmacologically active molecules, including studies focused on antimicrobial and anticancer agents. The compound must be handled with care following appropriate safety protocols. This compound is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(5-bromo-2-nitrophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO3/c8-6-1-2-7(9(11)12)5(3-6)4-10/h1-3,10H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGQKJJIHTCXFJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)CO)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1241894-37-0
Record name (5-bromo-2-nitro-phenyl)methanol
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Foundational & Exploratory

(5-Bromo-2-nitrophenyl)methanol: A Trifunctional Building Block for Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract: (5-Bromo-2-nitrophenyl)methanol is a strategically important synthetic intermediate, distinguished by the presence of three distinct and orthogonally reactive functional groups: a primary benzylic alcohol, an electron-withdrawing nitro group, and a versatile aryl bromide. This unique arrangement allows for a highly controlled, stepwise functionalization, making it an invaluable building block in the synthesis of complex molecules, particularly within the fields of medicinal chemistry and materials science. This guide provides a comprehensive overview of its chemical properties, a reliable synthetic protocol, an in-depth analysis of its chemical reactivity at each functional site, and its applications as a key intermediate in drug discovery.

Physicochemical and Spectroscopic Profile

This compound is typically a solid at room temperature.[1] Its structural features—a sterically accessible alcohol, an electrophilic aromatic ring modulated by the nitro group, and a bromine atom amenable to cross-coupling—define its synthetic utility.

Table 1: Core Physicochemical and Spectroscopic Data

Property Value Source
IUPAC Name This compound [1]
CAS Number 1241894-37-0 [1]
Molecular Formula C₇H₆BrNO₃ [2]
Molecular Weight 232.03 g/mol [3]
Appearance Solid [1]
Storage Sealed in dry, room temperature [1]
Predicted ¹H NMR δ ~7.8-8.2 (m, 2H, Ar-H), δ ~7.5-7.7 (m, 1H, Ar-H), δ ~4.8 (s, 2H, -CH₂OH), δ ~2.5-3.5 (br s, 1H, -OH) Predicted

| Predicted ¹³C NMR | δ ~148-150 (C-NO₂), δ ~138-142 (C-CH₂OH), δ ~130-135 (Ar-CH), δ ~125-130 (Ar-CH), δ ~120-125 (C-Br), δ ~118-122 (Ar-CH), δ ~60-65 (-CH₂OH) | Predicted |

Synthesis and Purification

The most direct and reliable synthesis of this compound involves the chemoselective reduction of the corresponding aldehyde, 5-bromo-2-nitrobenzaldehyde. Sodium borohydride (NaBH₄) is the reagent of choice for this transformation due to its mild nature and excellent selectivity for aldehydes and ketones over nitro groups and aryl halides.[4][5]

Causality of Experimental Design

The choice of NaBH₄ is critical. A more powerful reducing agent like lithium aluminum hydride (LiAlH₄) would likely reduce the nitro group in addition to the aldehyde, leading to undesired byproducts.[6] The use of an alcoholic solvent like ethanol or methanol is standard for NaBH₄ reductions as it is sufficiently polar to dissolve the reagents and also serves as a proton source during the workup phase.[7]

Detailed Experimental Protocol: Synthesis
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 5-bromo-2-nitrobenzaldehyde (1.0 eq., e.g., 2.30 g, 10 mmol).

  • Dissolution: Add absolute ethanol (30-40 mL) and stir at room temperature until the aldehyde is fully dissolved.

  • Reagent Addition: Cool the solution to 0 °C using an ice-water bath. Slowly add sodium borohydride (NaBH₄) (1.2 eq., e.g., 0.45 g, 12 mmol) portion-wise over 15 minutes. Caution: Hydrogen gas evolution may occur.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using 3:1 Hexane:Ethyl Acetate as eluent) until the starting aldehyde spot is completely consumed.

  • Quenching and Work-up: Cool the flask back to 0 °C and slowly quench the reaction by the dropwise addition of 1M hydrochloric acid (HCl) until the pH is ~6-7 and gas evolution ceases.

  • Extraction: Remove the ethanol under reduced pressure using a rotary evaporator. Add deionized water (50 mL) and ethyl acetate (50 mL) to the residue. Transfer to a separatory funnel, shake, and separate the layers. Extract the aqueous layer two more times with ethyl acetate (2 x 25 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (saturated NaCl solution, 1 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to afford pure this compound.

Visualization: Synthesis Workflow

G cluster_setup Reaction Setup cluster_reaction Reduction cluster_workup Work-up & Purification A Dissolve 5-bromo-2-nitrobenzaldehyde in Ethanol B Cool to 0 °C A->B C Add NaBH4 (portion-wise) B->C D Stir at Room Temp (1-2h) C->D E Monitor by TLC D->E F Quench with 1M HCl E->F G Solvent Removal F->G H Aqueous Work-up & Extraction G->H I Dry & Concentrate H->I J Purify (Recrystallization/Chromatography) I->J Product Product J->Product Pure Product

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity and Synthetic Utility

The synthetic power of this compound lies in the differential reactivity of its three functional groups. This allows for selective transformations at one site while leaving the others intact, providing a robust platform for building molecular complexity.

Reaction I: Oxidation of the Benzylic Alcohol

The primary alcohol can be selectively oxidized back to the aldehyde or further to a carboxylic acid, depending on the chosen oxidant. This transformation is fundamental for introducing carbonyl functionality.

  • To Aldehyde: Reagents like Pyridinium Chlorochromate (PCC) or Dess-Martin Periodinane (DMP) in an anhydrous solvent like dichloromethane (DCM) provide a clean and high-yielding conversion to 5-bromo-2-nitrobenzaldehyde. TEMPO-catalyzed oxidations are also a green and efficient alternative.[8]

  • To Carboxylic Acid: Stronger oxidizing agents, such as potassium permanganate (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid), will oxidize the alcohol directly to 5-bromo-2-nitrobenzoic acid.

G start This compound aldehyde 5-Bromo-2-nitrobenzaldehyde start->aldehyde  PCC or  TEMPO/NaOCl acid 5-Bromo-2-nitrobenzoic acid start->acid  KMnO4 or  Jones Reagent

Caption: Oxidation pathways of the benzylic alcohol functional group.

Reaction II: Reduction of the Nitro Group

The nitro group is a powerful electron-withdrawing group and a precursor to the synthetically versatile aniline. It can be selectively reduced without affecting the bromide or the benzylic alcohol.

  • Expert Insight: While catalytic hydrogenation (e.g., H₂, Pd/C) is a common method for nitro reduction, it carries a significant risk of dehalogenation (reductive removal of the bromine atom).[9] Therefore, metal-acid systems are often preferred for substrates containing aryl bromides.

  • Trusted Protocol: A reliable method is the use of tin(II) chloride (SnCl₂) in a solvent like ethanol or ethyl acetate, or the use of iron powder (Fe) in the presence of an acid source like ammonium chloride (NH₄Cl) or acetic acid.[10] These conditions are highly chemoselective for the nitro group.

G start This compound amine (2-Amino-5-bromophenyl)methanol start->amine  Fe / NH4Cl  (or SnCl2)

Caption: Chemoselective reduction of the nitro group to an aniline.

Reaction III: C-C Bond Formation via the Aryl Bromide

The aryl bromide is a key handle for constructing carbon-carbon or carbon-heteroatom bonds, most notably through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a premier example, allowing for the formation of biaryl structures.[11][12]

  • Mechanistic Principle: The reaction proceeds through a well-established catalytic cycle involving three main steps:

    • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond.

    • Transmetalation: The organic group from an organoboron reagent (e.g., a boronic acid) is transferred to the palladium center.

    • Reductive Elimination: The two organic fragments couple, forming the new C-C bond and regenerating the Pd(0) catalyst.[13]

  • Typical Conditions: The reaction generally requires a palladium source (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂), a base (e.g., K₂CO₃, Cs₂CO₃), and a boronic acid or ester coupling partner in a suitable solvent system (e.g., DME/water or Toluene/water).[14]

G start This compound coupling Suzuki Coupling start->coupling product (5-Aryl-2-nitrophenyl)methanol coupling->product reagents R-B(OH)2 Pd(0) Catalyst Base reagents->coupling

Caption: Suzuki-Miyaura cross-coupling of the aryl bromide.

Applications in Medicinal Chemistry and Drug Discovery

The true value of this compound is realized in multi-step synthetic campaigns where each functional group is addressed in a planned sequence. This "synthetic strategy" approach is crucial in drug discovery for rapidly generating analogues and building Structure-Activity Relationships (SAR).

Example Synthetic Strategy:

  • Step 1 (Scaffold Building): Utilize the aryl bromide in a Suzuki coupling to install a desired aryl or heteroaryl group, forming the core scaffold of a target molecule.[12]

  • Step 2 (Pharmacophore Introduction): Reduce the nitro group to an aniline. This newly formed amine can then be acylated, alkylated, or used to construct a heterocyclic ring (e.g., a quinoline or benzimidazole), which often serves as a key pharmacophore.

  • Step 3 (Solubility/Linker Modification): The primary alcohol can be functionalized last. It can be converted into an ether or ester to modulate solubility and pharmacokinetic properties, or it can be used as a point of attachment for a linker in applications like PROTACs or antibody-drug conjugates.

This strategic functionalization makes it an ideal starting material for libraries of compounds targeting a wide range of biological targets, such as protein kinases, where substituted biaryl aniline cores are common motifs.

Safety, Handling, and Storage

As with all laboratory chemicals, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, in a well-ventilated fume hood.

  • GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]

  • Storage: The compound should be stored in a tightly sealed container in a dry, cool place away from incompatible materials.[1]

Conclusion

This compound is a highly valuable and versatile building block for advanced organic synthesis. The orthogonal reactivity of its alcohol, nitro, and bromide functionalities provides chemists with a powerful tool for the controlled and strategic construction of complex molecular architectures. Its proven utility in fundamental transformations like oxidation, reduction, and palladium-catalyzed cross-coupling solidifies its role as a key intermediate for accelerating research and development, particularly in the demanding arena of modern drug discovery.

References

An In-depth Technical Guide to the Synthesis of (5-Bromo-2-nitrophenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Importance of (5-Bromo-2-nitrophenyl)methanol

This compound, CAS No. 1241894-37-0, is a pivotal intermediate in the fields of medicinal chemistry and materials science.[1] Its bifunctional nature, featuring a reactive brominated aryl ring and a nitro group ortho to a hydroxymethyl substituent, makes it a versatile building block for constructing complex molecular architectures. The strategic placement of the bromine atom allows for a multitude of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), while the nitro group can be readily reduced to an amine, opening pathways to amides, sulfonamides, and heterocyclic systems. This guide provides a comprehensive analysis of the primary synthetic routes to this valuable compound, focusing on the underlying chemical principles, process optimization, and the rationale behind critical experimental choices.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A logical retrosynthetic analysis of this compound reveals two primary and highly practical disconnection points centered on the hydroxymethyl group. These disconnections lead to two common and commercially available precursors: an aldehyde and a carboxylic acid.

G Target This compound C1 C-O Functional Group Interconversion (FGI) (Reduction) Target->C1 Aldehyde 5-Bromo-2-nitrobenzaldehyde C1->Aldehyde Pathway I Acid 5-Bromo-2-nitrobenzoic acid C1->Acid Pathway II G cluster_0 Step 1: Hydride Attack cluster_1 Step 2: Protonation Aldehyde 5-Bromo-2-nitrobenzaldehyde (Carbonyl Carbon δ+) Intermediate Alkoxide Intermediate Aldehyde->Intermediate Nucleophilic Addition NaBH4 NaBH₄ (Hydride Source H⁻) NaBH4->Aldehyde Product This compound Intermediate->Product Workup H₂O / H⁺ (Proton Source) Workup->Intermediate G cluster_workflow LiAlH₄ Reduction Workflow Start Dissolve Acid in Anhydrous THF Cool Cool to 0 °C under N₂ Start->Cool AddLAH Slowly Add LiAlH₄ Solution Cool->AddLAH React Stir at 0 °C to RT AddLAH->React Quench Careful Quench (H₂O, then NaOH, then H₂O) React->Quench Filter Filter off Aluminum Salts Quench->Filter Extract Extract & Purify Filter->Extract Product Final Product Extract->Product

References

A Comprehensive Technical Guide to (5-Bromo-2-nitrophenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: (5-Bromo-2-nitrophenyl)methanol is a crucial substituted benzyl alcohol derivative that serves as a versatile building block in modern organic synthesis. Its unique arrangement of bromo, nitro, and hydroxymethyl functional groups on a phenyl ring makes it an important intermediate in the synthesis of a wide range of complex molecules, particularly in the fields of medicinal chemistry and materials science. This guide provides an in-depth overview of its chemical identifiers, physicochemical properties, a validated synthesis protocol, key applications, and essential safety information, tailored for researchers and professionals in drug development and chemical synthesis.

Core Chemical Identifiers and Properties

Precise identification is paramount in chemical research and development. This compound is cataloged under several identifiers across various chemical databases. The definitive CAS Number for this compound is 1241894-37-0 [1]. A comprehensive list of its identifiers and key physicochemical properties is summarized below for rapid reference.

Identifier / PropertyValueSource(s)
CAS Number 1241894-37-0[1]
IUPAC Name This compound[1]
Synonym(s) 5-Bromo-2-nitrobenzyl alcohol
Molecular Formula C₇H₆BrNO₃[1]
Molecular Weight 232.03 g/mol
Physical Form Solid[1]
InChI 1S/C7H6BrNO3/c8-6-1-2-7(9(11)12)5(3-6)4-10/h1-3,10H,4H2[1]
InChIKey UGQKJJIHTCXFJT-UHFFFAOYSA-N[1]
Storage Sealed in dry, room temperature conditions[1]

Synthesis Protocol and Mechanistic Rationale

The synthesis of this compound is typically achieved through the selective reduction of the corresponding aldehyde, 5-bromo-2-nitrobenzaldehyde. This transformation is a cornerstone reaction in organic chemistry, where the choice of reducing agent is critical to ensure the aldehyde is reduced in preference to the nitro group.

Protocol: Selective Reduction of 5-Bromo-2-nitrobenzaldehyde

Objective: To synthesize this compound with high yield and purity.

Materials:

  • 5-Bromo-2-nitrobenzaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH), anhydrous[2]

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Deionized water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 5-bromo-2-nitrobenzaldehyde (1.0 eq) in anhydrous methanol (approx. 0.2 M solution) under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C using an ice-water bath.

    • Rationale: Methanol is an excellent solvent for both the substrate and the reducing agent. The reaction is performed at 0 °C to control the exothermic nature of the reduction and to minimize potential side reactions.

  • Addition of Reducing Agent: To the cooled, stirring solution, add sodium borohydride (NaBH₄) (1.1 eq) portion-wise over 15-20 minutes.

    • Rationale: Sodium borohydride is a mild and selective reducing agent that efficiently reduces aldehydes and ketones to alcohols without affecting more robust functional groups like nitro groups under these conditions. A slight excess ensures the complete conversion of the starting material.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is fully consumed.

  • Workup and Quenching: Once the reaction is complete, carefully quench the excess NaBH₄ by slowly adding saturated aqueous ammonium chloride solution until gas evolution ceases.

    • Rationale: The quenching step safely neutralizes the unreacted borohydride and hydrolyzes the borate-ester intermediate, liberating the desired alcohol.

  • Extraction: Remove the methanol under reduced pressure. Partition the remaining aqueous residue between dichloromethane (DCM) and water. Extract the aqueous layer twice more with DCM.

  • Drying and Concentration: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent in vacuo to yield the crude product.

  • Purification: The crude this compound can be purified by column chromatography on silica gel or by recrystallization to afford the final product as a solid.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_prep Reaction Preparation cluster_reaction Reduction Reaction cluster_workup Workup & Purification start Dissolve 5-Bromo-2-nitrobenzaldehyde in Methanol cool Cool to 0 °C start->cool Ice Bath add_nabh4 Add NaBH₄ (Portion-wise) cool->add_nabh4 stir Stir & Monitor by TLC add_nabh4->stir 1-2 hours quench Quench with aq. NH₄Cl stir->quench extract Extract with DCM quench->extract purify Dry, Concentrate & Purify extract->purify product This compound purify->product Safety_Workflow cluster_ppe Personal Protective Equipment (PPE) cluster_handling Safe Handling cluster_storage Storage & Disposal ppe_gloves Gloves fume_hood Use Fume Hood ppe_goggles Goggles ppe_coat Lab Coat storage Store Cool & Dry avoid_contact Avoid Skin/Eye Contact avoid_inhalation Avoid Inhalation disposal Approved Waste Disposal

References

Spectroscopic Characterization of (5-Bromo-2-nitrophenyl)methanol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a detailed analysis of the spectroscopic data for (5-Bromo-2-nitrophenyl)methanol (CAS No. 1241894-37-0). As a crucial intermediate in various synthetic pathways, a thorough understanding of its spectral characteristics is paramount for researchers, scientists, and professionals in drug development for quality control and structural confirmation. While a complete set of publicly available, peer-reviewed spectral data for this specific molecule is limited, this guide will synthesize foundational spectroscopic principles and data from closely related analogs to present a comprehensive and predictive analysis. We will delve into the expected features in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), explaining the causal relationships between the molecular structure and the spectral output.

Molecular Structure and Expected Spectroscopic Features

This compound possesses a unique substitution pattern on the benzene ring that dictates its spectroscopic behavior. The presence of a hydroxyl group (-OH), a methylene bridge (-CH₂-), a bromine atom (-Br), and a nitro group (-NO₂) provides distinct and predictable signals across different spectroscopic techniques. The ortho-position of the nitro group relative to the methanol moiety introduces significant electronic effects, influencing the chemical shifts in NMR and the vibrational frequencies in IR spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are essential for structural verification.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum will provide information on the number of different types of protons, their chemical environment, and their proximity to other protons. The spectrum is predicted to show signals for the aromatic protons, the methylene protons, and the hydroxyl proton.

Predicted ¹H NMR Data:

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
-OH2.0 - 4.0Broad Singlet1HN/A
-CH₂-~4.9Singlet2HN/A
Ar-H3~8.0Doublet1H~8.5
Ar-H4~7.7Doublet of Doublets1H~8.5, ~2.0
Ar-H6~7.9Doublet1H~2.0

Causality Behind Predictions:

  • Aromatic Protons (H3, H4, H6): The strong electron-withdrawing nature of the ortho-nitro group deshields the aromatic protons, shifting them downfield. H3 is expected to be a doublet due to coupling with H4. H4 will appear as a doublet of doublets, coupling to both H3 and H6. H6 will be a doublet due to its coupling with H4.

  • Methylene Protons (-CH₂-): These protons are adjacent to the electron-withdrawing aromatic ring and the oxygen atom, placing them in a deshielded environment. The proximity to the nitro group likely shifts this signal further downfield compared to a standard benzyl alcohol.

  • Hydroxyl Proton (-OH): The chemical shift of the hydroxyl proton is highly variable and depends on the solvent, concentration, and temperature. It typically appears as a broad singlet and may exchange with deuterium in D₂O. The intermolecular and intramolecular interactions, influenced by the solvent, play a significant role in its chemical shift[1][2][3].

Experimental Protocol for ¹H NMR:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent can influence the chemical shifts[1][2][3].

  • Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

    • Use a pulse angle of 30-45 degrees.

    • Set the relaxation delay to 1-2 seconds.

    • Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • Processing: Process the Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) and perform a Fourier transform. Phase and baseline correct the spectrum. Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

¹³C NMR Spectroscopy: The Carbon Skeleton

The ¹³C NMR spectrum will reveal the number of chemically non-equivalent carbon atoms and their electronic environment.

Predicted ¹³C NMR Data:

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
-CH₂-~61
Ar-C5 (C-Br)~122
Ar-C4~132
Ar-C6~128
Ar-C3~125
Ar-C1~140
Ar-C2 (C-NO₂)~149

Causality Behind Predictions:

  • Aromatic Carbons: The carbon attached to the nitro group (C2) will be the most downfield due to the strong electron-withdrawing and deshielding effect of the nitro group. The carbon bearing the bromine (C5) will be influenced by the halogen's electronegativity and will appear in the mid-aromatic region. The other aromatic carbons will have chemical shifts determined by the combined electronic effects of the substituents.

  • Methylene Carbon (-CH₂-): This carbon is attached to the aromatic ring and the hydroxyl group, leading to a chemical shift in the typical range for benzylic alcohols.

Experimental Protocol for ¹³C NMR:

  • Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (20-50 mg) may be beneficial for obtaining a good signal-to-noise ratio in a shorter time.

  • Instrument Setup: Acquire the spectrum on a 400 MHz (or higher) spectrometer equipped for ¹³C detection.

  • Acquisition Parameters:

    • Use a standard proton-decoupled pulse sequence.

    • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-160 ppm).

    • Use a pulse angle of 45-90 degrees.

    • A longer relaxation delay (e.g., 2-5 seconds) may be necessary for quaternary carbons, although not strictly required for this molecule if only detection is needed.

    • Acquire a larger number of scans (e.g., 1024 or more) compared to ¹H NMR.

  • Processing: Process the FID similarly to the ¹H NMR spectrum. Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Data:

Functional GroupPredicted Absorption Range (cm⁻¹)Vibration Type
O-H3500 - 3200 (Broad)Stretching
C-H (Aromatic)3100 - 3000Stretching
C-H (Aliphatic)3000 - 2850Stretching
N=O (Nitro)1550 - 1500 (Asymmetric)Stretching
N=O (Nitro)1360 - 1300 (Symmetric)Stretching
C=C (Aromatic)1600 - 1450Stretching
C-O1260 - 1000Stretching
C-Br700 - 500Stretching

Causality Behind Predictions:

  • O-H Stretch: The hydroxyl group will exhibit a broad absorption band due to hydrogen bonding.

  • Nitro Group Stretches: The nitro group will show two strong, characteristic absorption bands corresponding to its asymmetric and symmetric stretching vibrations. These are often some of the most intense peaks in the spectrum.

  • Aromatic and Aliphatic C-H Stretches: These will appear at their typical frequencies.

  • C-O Stretch: The stretching vibration of the C-O single bond in the alcohol will be present in the fingerprint region.

  • C-Br Stretch: The carbon-bromine bond will have a characteristic absorption in the lower frequency region of the spectrum.

Experimental Protocol for FT-IR:

  • Sample Preparation:

    • KBr Pellet Method: Grind 1-2 mg of the solid sample with 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press[4][5].

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact[5]. This method requires minimal sample preparation.

  • Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Collect a background spectrum of the empty sample compartment (or the clean ATR crystal).

    • Place the sample in the instrument and collect the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

    • Typically, scan the range from 4000 cm⁻¹ to 400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.

Predicted Mass Spectrometry Data (Electron Ionization - EI):

m/z ValueInterpretation
231/233Molecular Ion Peak [M]⁺ (Characteristic 1:1 isotopic pattern for Bromine)
213/215[M - H₂O]⁺
185/187[M - H₂O - CO]⁺ or [M - NO₂]⁺
106[C₇H₆O]⁺ (Fragment from loss of Br and NO₂)
77[C₆H₅]⁺ (Phenyl cation)

Causality Behind Predictions:

  • Molecular Ion Peak: Due to the presence of a bromine atom, the molecular ion will appear as a pair of peaks ([M]⁺ and [M+2]⁺) with nearly equal intensity, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. This is a key diagnostic feature.

  • Fragmentation Pattern: Under electron ionization, the molecule is expected to undergo fragmentation. Common fragmentation pathways for benzyl alcohols include the loss of water. The nitro group can also be lost as NO₂. Further fragmentation of the aromatic ring can lead to smaller charged species.

Experimental Protocol for GC-MS (EI):

  • Sample Preparation: Dissolve a small amount of the sample (e.g., 1 mg) in a volatile solvent like dichloromethane or ethyl acetate (1 mL).

  • Instrument Setup: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

  • GC Conditions:

    • Injector: Split/splitless injector at 250°C.

    • Column: A non-polar capillary column (e.g., HP-5ms).

    • Oven Program: Start at a lower temperature (e.g., 100°C), then ramp up to a higher temperature (e.g., 280°C) to ensure elution of the compound.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Source: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole or Ion Trap.

    • Scan Range: Scan a mass range that includes the expected molecular weight (e.g., m/z 40-300).

Data Integration and Structural Elucidation Workflow

The comprehensive characterization of this compound relies on the synergistic interpretation of data from NMR, IR, and MS. The following workflow illustrates this process.

References

(5-Bromo-2-nitrophenyl)methanol: A Comprehensive Technical Guide to its Mechanistic Action in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

(5-Bromo-2-nitrophenyl)methanol is a versatile synthetic intermediate whose utility in modern organic chemistry is defined by the unique interplay of its constituent functional groups: a reactive benzylic alcohol, an electron-withdrawing nitro group, and a strategically positioned bromine atom. This guide provides an in-depth exploration of the core mechanisms through which this molecule participates in and influences organic reactions. We will delve into its role as a precursor in the synthesis of complex heterocyclic scaffolds, its application as a photolabile protecting group, and the underlying principles that govern its reactivity. This document is intended to serve as a technical resource for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and materials science, offering both theoretical understanding and practical insights into the application of this valuable reagent.

Chemical Profile and Spectroscopic Characterization

This compound, also known as 5-bromo-2-nitrobenzyl alcohol, is a solid at room temperature. Its structure presents a fascinating case study in substituent effects, which are pivotal to understanding its reactivity. The potent electron-withdrawing nature of the ortho-nitro group significantly influences the electronic properties of the benzene ring and the reactivity of the benzylic alcohol. The bromine atom at the meta-position relative to the alcohol further modulates the electron density of the aromatic system and provides a handle for cross-coupling reactions.

Table 1: Physicochemical and Spectroscopic Data for this compound

PropertyValueSource
CAS Number 1241894-37-0--INVALID-LINK--
Molecular Formula C₇H₆BrNO₃--INVALID-LINK--
Molecular Weight 232.03 g/mol --INVALID-LINK--
Appearance Solid--INVALID-LINK--
¹H NMR (CDCl₃, 400 MHz) δ 8.21 (d, J=2.3 Hz, 1H), 7.71 (dd, J=8.6, 2.3 Hz, 1H), 7.55 (d, J=8.6 Hz, 1H), 5.05 (s, 2H), 2.50 (br s, 1H)Inferred from similar structures and spectral databases.
¹³C NMR (CDCl₃, 100 MHz) δ 148.8, 139.7, 133.2, 129.2, 127.5, 123.9, 62.5Inferred from similar structures and spectral databases.
IR (KBr, cm⁻¹) ~3400 (O-H), ~1520 (NO₂, asym), ~1340 (NO₂, sym), ~1050 (C-O), ~830 (C-Br)General functional group regions.

Note: The provided NMR data is a representative spectrum inferred from spectral databases and the analysis of structurally related compounds. Researchers should always acquire and interpret their own analytical data for definitive characterization.

Core Reactivity and Mechanistic Principles

The reactivity of this compound is primarily dictated by three key features: the benzylic alcohol, the ortho-nitro group, and the bromine substituent.

  • Benzylic Alcohol Reactivity: The hydroxyl group can undergo typical alcohol reactions such as oxidation to the corresponding aldehyde, esterification, and etherification. The benzylic position makes it susceptible to nucleophilic substitution, particularly after activation of the hydroxyl group (e.g., by protonation or conversion to a better leaving group). The electron-withdrawing nitro group at the ortho position can influence the rate of these reactions. For instance, in nucleophilic substitution reactions proceeding through a carbocation intermediate, the nitro group is strongly destabilizing, thus disfavoring an SN1-type mechanism.[1][2]

  • Influence of the Ortho-Nitro Group: The nitro group is a strong electron-withdrawing group through both inductive and resonance effects. This has several consequences:

    • It increases the acidity of the benzylic alcohol's proton.

    • It deactivates the aromatic ring towards electrophilic substitution.

    • Crucially, it enables unique photochemical reactivity, which will be discussed in the context of photolabile protecting groups.

  • The Role of the Bromine Atom: The bromine atom serves as a versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Heck, and Sonogashira reactions. This allows for the introduction of a wide variety of carbon-based substituents at this position, enabling the construction of complex molecular architectures.

G cluster_0 Key Functional Groups of this compound cluster_1 Resulting Reactivity and Applications A Benzylic Alcohol (-CH₂OH) D Oxidation to Aldehyde Esterification/Etherification Nucleophilic Substitution A->D Enables B Ortho-Nitro Group (-NO₂) E Photolabile Protecting Group Modulation of Ring Electronics B->E Dictates C Meta-Bromo Substituent (-Br) F Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Heck) C->F Provides Handle For

Caption: Logical relationship between the functional groups of this compound and its primary modes of reactivity.

Mechanism of Action in Heterocyclic Synthesis: The Friedländer Annulation Pathway

A significant application of this compound lies in its use as a precursor for the synthesis of quinolines and related nitrogen-containing heterocycles. This typically involves a two-step sequence: oxidation of the benzylic alcohol to the corresponding aldehyde, followed by a condensation and cyclization reaction. The Friedländer annulation is a classic and powerful method for quinoline synthesis, and this compound is an excellent starting material for accessing the requisite precursors.

Step 1: Oxidation to 5-Bromo-2-nitrobenzaldehyde

The selective oxidation of the primary alcohol to the aldehyde is a critical first step. Over-oxidation to the carboxylic acid must be avoided. Several mild oxidation protocols are suitable for this transformation.

Protocol: Oxidation of this compound to 5-Bromo-2-nitrobenzaldehyde (Adapted from a general procedure for benzylic alcohol oxidation)

  • Reaction Setup: To a solution of this compound (1.0 equiv) in a suitable solvent such as dichloromethane (DCM) or acetonitrile, add a mild oxidizing agent. Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) are commonly used for this purpose. The reaction is typically run at room temperature.

  • Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) to ensure complete consumption of the starting material and to prevent over-oxidation.

  • Workup: Upon completion, the reaction mixture is typically filtered through a pad of silica gel or celite to remove the oxidant byproducts. The filtrate is then concentrated under reduced pressure.

  • Purification: The crude aldehyde can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Step 2: Friedländer Annulation for Quinoline Synthesis

The resulting 5-bromo-2-nitrobenzaldehyde can then be condensed with a ketone or aldehyde containing an α-methylene group in the presence of a base to construct the quinoline ring system. The nitro group is subsequently reduced and cyclizes to form the heterocyclic ring.

G A This compound B Oxidation (e.g., PCC, DMP) A->B C 5-Bromo-2-nitrobenzaldehyde B->C E Aldol Condensation C->E D Enolate Formation from Ketone (Base-catalyzed) D->E F Dehydration E->F G Reductive Cyclization of Nitro Group (e.g., Fe/HCl, Na₂S₂O₄) F->G H 6-Bromoquinoline Derivative G->H

Caption: Experimental workflow for the synthesis of a 6-bromoquinoline derivative from this compound.

The mechanism of the Friedländer annulation in this context involves the following key steps:

  • Enolate Formation: A base (e.g., NaOH, KOH, or an amine) deprotonates the α-carbon of the ketone to form an enolate.

  • Aldol Condensation: The enolate acts as a nucleophile and attacks the electrophilic carbonyl carbon of 5-bromo-2-nitrobenzaldehyde.

  • Dehydration: The resulting aldol adduct readily dehydrates to form an α,β-unsaturated carbonyl compound.

  • Reductive Cyclization: The nitro group is reduced to an amino group, typically using reducing agents like iron in acetic acid, sodium dithionite, or catalytic hydrogenation. The newly formed amino group then undergoes an intramolecular nucleophilic attack on the carbonyl carbon, followed by dehydration to yield the aromatic quinoline ring.

Mechanism of Action as a Photolabile Protecting Group

The 2-nitrobenzyl moiety is a well-established photolabile protecting group (PPG), often referred to as a "photocage". This compound can be used to introduce this photocage onto various functional groups, such as alcohols, phenols, carboxylic acids, and phosphates. The protected substrate is stable under many chemical conditions but can be deprotected by irradiation with UV light, typically in the range of 300-360 nm. This allows for the spatial and temporal control of the release of the active molecule, which is highly valuable in fields like drug delivery, materials science, and synthetic biology.

The mechanism of photocleavage proceeds through an intramolecular hydrogen abstraction by the excited nitro group:

  • Photoexcitation: Upon absorption of a photon, the ortho-nitro group is excited to a diradical triplet state.

  • Intramolecular Hydrogen Abstraction: The excited nitro group abstracts a hydrogen atom from the benzylic carbon, forming an aci-nitro intermediate.

  • Rearrangement and Cleavage: This intermediate is unstable and undergoes a rearrangement to form 5-bromo-2-nitrosobenzaldehyde and release the protected molecule.

G A Protected Substrate with (5-Bromo-2-nitrobenzyl) Group B UV Irradiation (hν) A->B C Excited State of Nitro Group B->C D Intramolecular H-Abstraction C->D E aci-Nitro Intermediate D->E F Rearrangement E->F G Released Substrate F->G H 5-Bromo-2-nitrosobenzaldehyde F->H

References

A Comprehensive Technical Guide to (5-Bromo-2-nitrophenyl)methanol Derivatives: Synthesis, Bioactivity, and Drug Development Perspectives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The (5-Bromo-2-nitrophenyl)methanol scaffold is a versatile building block in medicinal chemistry, offering multiple points for chemical modification to generate diverse molecular libraries. Its inherent structural features—a reactive benzylic alcohol, an electron-withdrawing nitro group, and a bromine atom suitable for cross-coupling reactions—make it an attractive starting point for the synthesis of novel therapeutic agents. This in-depth guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, chemical properties, and significant biological activities of derivatives based on this core structure. We will explore key synthetic transformations, delve into the mechanistic basis for their anticancer and antimicrobial activities, and provide detailed, field-proven experimental protocols. By synthesizing data from authoritative sources and presenting it with practical, experience-based insights, this document serves as a critical resource for harnessing the full potential of this compound derivatives in modern drug discovery.

The this compound Core: A Privileged Scaffold

Chemical Identity and Physicochemical Properties

This compound, identified by CAS Number 1241894-37-0, is a substituted aromatic alcohol with the linear formula C7H6BrNO3. The molecule's architecture is defined by a benzene ring substituted with three key functional groups:

  • A Bromine Atom: Positioned at C5, it serves as a crucial handle for carbon-carbon and carbon-heteroatom bond formation, primarily through palladium-catalyzed cross-coupling reactions.

  • A Nitro Group: Located at C2, this strong electron-withdrawing group significantly influences the ring's reactivity. It is also a versatile precursor that can be reduced to a primary amine, opening up a vast landscape for further derivatization (e.g., amidation, sulfonylation).

  • A Methanol Group: The primary alcohol at C1 is readily functionalized through esterification or etherification, allowing for the introduction of various side chains to modulate physicochemical properties like solubility and lipophilicity.

This strategic arrangement of functional groups makes this compound and its isomers valuable intermediates in the synthesis of complex molecules, particularly active pharmaceutical ingredients (APIs).[1][2]

Strategic Importance in Medicinal Chemistry

The true value of the this compound scaffold lies in its role as a "chassis" for building biologically active molecules. The presence of both a halogen and a reducible nitro group allows for sequential or orthogonal chemical modifications. This enables the systematic exploration of chemical space around the core, a fundamental practice in structure-activity relationship (SAR) studies.[3] Derivatives of similar brominated and nitrated phenyl structures have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory effects, highlighting the therapeutic potential embedded within this chemical class.[4][5]

Synthetic Pathways and Derivatization Strategies

The chemical versatility of this compound allows for a multitude of synthetic transformations. The three primary sites of reaction—the alcohol, the nitro group, and the bromine atom—can be targeted to create a vast array of derivatives.

Core Synthetic Approaches

The parent compound, this compound, is typically synthesized via the reduction of the corresponding aldehyde, 5-bromo-2-nitrobenzaldehyde, using a mild reducing agent like sodium borohydride (NaBH4) in an alcoholic solvent. This standard procedure is efficient and high-yielding.

Key Derivatization Reactions
  • O-Alkylation and Esterification: The hydroxyl group of the methanol moiety is a prime target for modification. Williamson ether synthesis, reacting the corresponding alkoxide with an alkyl halide, or Steglich esterification with a carboxylic acid, can introduce diverse side chains that influence ligand-receptor interactions and pharmacokinetic properties.

  • Nitro Group Reduction: The transformation of the nitro group into an aniline is a cornerstone of this scaffold's chemistry. Common methods include reduction with tin(II) chloride (SnCl2) in acidic media or catalytic hydrogenation (H2/Pd-C). The resulting aminobenzyl alcohol is a key intermediate for synthesizing amides, sulfonamides, and ureas.

  • Palladium-Catalyzed Cross-Coupling: The C-Br bond is ideal for Suzuki, Sonogashira, Heck, or Buchwald-Hartwig cross-coupling reactions. These powerful methods allow for the introduction of aryl, alkynyl, or amino substituents, dramatically increasing molecular complexity and enabling the construction of bi-aryl or other elaborate structures often found in potent pharmaceuticals.[6][7]

G Core This compound O_Deriv Ethers / Esters Core->O_Deriv Williamson Ether Synthesis Steglich Esterification C_Deriv Bi-aryl / Alkynyl Derivatives Core->C_Deriv Pd-Catalyzed Cross-Coupling (e.g., Suzuki, Sonogashira) Intermediate (5-Bromo-2-aminophenyl)methanol Core->Intermediate Nitro Reduction (e.g., SnCl2/HCl) N_Deriv Anilines -> Amides / Sulfonamides Intermediate->N_Deriv Acylation / Sulfonylation

Fig. 1: Key derivatization strategies for the this compound scaffold.

Biological Activities and Therapeutic Applications

Derivatives built upon nitrophenyl and bromophenyl cores have shown significant promise across several therapeutic areas. The specific electronic and steric properties imparted by these groups are often crucial for biological function.

Anticancer Activity

Nitroaromatic compounds are well-established cytotoxins, and their derivatives are frequently investigated as anticancer agents. For instance, novel 4-thiazolidinone derivatives incorporating a 2-chloro-3-(4-nitrophenyl)propenylidene moiety have demonstrated potent antimitotic activity against a panel of cancer cell lines, including leukemia, colon cancer, and melanoma.[8] The presence of the nitrophenyl group was found to be a necessary requirement for achieving these anticancer effects.[8] Similarly, other studies on nitrofuran-thiazolidinone hybrids have shown significant inhibitory effects on breast cancer cell lines, inducing apoptosis through the intrinsic mitochondrial pathway.[9] While not direct derivatives of this compound, these findings strongly suggest that its derivatives are promising candidates for anticancer drug discovery programs.

Antimicrobial Properties

The nitrofuran class of antibiotics, which share the key nitroaromatic feature, have long been used for their broad-spectrum antibacterial activity.[10] The antimicrobial mechanism often involves the enzymatic reduction of the nitro group within the bacterial cell to generate toxic, reactive nitrogen species that damage cellular macromolecules.[10] Research into 5-nitrofuran derivatives has established quantitative structure-activity relationships (QSAR), showing that electronic factors are key determinants of antibacterial potency against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria.[4] Furthermore, other studies have shown that N-(trifluoromethyl)phenyl substituted pyrazole derivatives, including bromo-substituted analogs, are effective growth inhibitors of antibiotic-resistant Gram-positive bacteria like MRSA and can prevent biofilm formation.[11][12]

Structure-Activity Relationship (SAR) Insights

SAR studies are crucial for optimizing lead compounds. For many biologically active nitroaromatic compounds, the following principles have emerged:

  • Electronic Effects: The reduction potential of the nitro group is often correlated with antimicrobial activity. Substituents that modulate this potential can fine-tune the compound's potency.[4]

  • Lipophilicity and Steric Factors: In a series of 2,5-dimethoxyphenylpiperidines, the introduction of a bromine atom at the 4'-position (analogous to the 5-position in our core) conferred increased agonist potency at serotonin 5-HT2A receptors, highlighting the role of lipophilic and sterically appropriate substituents.[13]

  • Side Chain Nature: In anticancer 4-thiazolidinones, the nature of the substituent at the N-3 position of the thiazolidinone ring was critical, with carboxylic acid residues and p-hydroxyphenyl groups proving to be the most effective.[8]

Derivative Class Therapeutic Area Key Structural Features Observed Activity Reference
Nitrophenyl-ThiazolidinonesAnticancer(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylideneMean GI50 = 1.57 µM against NCI60 cell panel[8]
Nitrofuran-ThiazolidinonesAnticancer5-((5-Nitrofuran-2-yl)allylidene)Induction of apoptosis in MCF-7 & MDA-MB-231 breast cancer cells[9]
5-Nitrofuran DerivativesAntibacterialVaried 5-position substituents on the furan ringActive against S. aureus and C. crescentus[4]
Bromophenol DerivativesAnticancer / AntioxidantMethylated and acetylated bromophenolsInhibition of leukemia K562 cell viability
N-Phenyl PyrazolesAntibacterialBromo and trifluoromethyl substitutionsMIC as low as 3.12 µg/mL against MRSA[12]

Experimental Protocols: A Practical Guide

The following protocols are presented as self-validating systems, providing a clear rationale for each step and outlining expected outcomes for characterization.

Protocol: Synthesis of a Representative Ether Derivative

This protocol details the synthesis of 5-bromo-2-nitro-1-((prop-2-yn-1-yloxy)methyl)benzene via a modified Williamson ether synthesis, introducing a terminal alkyne for potential use in "click chemistry."

Objective: To functionalize the benzylic alcohol with a propargyl group.

Materials and Reagents:

ReagentCAS No.M.W. ( g/mol )AmountMoles
This compound1241894-37-0232.031.0 g4.31 mmol
Sodium Hydride (60% in oil)7646-69-724.00207 mg5.17 mmol
Propargyl Bromide (80% in toluene)106-96-7118.960.57 mL5.17 mmol
Anhydrous Tetrahydrofuran (THF)109-99-9-20 mL-

Step-by-Step Methodology:

  • Reaction Setup: Under an inert atmosphere (N2 or Argon), add this compound (1.0 g, 4.31 mmol) to a dry 100 mL round-bottom flask equipped with a magnetic stir bar.

  • Solvent Addition: Add anhydrous THF (20 mL) and stir until the starting material is fully dissolved.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (60% dispersion in mineral oil, 207 mg, 5.17 mmol) portion-wise over 10 minutes. Causality: NaH is a strong, non-nucleophilic base that efficiently deprotonates the alcohol to form the corresponding alkoxide. The reaction is exothermic and produces H2 gas, necessitating slow addition and an inert atmosphere.

  • Alkoxide Formation: Allow the mixture to stir at 0 °C for 30 minutes. The solution may become a slurry.

  • Alkylation: Slowly add propargyl bromide (0.57 mL, 5.17 mmol) dropwise via syringe.

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent system.

  • Quenching: Once the reaction is complete (disappearance of starting material by TLC), cool the flask back to 0 °C and cautiously quench the excess NaH by slowly adding 5 mL of saturated aqueous NH4Cl solution.

  • Workup: Transfer the mixture to a separatory funnel containing 30 mL of water. Extract the aqueous layer with ethyl acetate (3 x 30 mL). Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude oil by flash column chromatography on silica gel, eluting with a gradient of 5% to 20% ethyl acetate in hexanes to yield the pure product.

Characterization: The final product should be characterized by 1H NMR, 13C NMR, and Mass Spectrometry to confirm the structure and purity.

References

An In-Depth Technical Guide to (5-Bromo-2-nitrophenyl)methanol: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of (5-Bromo-2-nitrophenyl)methanol, a key intermediate in the synthesis of various organic compounds. Tailored for researchers, scientists, and professionals in drug development, this document delves into the historical context of its related compounds, details its synthesis, outlines its physicochemical properties, and explores its applications in modern research.

Introduction and Chemical Significance

This compound, with the CAS number 1241894-37-0, is a substituted aromatic alcohol. Its structure, featuring a benzene ring functionalized with a bromo, a nitro, and a hydroxymethyl group, makes it a versatile precursor in organic synthesis. The presence of these distinct functional groups allows for a variety of chemical transformations, rendering it a valuable building block for the synthesis of more complex molecules, including pharmaceuticals and materials for scientific research.

The nitro group can be readily reduced to an amine, which can then participate in a wide range of coupling reactions. The bromo substituent provides a handle for cross-coupling reactions, such as Suzuki or Heck couplings, enabling the formation of carbon-carbon bonds. The primary alcohol functionality can be oxidized to an aldehyde or a carboxylic acid, or it can be used in esterification and etherification reactions. This trifecta of reactivity makes this compound a strategic starting material in multi-step synthetic pathways.

Discovery and Historical Context

The preparation of related bromonitro alcohols has been described in patent literature, often focusing on general processes for their production. For instance, early methods involved the reaction of a nitromethane with an aldehyde, followed by bromination[1][2]. These general procedures laid the groundwork for the synthesis of a wide array of substituted nitro alcohols.

The specific substitution pattern of this compound likely emerged from the need for tailored building blocks in medicinal chemistry and materials science. The strategic placement of the bromo and nitro groups allows for regioselective reactions, a key consideration in the efficient synthesis of complex target molecules. The development of reliable methods for the reduction of nitrobenzaldehydes to their corresponding alcohols has been a critical enabler for the accessibility of compounds like this compound.

Synthesis of this compound

The most common and practical laboratory-scale synthesis of this compound involves the reduction of its corresponding aldehyde, 5-bromo-2-nitrobenzaldehyde. This two-step approach, starting from a commercially available precursor, offers a reliable and scalable route to the desired product.

Synthesis of the Precursor: 5-Bromo-2-nitrobenzaldehyde

The synthesis of the key intermediate, 5-bromo-2-nitrobenzaldehyde, can be achieved through the nitration of 2-bromobenzaldehyde.

Experimental Protocol:

  • Reaction Setup: In a flask equipped with a stirrer and cooled in an ice bath, dissolve 2-bromobenzaldehyde in concentrated sulfuric acid.

  • Nitration: Slowly add potassium nitrate to the cooled solution while maintaining a low temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture into ice water to precipitate the product.

  • Purification: Collect the precipitate by filtration, wash with water, and recrystallize from a suitable solvent system (e.g., ethyl acetate/pentane) to yield pure 5-bromo-2-nitrobenzaldehyde.

Reduction to this compound

The final step is the selective reduction of the aldehyde group in 5-bromo-2-nitrobenzaldehyde to a primary alcohol, without affecting the nitro group. Mild reducing agents are typically employed for this transformation.

Experimental Protocol:

  • Reaction Setup: Dissolve 5-bromo-2-nitrobenzaldehyde in a suitable solvent, such as tetrahydrofuran (THF) or methanol, in a reaction flask.

  • Reduction: Add a mild reducing agent, such as sodium borohydride (NaBH₄), portion-wise to the solution at room temperature.

  • Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Quenching and Work-up: Carefully quench the reaction by the dropwise addition of a dilute acid (e.g., 5% HCl). The product may precipitate out of the solution.

  • Isolation and Purification: Collect the solid product by filtration, wash thoroughly with water, and dry to obtain this compound. Further purification can be achieved by recrystallization if necessary.

Synthesis Workflow Diagram

FunctionalGroupTransformations cluster_alcohol Alcohol Transformations cluster_nitro Nitro Group Transformations cluster_bromo Bromo Group Transformations Start This compound -CH₂OH -NO₂ -Br Aldehyde Aldehyde -CHO Start->Aldehyde Oxidation (mild) Ester Ester -CH₂O-R Start->Ester Esterification Amine Amine -NH₂ Start->Amine Reduction CrossCoupling Cross-Coupling Products -R' Start->CrossCoupling Pd-catalyzed Coupling CarboxylicAcid Carboxylic Acid -COOH Aldehyde->CarboxylicAcid Oxidation (strong)

References

An In-Depth Technical Guide to the Health and Safety of (5-Bromo-2-nitrophenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for qualified professionals and is not a substitute for a formal Safety Data Sheet (SDS). Always consult the specific SDS provided by the manufacturer before handling this chemical.

Introduction

(5-Bromo-2-nitrophenyl)methanol (CAS No. 1241894-37-0) is a substituted aromatic alcohol of interest in synthetic organic chemistry, particularly as a building block in the development of novel pharmaceutical compounds and other complex molecules. The presence of a bromo and a nitro group on the phenyl ring, in conjunction with the reactive methanol moiety, imparts specific chemical properties that also necessitate a thorough understanding of its potential health and safety hazards. This guide provides a detailed overview of the known safety information, handling protocols, and emergency procedures for this compound, grounded in established chemical safety principles.

Hazard Identification and Classification

Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as an irritant.[1] The primary hazards are associated with direct contact and inhalation.

GHS Classification:

Hazard ClassCategoryGHS PictogramSignal WordHazard Statement
Skin Corrosion/Irritation2
alt text
Warning H315: Causes skin irritation.[1]
Serious Eye Damage/Eye Irritation2A
alt text
Warning H319: Causes serious eye irritation.[1]
Specific Target Organ Toxicity (Single Exposure); Respiratory Tract Irritation3
alt text
Warning H335: May cause respiratory irritation.[1]

Expert Analysis of Hazards:

The irritant nature of this compound is attributed to its chemical structure. The nitro group can act as a mild oxidizing agent and can participate in biochemical reactions that can lead to cellular stress and inflammation upon contact with skin or mucous membranes. The bromo substituent can also contribute to the compound's reactivity. While specific toxicological data for this compound is not extensively published, related brominated and nitrated aromatic compounds are known to exhibit similar irritant properties.[2][3]

First-Aid Measures: A Self-Validating Response Protocol

Immediate and appropriate first aid is crucial to mitigate the effects of accidental exposure. The following protocols are designed to address the identified hazards of this compound.

Exposure RouteFirst-Aid ProtocolCausality and Rationale
Inhalation 1. Immediately move the affected individual to fresh air. 2. If breathing is difficult, provide oxygen. 3. If breathing has stopped, administer artificial respiration. Do not use mouth-to-mouth resuscitation. 4. Seek immediate medical attention.[2][3]The primary goal is to remove the individual from the source of exposure and ensure adequate oxygenation. Artificial respiration is critical in cases of respiratory arrest, but direct contact with the chemical should be avoided.
Skin Contact 1. Immediately flush the affected skin with copious amounts of water for at least 15 minutes. 2. Remove all contaminated clothing and shoes while flushing. 3. Wash the affected area with soap and water. 4. If skin irritation persists, seek medical attention.[2][3]Prompt and thorough rinsing is essential to remove the chemical from the skin surface and minimize irritation. Soap helps to emulsify and remove any residual compound.
Eye Contact 1. Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. 2. Remove contact lenses if present and easy to do so. 3. Seek immediate medical attention.[2][3]The sensitive nature of the eye tissues necessitates immediate and prolonged irrigation to prevent serious damage. Medical evaluation is crucial to assess the extent of the injury.
Ingestion 1. Do NOT induce vomiting. 2. Rinse the mouth thoroughly with water. 3. Never give anything by mouth to an unconscious person. 4. Seek immediate medical attention.[2]Inducing vomiting can cause further damage to the esophagus. The primary course of action is to dilute the substance in the stomach and seek professional medical help.

Safe Handling, Storage, and Disposal: A Lifecycle Approach

Proactive measures are fundamental to preventing exposure and ensuring a safe laboratory environment.

Engineering Controls and Personal Protective Equipment (PPE)

A risk assessment should always precede the handling of this compound. The following engineering controls and PPE are mandatory.

Control MeasureSpecificationRationale
Ventilation Handle in a well-ventilated area, preferably within a certified chemical fume hood.[2]To minimize the inhalation of dust or vapors.
Eye Protection Tightly fitting safety goggles or a face shield (conforming to EN166 or NIOSH standards).To protect against splashes and airborne particles.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene). Inspect gloves for integrity before each use.To prevent skin contact and absorption.
Skin and Body Protection A lab coat, long pants, and closed-toe shoes are required. For larger quantities or in case of a potential splash, chemical-resistant aprons and sleeves should be worn.To prevent accidental skin contact.
Handling Protocols
  • Avoid creating dust.

  • Wash hands thoroughly after handling.[2]

  • Do not eat, drink, or smoke in areas where this chemical is handled or stored.

  • Keep the container tightly closed when not in use.[2]

Storage
  • Store in a tightly sealed container in a dry, cool, and well-ventilated area.[4]

  • Keep away from incompatible materials such as strong oxidizing agents.

Disposal

Dispose of this chemical and its container in accordance with all applicable local, state, and federal regulations. It should be treated as hazardous waste. Do not allow it to enter the environment.

Toxicological Profile

There is a lack of specific, publicly available quantitative toxicological data (e.g., LD50, LC50) for this compound. The hazard assessment is primarily based on the GHS classification derived from structurally related compounds. The primary toxicological concerns are its irritant effects on the skin, eyes, and respiratory system.

Experimental Workflow and Risk Mitigation

The following diagram illustrates a logical workflow for the safe handling of this compound, from planning to disposal.

SafeHandlingWorkflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Experiment Phase cluster_emergency Emergency Response Prep Preparation 1. Conduct Risk Assessment 2. Review Safety Data Sheet 3. Prepare Engineering Controls (Fume Hood) 4. Don Personal Protective Equipment Handling Handling 1. Weigh/Measure in Fume Hood 2. Perform Experiment 3. Keep Container Closed When Not in Use Prep->Handling Proceed if safe Emergency Emergency Procedures 1. In case of spill, evacuate and ventilate. 2. Follow First-Aid Measures 3. Contact Emergency Services Prep->Emergency Identified High Risk Cleanup Cleanup & Disposal 1. Decontaminate Work Area 2. Segregate Waste 3. Dispose of as Hazardous Waste 4. Remove and Clean PPE Handling->Cleanup Experiment complete Handling->Emergency Spill or Exposure

Caption: Workflow for the safe handling of this compound.

References

Unlocking New Frontiers: A Technical Guide to the Research Potential of (5-Bromo-2-nitrophenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Molecule of Latent Versatility

In the landscape of synthetic chemistry and drug discovery, the strategic selection of building blocks is paramount to the successful construction of novel molecular architectures with desired functionalities. (5-Bromo-2-nitrophenyl)methanol, a seemingly unassuming aromatic alcohol, emerges as a molecule of significant untapped potential. Its unique trifunctional arrangement—a hydroxyl group for derivatization, a nitro group amenable to reduction and transformation, and a bromine atom providing a handle for cross-coupling reactions—positions it as a versatile scaffold for a multitude of applications. This technical guide will delve into the core research areas where this compound can serve as a pivotal starting material, offering field-proven insights and detailed methodologies for researchers, medicinal chemists, and professionals in drug development. We will explore its synthesis, its role as a photocleavable linker, and its utility as a precursor for the synthesis of medicinally relevant heterocyclic compounds.

I. Synthesis of this compound: A Foundational Protocol

The accessibility of a key starting material is a critical first step in any research endeavor. While various synthetic routes can be envisaged, a reliable and straightforward method for the preparation of this compound involves the selective reduction of the corresponding aldehyde, 5-bromo-2-nitrobenzaldehyde. This approach is favored due to the commercial availability of the aldehyde and the mild conditions required for the reduction, which preserves the sensitive nitro and bromo functionalities.

The reduction of an aldehyde to a primary alcohol is a fundamental transformation in organic synthesis. For this specific substrate, sodium borohydride (NaBH₄) in a protic solvent like methanol is an excellent choice due to its chemoselectivity; it will readily reduce the aldehyde without affecting the nitro group or the aryl bromide.[1]

Experimental Protocol: Reduction of 5-Bromo-2-nitrobenzaldehyde

Reaction Scheme:

G reactant 5-Bromo-2-nitrobenzaldehyde product This compound reactant->product reagents NaBH4, Methanol 0 °C to rt

A proposed synthesis of this compound.

Materials:

MaterialCAS NumberMolecular Weight ( g/mol )
5-Bromo-2-nitrobenzaldehyde20357-20-4230.02
Sodium borohydride (NaBH₄)16940-66-237.83
Methanol (anhydrous)67-56-132.04
Ethyl acetate141-78-688.11
Deionized water7732-18-518.02
Anhydrous magnesium sulfate7487-88-9120.37

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, suspend 5-bromo-2-nitrobenzaldehyde (1.0 eq) in anhydrous methanol (approximately 20 mL per gram of aldehyde).

  • Cooling: Cool the suspension to 0 °C in an ice bath.

  • Addition of Reducing Agent: While stirring vigorously, add sodium borohydride (1.1 eq) portion-wise, maintaining the temperature at 0 °C. The addition should be slow to control any effervescence.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 3:1 Hexanes:Ethyl Acetate).

  • Quenching: Once the starting material is consumed, carefully quench the reaction by the slow, dropwise addition of deionized water at 0 °C.

  • Solvent Removal: Remove the methanol from the reaction mixture under reduced pressure using a rotary evaporator.

  • Extraction: To the aqueous residue, add ethyl acetate and transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (saturated NaCl solution). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purification: The crude product can be purified by column chromatography on silica gel if necessary, though often the crude material is of sufficient purity for subsequent steps.

II. Harnessing the Power of Light: this compound as a Photocleavable Linker

The ortho-nitrobenzyl group is a well-established photolabile protecting group, prized for its ability to be cleaved with UV light, allowing for the controlled release of a protected molecule.[2] This "caging" technology has profound implications in drug delivery, materials science, and the synthesis of complex molecules. This compound provides the core scaffold for such a photocleavable system. The hydroxyl group can be tethered to a molecule of interest (e.g., a drug, a fluorescent probe, or a solid support) through an ether or ester linkage. Upon irradiation with UV light (typically around 350 nm), an intramolecular rearrangement occurs, leading to the release of the tethered molecule and the formation of 5-bromo-2-nitrosobenzaldehyde as a byproduct.

The presence of the bromine atom at the 5-position is not merely a synthetic handle; it can also modulate the photochemical properties of the nitrobenzyl system. While a comprehensive study on the 5-bromo substituent is needed, substitutions on the aromatic ring are known to influence the absorption maxima and the quantum yield of the photocleavage reaction.[3] This opens up a research avenue for fine-tuning the release kinetics of a payload.

Conceptual Workflow for a Photocleavable System

G cluster_synthesis Synthesis cluster_application Application a This compound c Esterification/Etherification a->c b Molecule of Interest (e.g., Drug) b->c d Photocleavable Conjugate c->d e Delivery/Incorporation into System d->e f UV Irradiation (λ ≈ 350 nm) e->f g Released Molecule of Interest f->g h 5-Bromo-2-nitrosobenzaldehyde (Byproduct) f->h

Workflow for a photocleavable drug delivery system.

Potential Research Directions:

  • Synthesis of Photocleavable Prodrugs: Esterify the hydroxyl group of this compound with a carboxylic acid-containing drug. The resulting prodrug would be inactive until exposed to light, allowing for targeted drug delivery.

  • Light-Degradable Materials: Incorporate the this compound moiety as a cross-linker in a polymer network. Upon irradiation, the cross-links would break, leading to the degradation of the material. This has applications in tissue engineering and controlled-release devices.[4]

  • Orthogonal Deprotection Strategies: The bromine atom can be used in palladium-catalyzed cross-coupling reactions, allowing for the attachment of other functionalities. This, combined with the photocleavable nature of the nitrobenzyl group, could enable complex, multi-step syntheses with orthogonal deprotection strategies.

III. A Gateway to Heterocycles: Leveraging the Dual Reactivity of this compound

The true synthetic prowess of this compound lies in the dual reactivity of its nitro and bromo substituents. The nitro group can be selectively reduced to an amine, which can then participate in a variety of cyclization reactions to form nitrogen-containing heterocycles. Concurrently, the bromine atom can be utilized in transition-metal-catalyzed cross-coupling reactions to introduce further complexity. This dual functionality makes it an ideal precursor for the synthesis of medicinally important heterocyclic scaffolds such as benzimidazoles and quinolines.

A. Synthesis of Benzimidazole Derivatives

Benzimidazoles are a prominent class of heterocyclic compounds with a wide range of biological activities.[5] A common synthetic route involves the condensation of an o-phenylenediamine with an aldehyde or carboxylic acid. This compound can be readily converted into a substituted o-phenylenediamine precursor.

Proposed Synthetic Pathway:

  • Oxidation: The primary alcohol is first oxidized to the corresponding aldehyde, 5-bromo-2-nitrobenzaldehyde.

  • Reduction: The nitro group is then selectively reduced to an amine, yielding 2-amino-5-bromobenzaldehyde.

  • Reductive Amination & Cyclization: This intermediate can then be reacted with another amine and a reducing agent, followed by cyclization to form the benzimidazole ring. Alternatively, the 2-amino-5-bromobenzaldehyde can be further reduced to the corresponding diamine, which can then be cyclized with an aldehyde.

G start This compound step1 Oxidation start->step1 intermediate1 5-Bromo-2-nitrobenzaldehyde step1->intermediate1 step2 Selective Nitro Reduction intermediate1->step2 intermediate2 2-Amino-5-bromobenzaldehyde step2->intermediate2 step3 Condensation with R-CHO & Cyclization intermediate2->step3 product Substituted Benzimidazole step3->product

Pathway to substituted benzimidazoles.

B. Synthesis of Quinoline Derivatives

Quinolines are another class of heterocycles with significant pharmacological importance.[6][7] The Friedländer synthesis, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl, is a classic method for quinoline synthesis. The 2-amino-5-bromobenzaldehyde intermediate derived from this compound is a perfect substrate for this reaction.

Proposed Synthetic Pathway:

  • Conversion to 2-Amino-5-bromobenzyl alcohol: The nitro group of this compound is selectively reduced to an amine.

  • Dehydrogenative Cyclization: The resulting 2-amino-5-bromobenzyl alcohol can then be reacted with a ketone in the presence of a suitable catalyst to afford the corresponding quinoline derivative.[2]

G start This compound step1 Selective Nitro Reduction start->step1 intermediate1 2-Amino-5-bromobenzyl alcohol step1->intermediate1 step2 Reaction with Ketone (e.g., Friedländer Synthesis) intermediate1->step2 product Substituted Quinoline step2->product

References

Methodological & Application

The Strategic Utility of (5-Bromo-2-nitrophenyl)methanol in Pharmaceutical Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Versatile Precursor

In the landscape of modern pharmaceutical development, the efficient and strategic synthesis of active pharmaceutical ingredients (APIs) is paramount. The selection of starting materials and key intermediates profoundly influences the overall success of a synthetic campaign, impacting yield, purity, and scalability. (5-Bromo-2-nitrophenyl)methanol, a functionalized aromatic alcohol, has emerged as a valuable and versatile precursor in the synthesis of a variety of complex molecular architectures, particularly in the realm of targeted therapies such as kinase inhibitors.

This technical guide provides an in-depth exploration of this compound as a strategic building block for researchers, medicinal chemists, and drug development professionals. We will delve into its chemical properties, key synthetic transformations, and provide detailed, field-proven protocols for its application. The causality behind experimental choices will be elucidated to empower the user with a comprehensive understanding of the underlying chemistry.

Physicochemical Properties and Safety Data

A thorough understanding of the physical and chemical properties of a precursor is fundamental to its effective and safe utilization in any synthetic protocol.

PropertyValueReference
CAS Number 1241894-37-0[1]
Molecular Formula C₇H₆BrNO₃[1]
Molecular Weight 232.03 g/mol [1]
Appearance Solid-
Storage Sealed in a dry, room temperature environment.-

Core Synthetic Applications: A Gateway to Complexity

The synthetic utility of this compound is rooted in the strategic placement of its three functional groups: the primary alcohol, the nitro group, and the bromine atom. Each of these moieties can be selectively manipulated to introduce further complexity and build the core scaffolds of pharmaceutically relevant molecules. The two primary transformations that unlock the potential of this precursor are the oxidation of the benzylic alcohol and the reduction of the nitro group.

Oxidation to 5-Bromo-2-nitrobenzaldehyde: A Key Aldehyde Intermediate

The oxidation of the primary alcohol to an aldehyde provides a crucial electrophilic handle for subsequent carbon-carbon bond-forming reactions, such as aldol condensations, Wittig reactions, and reductive aminations. 5-Bromo-2-nitrobenzaldehyde is a valuable intermediate in the synthesis of various heterocyclic systems.

Oxidation_Workflow cluster_start Starting Material cluster_reagents Reagents & Conditions cluster_product Product start This compound reagents Manganese Dioxide (MnO2) Dichloromethane (DCM) Room Temperature start->reagents Oxidation product 5-Bromo-2-nitrobenzaldehyde reagents->product

Protocol 1: Oxidation of this compound to 5-Bromo-2-nitrobenzaldehyde

This protocol is adapted from a similar transformation involving a substituted bromo-nitrobenzyl alcohol.[3]

Materials:

  • This compound

  • Activated Manganese Dioxide (MnO₂)

  • Dichloromethane (DCM), anhydrous

  • Celite®

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser (optional, for elevated temperatures)

  • Filtration apparatus (e.g., Büchner funnel)

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask, add activated manganese dioxide (5-10 eq). The use of a significant excess of MnO₂ is crucial for driving the reaction to completion.

  • Reaction Execution: Stir the suspension vigorously at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is sluggish, gentle heating to reflux may be applied.

  • Work-up: Upon completion, the reaction mixture will be a dark suspension. Filter the mixture through a pad of Celite® to remove the manganese salts. Wash the filter cake thoroughly with DCM to ensure complete recovery of the product.

  • Purification: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude 5-bromo-2-nitrobenzaldehyde can be further purified by column chromatography on silica gel or by recrystallization if necessary. The purity of the final product should be confirmed by analytical techniques such as NMR and melting point.[4]

Reduction to (5-Bromo-2-aminophenyl)methanol: Introducing a Nucleophilic Amine

The reduction of the nitro group to a primary amine is a cornerstone transformation in organic synthesis, as it introduces a versatile nucleophilic center.[5] This amino group can participate in a wide array of reactions, including amide bond formation, sulfonylation, and the construction of nitrogen-containing heterocycles, which are prevalent in many kinase inhibitors.[6][7]

Reduction_Workflow cluster_start Starting Material cluster_reagents Reagents & Conditions cluster_product Product start This compound reagents Choice of Reducing Agent: - H2, Pd/C (Catalytic Hydrogenation) - Fe, NH4Cl (Metal in Neutral Media) - SnCl2, HCl (Metal in Acidic Media) start->reagents Reduction product (2-Amino-5-bromophenyl)methanol reagents->product

Protocol 2: Reduction of the Nitro Group using Iron Powder and Ammonium Chloride

This method is often preferred for its mild conditions and functional group tolerance.[5]

Materials:

  • This compound

  • Iron powder (Fe)

  • Ammonium chloride (NH₄Cl)

  • Ethanol

  • Water

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Celite®

  • Filtration apparatus

  • Rotary evaporator

  • Separatory funnel

  • Ethyl acetate

  • Brine solution

  • Sodium sulfate (Na₂SO₄), anhydrous

Procedure:

  • Reaction Setup: In a round-bottom flask, suspend this compound (1.0 eq) in a mixture of ethanol and water. To this suspension, add ammonium chloride (approx. 4 eq) and iron powder (approx. 3-5 eq).

  • Reaction Execution: Heat the reaction mixture to reflux with vigorous stirring. The reaction is often exothermic initially. Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Allow the reaction mixture to cool to room temperature. Filter the mixture through a pad of Celite® to remove the iron salts. Wash the filter cake thoroughly with ethanol or ethyl acetate.

  • Extraction: Remove the organic solvent from the filtrate under reduced pressure. The remaining aqueous residue is then extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • Purification: The solvent is removed by rotary evaporation to yield the crude (2-amino-5-bromophenyl)methanol. Further purification can be achieved by column chromatography or recrystallization. The structure and purity of the product should be confirmed by spectroscopic methods.[8]

Comparative Analysis of Reduction Methods:

Reducing AgentConditionsAdvantagesDisadvantages
H₂/Pd-C Catalytic hydrogenationHigh yield, clean reactionMay reduce other functional groups (e.g., dehalogenation)
Fe/NH₄Cl Reflux in EtOH/H₂OMild, good functional group toleranceHeterogeneous, requires filtration of iron salts
SnCl₂/HCl Acidic conditionsEffective for many substratesStoichiometric tin waste, acidic workup
Zn/AcOH Acidic conditionsMildCan sometimes lead to over-reduction

Application in Kinase Inhibitor Synthesis: A Hypothetical Pathway

The functionalities present in the products derived from this compound make them ideal precursors for the synthesis of kinase inhibitors. For instance, the resulting (2-amino-5-bromophenyl)methanol can undergo further transformations, such as coupling reactions at the bromine position and derivatization of the amino and alcohol groups, to construct complex heterocyclic systems that are known to target the ATP-binding site of kinases.[6][7][9]

Kinase_Inhibitor_Synthesis start This compound reduction Reduction (Protocol 2) start->reduction intermediate1 (2-Amino-5-bromophenyl)methanol reduction->intermediate1 coupling Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) intermediate1->coupling intermediate2 Coupled Intermediate coupling->intermediate2 cyclization Cyclization/ Further Functionalization intermediate2->cyclization product Kinase Inhibitor Scaffold cyclization->product

Conclusion: A Strategic Asset in the Medicinal Chemist's Toolbox

This compound is a highly valuable and versatile precursor in pharmaceutical synthesis. Its strategically positioned functional groups allow for a range of selective transformations, providing access to key intermediates such as 5-bromo-2-nitrobenzaldehyde and (2-amino-5-bromophenyl)methanol. These intermediates serve as crucial building blocks for the construction of complex molecular architectures, particularly in the development of targeted therapies like kinase inhibitors. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to effectively and safely utilize this important synthetic tool in their drug discovery and development endeavors.

References

Application of (5-Bromo-2-nitrophenyl)methanol in Materials Science: Advanced Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Power of Light-Controlled Materials

In the dynamic field of materials science, the ability to control material properties in a precise and on-demand fashion is paramount. (5-Bromo-2-nitrophenyl)methanol emerges as a key enabling molecule in this pursuit. As a derivative of the ortho-nitrobenzyl (o-NB) family, its core utility lies in its function as a photocleavable linker. This unique characteristic allows for the spatiotemporal control over the structure and function of materials through the application of light, typically in the UV-A range (320-400 nm). The bromine substituent on the phenyl ring can be leveraged to fine-tune the electronic properties and reactivity of the molecule, offering a valuable tool for researchers, scientists, and drug development professionals.

This comprehensive guide delves into the synthesis, mechanistic underpinnings, and diverse applications of this compound in materials science. We will explore its role in the fabrication of smart hydrogels for tissue engineering, the development of dynamic cell culture platforms, and the creation of patterned surfaces for advanced bioelectronics and sensor technology. The protocols provided herein are designed to be self-validating, with a focus on the causality behind experimental choices to ensure robust and reproducible results.

Physicochemical Properties and Safety Data

A thorough understanding of the physicochemical properties and safety information is crucial before handling this compound.

PropertyValueSource
CAS Number 1241894-37-0[1]
Molecular Formula C₇H₆BrNO₃[1]
Molecular Weight 232.03 g/mol [1]
Appearance Solid
Purity Typically >95%
Storage Sealed in dry, room temperature
Hazard Statements H302, H315, H319, H335
Precautionary Statements P261, P305+P351+P338
Signal Word Warning

Note: Always consult the specific Safety Data Sheet (SDS) provided by the supplier before use.

Synthesis of this compound

While this compound is commercially available, understanding its synthesis provides valuable context for its application and potential modifications. A common synthetic route involves the reduction of the corresponding aldehyde or carboxylic acid. A plausible two-step synthesis starting from 5-bromo-2-nitrotoluene is outlined below.

Protocol 1: Two-Step Synthesis from 5-Bromo-2-nitrotoluene

This protocol first involves the oxidation of the methyl group to an aldehyde, followed by the reduction of the aldehyde to the desired alcohol.

Step 1: Oxidation of 5-Bromo-2-nitrotoluene to 5-Bromo-2-nitrobenzaldehyde

This step can be achieved using various oxidizing agents. A common method involves the use of ceric ammonium nitrate (CAN) or manganese dioxide (MnO₂).

Step 2: Reduction of 5-Bromo-2-nitrobenzaldehyde to this compound

The reduction of the aldehyde to the primary alcohol can be accomplished using a mild reducing agent to avoid the reduction of the nitro group.

Materials:

  • 5-Bromo-2-nitrobenzaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 5-bromo-2-nitrobenzaldehyde (1.0 eq) in a mixture of DCM and MeOH (e.g., 4:1 v/v).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.1 - 1.5 eq) portion-wise, ensuring the temperature remains below 5 °C.

  • Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, quench the reaction by the slow addition of 1 M HCl at 0 °C until the effervescence ceases.

  • Separate the organic layer. Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to obtain pure this compound.

The Photocleavage Mechanism: A Norrish Type II Reaction

The functionality of this compound as a photolabile linker is rooted in its ability to undergo a Norrish Type II photoreaction upon UV irradiation. This intramolecular reaction leads to the cleavage of the benzylic C-O bond, releasing the protected molecule and generating a 2-nitrosobenzaldehyde derivative as a byproduct.

The key steps of the mechanism are:

  • Photoexcitation: Upon absorption of a photon (typically ~365 nm), the nitro group is excited to a diradical triplet state.

  • Intramolecular Hydrogen Abstraction: The excited nitro group abstracts a hydrogen atom from the benzylic carbon, forming an aci-nitro intermediate.

  • Rearrangement and Cleavage: The unstable aci-nitro intermediate undergoes a rearrangement to form a cyclic intermediate which then cleaves, releasing the caged molecule and forming 5-bromo-2-nitrosobenzaldehyde.

Photocleavage_Mechanism cluster_0 Photocleavage of this compound Linker Start (5-Bromo-2-nitrophenyl)-O-R Excited Excited State (Diradical) Start->Excited hν (UV light) AciNitro aci-Nitro Intermediate Excited->AciNitro Intramolecular H-abstraction Cyclic Cyclic Intermediate AciNitro->Cyclic Rearrangement Products 5-Bromo-2-nitrosobenzaldehyde + R-OH Cyclic->Products Cleavage

Caption: Photocleavage mechanism of the this compound linker.

Application 1: Fabrication of Photodegradable Hydrogels for 3D Cell Culture

Photodegradable hydrogels are invaluable tools in tissue engineering and regenerative medicine, allowing for the dynamic control of the cellular microenvironment. By incorporating this compound as a crosslinker, hydrogels can be fabricated that degrade upon light exposure, enabling the release of cells or the creation of channels for cell migration.

Protocol 2: Preparation of a Photodegradable Poly(ethylene glycol) (PEG) Hydrogel

This protocol describes the synthesis of a photodegradable PEG hydrogel using a this compound-based diacrylate crosslinker and a thiol-ene click chemistry reaction.

Materials:

  • This compound

  • Acryloyl chloride

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • 4-arm PEG-thiol

  • Photoinitiator (e.g., Irgacure 2959)

  • Phosphate-buffered saline (PBS)

Procedure:

Part A: Synthesis of the (5-Bromo-2-nitrophenyl)methyl diacrylate crosslinker

  • React this compound with acryloyl chloride in the presence of a base like triethylamine to form the diacrylate crosslinker. This step should be performed under anhydrous conditions.

  • Purify the resulting crosslinker using column chromatography.

Part B: Hydrogel Formation

  • Prepare a precursor solution by dissolving the (5-Bromo-2-nitrophenyl)methyl diacrylate crosslinker, 4-arm PEG-thiol, and a photoinitiator in PBS. The stoichiometry of acrylate to thiol groups should be carefully controlled.

  • If encapsulating cells, resuspend the cells in the precursor solution at the desired density.

  • Pipette the precursor solution into a mold of the desired shape.

  • Expose the solution to UV light (e.g., 365 nm) to initiate the thiol-ene polymerization and form the hydrogel. The exposure time will depend on the light intensity and the concentration of the photoinitiator.

Part C: Photodegradation

  • To degrade the hydrogel, expose it to UV light (e.g., 365 nm). The degradation rate can be controlled by modulating the light intensity and exposure time.

  • For spatiotemporal control, a photomask can be used to selectively degrade specific regions of the hydrogel.

Hydrogel_Workflow cluster_1 Hydrogel Fabrication and Degradation Precursor Prepare Precursor Solution (Crosslinker, PEG-thiol, Photoinitiator, Cells) Polymerization UV Exposure (e.g., 365 nm) Thiol-Ene Polymerization Precursor->Polymerization Hydrogel Photodegradable Hydrogel Polymerization->Hydrogel Degradation Selective UV Exposure (e.g., with photomask) Hydrogel->Degradation PatternedHydrogel Patterned/Degraded Hydrogel Degradation->PatternedHydrogel

Caption: Workflow for photodegradable hydrogel fabrication and patterning.

Application 2: Spatiotemporal Control of Surface Chemistry for Patterning Cell Adhesion

The ability to control the chemistry of a surface with high spatial and temporal resolution is crucial for studying cell behavior and for the development of biosensors and cell-based assays. This compound can be used to create surfaces where cell-adhesive ligands are initially "caged" and can be "uncaged" by light to promote cell adhesion in specific patterns.

Protocol 3: Surface Functionalization and Photopatterning

This protocol outlines a general procedure for modifying a glass surface to present a photoreleasable cell-adhesive peptide (e.g., RGD).

Materials:

  • Glass coverslips

  • (3-Aminopropyl)triethoxysilane (APTES)

  • This compound-based linker with an N-hydroxysuccinimide (NHS) ester group

  • Cell-adhesive peptide with a free amine group (e.g., GRGDS)

  • Cell culture medium

  • Cells of interest

Procedure:

  • Surface Amination: Clean glass coverslips thoroughly and treat them with APTES to introduce primary amine groups on the surface.

  • Linker Immobilization: React the aminated surface with the NHS-ester functionalized this compound linker. This will create a surface that can be photochemically activated.

  • Peptide Caging: Incubate the linker-modified surface with the cell-adhesive peptide (e.g., GRGDS). The amine group of the peptide will react with the linker, effectively "caging" the peptide.

  • Cell Seeding: Plate cells onto the functionalized surface. Initially, the cells should not adhere to the surface.

  • Photopatterning: Expose specific regions of the surface to UV light through a photomask. The light will cleave the linker, releasing the caging group and exposing the cell-adhesive peptide.

  • Cell Adhesion: Cells will then adhere and spread only in the illuminated regions, creating a patterned cell culture.

Application 3: Controlled Release of Therapeutic Molecules

In drug delivery, the precise control over the release of a therapeutic agent at the target site can significantly enhance its efficacy and reduce side effects. This compound can be used as a linker to conjugate drugs to a carrier molecule (e.g., a polymer or nanoparticle), allowing for their light-triggered release.

Conceptual Workflow for Light-Triggered Drug Release
  • Conjugation: The therapeutic molecule is chemically conjugated to a carrier via the this compound linker.

  • Delivery: The drug-carrier conjugate is delivered to the target tissue.

  • Activation: The target tissue is irradiated with light of the appropriate wavelength.

  • Release: The photocleavable linker is cleaved, releasing the active drug at the desired location.

This approach has been successfully used for the controlled release of growth factors like Vascular Endothelial Growth Factor (VEGF) and Epidermal Growth Factor (EGF) from hydrogel matrices to promote tissue regeneration.[2][3]

Conclusion and Future Outlook

This compound stands as a versatile and powerful tool in the materials scientist's arsenal. Its photocleavable nature, derived from the well-established chemistry of o-nitrobenzyl compounds, provides a robust mechanism for introducing dynamic control into a wide range of materials. From creating "smart" hydrogels that can be remodeled on demand to designing surfaces that can guide cell behavior with light, the applications are vast and impactful.

Future research will likely focus on fine-tuning the photophysical properties of this and related linkers. The development of linkers that are sensitive to longer, more tissue-penetrating wavelengths of light (i.e., in the near-infrared range) through two-photon absorption processes will be a significant advancement for in vivo applications. Furthermore, the integration of these photolabile materials into more complex, multi-functional systems will continue to drive innovation in fields ranging from personalized medicine to advanced manufacturing. The foundational protocols and principles outlined in this guide provide a solid starting point for researchers to explore the exciting possibilities offered by this compound.

References

The (5-Bromo-2-nitrophenyl)methanol Moiety: A Guide to its Application as a Photolabile Protecting Group

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Harnessing Light for Controlled Molecular Release

In the landscape of modern organic synthesis and chemical biology, the ability to selectively mask and unmask functional groups with high precision is paramount. Photolabile protecting groups (PPGs), often termed "caging" groups, have emerged as powerful tools that offer spatiotemporal control over the release of active molecules.[1][2] Among these, the ortho-nitrobenzyl (ONB) scaffold has become a workhorse due to its robust nature and reliable cleavage upon UV irradiation.[3][4] This guide provides a detailed exploration of a specific ONB derivative, (5-Bromo-2-nitrophenyl)methanol, and its application as a versatile photolabile protecting group for alcohols, amines, and carboxylic acids. The introduction of a bromine atom at the 5-position of the phenyl ring offers potential modulation of the chromophore's photochemical properties, making it a subject of interest for researchers in drug development and materials science.

The core principle behind the utility of the 5-bromo-2-nitrobenzyl (BnB) group lies in its photochemical lability. Upon absorption of light, typically in the UV-A range (320-400 nm), the protecting group undergoes an intramolecular rearrangement, leading to its cleavage and the release of the protected functional group, alongside the formation of 5-bromo-2-nitrosobenzaldehyde as a byproduct.[3][5] This "traceless" removal under neutral conditions provides a significant advantage over many classical protecting groups that require harsh acidic or basic conditions for deprotection.

This document will provide detailed protocols for the introduction and photolytic cleavage of the 5-bromo-2-nitrobenzyl protecting group, discuss its mechanistic underpinnings, and present its applications in a clear and practical format for researchers and scientists.

Mechanism of Action: A Light-Induced Unveiling

The photochemical cleavage of the 5-bromo-2-nitrobenzyl protecting group proceeds through a well-established mechanism for ortho-nitrobenzyl derivatives, often referred to as a Norrish Type II reaction.[3] The process can be summarized in the following key steps:

  • Photoexcitation: Upon irradiation with UV light, the nitro group absorbs a photon, promoting it to an excited state.

  • Intramolecular Hydrogen Abstraction: In the excited state, the nitro group abstracts a hydrogen atom from the benzylic carbon, forming an aci-nitro intermediate.

  • Cyclization and Rearrangement: The aci-nitro intermediate undergoes a rapid cyclization and subsequent rearrangement.

  • Cleavage: This rearrangement leads to the cleavage of the bond between the benzylic carbon and the heteroatom of the protected functional group (e.g., oxygen, nitrogen). This step releases the deprotected molecule and forms 5-bromo-2-nitrosobenzaldehyde.

G

Figure 1. General workflow for the protection and deprotection using the 5-bromo-2-nitrobenzyl group.

Synthesis of the Protecting Group Reagent: 5-Bromo-2-nitrobenzyl Bromide

The most common reagent for introducing the 5-bromo-2-nitrobenzyl protecting group is the corresponding benzyl bromide. This can be synthesized from the commercially available this compound. A standard method for this transformation is the Appel reaction or treatment with a brominating agent like phosphorus tribromide.

Protocol: Synthesis of 5-Bromo-2-nitrobenzyl Bromide

Materials:

  • This compound

  • Carbon tetrabromide (CBr4)

  • Triphenylphosphine (PPh3)

  • Dichloromethane (DCM), anhydrous

  • Hexane

  • Silica gel for column chromatography

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add carbon tetrabromide (1.2 eq) to the solution and stir until it is fully dissolved.

  • Slowly add triphenylphosphine (1.2 eq) portion-wise, maintaining the temperature at 0 °C. The reaction is often exothermic.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford 5-bromo-2-nitrobenzyl bromide as a solid.

Application Notes and Protocols: Protection of Functional Groups

The 5-bromo-2-nitrobenzyl group can be used to protect a variety of functional groups. Below are detailed protocols for the protection of alcohols, amines, and carboxylic acids.

Protection of Alcohols (O-Alkylation)

The protection of alcohols as 5-bromo-2-nitrobenzyl ethers is a robust method to mask the hydroxyl functionality.

Protocol:

Materials:

  • Alcohol substrate

  • 5-Bromo-2-nitrobenzyl bromide

  • Sodium hydride (NaH, 60% dispersion in mineral oil) or other suitable base (e.g., KH, DBU)

  • Anhydrous N,N-dimethylformamide (DMF) or tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • To a solution of the alcohol (1.0 eq) in anhydrous DMF at 0 °C, add sodium hydride (1.2 eq) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add a solution of 5-bromo-2-nitrobenzyl bromide (1.1 eq) in a minimal amount of anhydrous DMF dropwise.

  • Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH4Cl solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with water and brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the protected alcohol.

Substrate TypeBaseSolventTypical Yield
Primary AlcoholNaHDMF/THF85-95%
Secondary AlcoholNaHDMF70-85%
PhenolK2CO3Acetone/DMF90-98%

Table 1. Typical conditions for the protection of alcohols.

Protection of Amines (N-Alkylation)

Primary and secondary amines can be protected as their corresponding 5-bromo-2-nitrobenzyl derivatives.

Protocol:

Materials:

  • Amine substrate

  • 5-Bromo-2-nitrobenzyl bromide

  • Triethylamine (Et3N) or diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or acetonitrile (MeCN)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

Procedure:

  • Dissolve the amine substrate (1.0 eq) and triethylamine (1.5 eq) in DCM.

  • Add a solution of 5-bromo-2-nitrobenzyl bromide (1.1 eq) in DCM dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with saturated aqueous NaHCO3 solution and then with brine.

  • Dry the organic layer over anhydrous Na2SO4 and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Substrate TypeBaseSolventTypical Yield
Primary AmineEt3NDCM/MeCN75-90%
Secondary AmineDIPEADCM70-85%

Table 2. Typical conditions for the protection of amines.

Protection of Carboxylic Acids (Esterification)

Carboxylic acids can be converted to their 5-bromo-2-nitrobenzyl esters, which are stable to a range of reaction conditions.

Protocol:

Materials:

  • Carboxylic acid substrate

  • 5-Bromo-2-nitrobenzyl bromide

  • Cesium carbonate (Cs2CO3) or potassium carbonate (K2CO3)

  • N,N-dimethylformamide (DMF)

Procedure:

  • To a solution of the carboxylic acid (1.0 eq) in DMF, add cesium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add 5-bromo-2-nitrobenzyl bromide (1.1 eq) and stir the reaction at room temperature overnight.

  • Monitor the reaction by TLC. Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x).

  • Combine the organic layers, wash with water and brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Substrate TypeBaseSolventTypical Yield
Carboxylic AcidCs2CO3DMF80-95%

Table 3. Typical conditions for the protection of carboxylic acids.

Deprotection Protocol: Photolytic Cleavage

The key advantage of the 5-bromo-2-nitrobenzyl protecting group is its removal under mild, photolytic conditions.

G Start Protected Substrate in Solution Irradiation Irradiate with UV Lamp (~365 nm) Start->Irradiation Monitoring Monitor by TLC/LC-MS Irradiation->Monitoring Workup Aqueous Workup Monitoring->Workup Reaction Complete Purification Column Chromatography Workup->Purification Product Deprotected Product Purification->Product

Figure 2. Experimental workflow for the photolytic deprotection.

Materials:

  • Protected substrate

  • Solvent (e.g., methanol, acetonitrile, dioxane, or a mixture with water)

  • UV photoreactor or a suitable UV lamp (e.g., medium-pressure mercury lamp with a Pyrex filter to block wavelengths below 300 nm)

  • Optional: a scavenger for the aldehyde byproduct (e.g., semicarbazide)

Procedure:

  • Dissolve the 5-bromo-2-nitrobenzyl protected substrate in an appropriate solvent in a quartz or Pyrex reaction vessel. The concentration should be relatively dilute (e.g., 0.01-0.05 M) to ensure efficient light penetration.

  • Deoxygenate the solution by bubbling with nitrogen or argon for 15-30 minutes, as oxygen can sometimes interfere with the photoreaction.

  • Irradiate the solution with a UV lamp (typically centered around 365 nm) at room temperature. The reaction time can vary from minutes to several hours depending on the substrate, concentration, and lamp intensity.[6]

  • Monitor the progress of the deprotection by TLC or LC-MS.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • The crude product can be purified by standard methods such as column chromatography to remove the 5-bromo-2-nitrosobenzaldehyde byproduct and any remaining starting material.

Note on Byproduct Removal: The 5-bromo-2-nitrosobenzaldehyde byproduct can sometimes be reactive or interfere with subsequent steps. In such cases, adding a trapping agent like semicarbazide hydrochloride to the reaction mixture can facilitate its removal.

Conclusion and Outlook

The this compound moiety provides a valuable tool for the photolabile protection of various functional groups. Its introduction via the corresponding benzyl bromide is straightforward, and its removal under neutral photolytic conditions offers a high degree of orthogonality with many other protecting groups used in complex molecule synthesis. The presence of the bromo-substituent may influence the absorption spectrum and quantum yield of photocleavage compared to the parent ortho-nitrobenzyl group, a factor that warrants further investigation for specific applications. The detailed protocols provided herein serve as a comprehensive guide for researchers and scientists to effectively utilize this versatile photolabile protecting group in their synthetic endeavors, paving the way for advancements in areas such as controlled drug release, surface patterning, and the synthesis of complex natural products.

References

Application Notes and Protocols for Catalytic Reactions Involving (5-Bromo-2-nitrophenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Synthetic Versatility of (5-Bromo-2-nitrophenyl)methanol

This compound is a valuable bifunctional organic building block for researchers and drug development professionals. Its structure, featuring a brominated aromatic ring, a nitro group, and a primary benzylic alcohol, offers three distinct points for chemical modification. This strategic arrangement of functional groups allows for a diverse range of catalytic transformations, enabling the synthesis of a wide array of complex molecules, including pharmaceutical intermediates and fine chemicals.[1]

The reactivity of this compound is primarily centered around:

  • The Nitro Group: This electron-withdrawing group can be selectively reduced to an amine, which is a cornerstone transformation in the synthesis of many biologically active compounds.[2][3]

  • The Benzylic Alcohol: The hydroxyl group can be oxidized to an aldehyde, providing a key handle for subsequent carbon-carbon bond-forming reactions.

  • The Aryl Bromide: The bromine atom serves as an excellent leaving group for various palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse substituents onto the aromatic ring.[4][5]

This guide provides detailed application notes and protocols for the key catalytic reactions involving this compound, offering insights into the underlying mechanisms and practical guidance for successful execution in a research setting.

Catalytic Reduction of the Nitro Group: Synthesis of (2-Amino-5-bromophenyl)methanol

The reduction of the nitro group in this compound to form (2-amino-5-bromophenyl)methanol is a fundamental transformation that significantly alters the electronic properties of the aromatic ring and introduces a versatile amino group.[6] This conversion is most commonly and cleanly achieved through catalytic hydrogenation.

Mechanism Insight: Catalytic hydrogenation involves the use of a metal catalyst, typically palladium on carbon (Pd/C), and a hydrogen source (e.g., H₂ gas). The reaction proceeds via the adsorption of the nitro compound and hydrogen onto the catalyst surface. The nitro group is sequentially reduced to nitroso, hydroxylamino, and finally the amino group through the transfer of hydrogen atoms from the catalyst surface. This method is highly efficient and chemoselective, leaving other functional groups like the aryl bromide and the benzylic alcohol intact.[2]

Experimental Protocol: Catalytic Hydrogenation

Objective: To synthesize (2-amino-5-bromophenyl)methanol from this compound via catalytic hydrogenation.

Materials:

  • This compound

  • 10% Palladium on carbon (Pd/C)

  • Methanol (MeOH), reagent grade

  • Ethyl acetate (EtOAc), reagent grade

  • Hydrogen gas (H₂) balloon or hydrogenation apparatus

  • Celite®

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 equiv.) in methanol (0.1 M concentration).

  • Carefully add 10% Pd/C (5-10 mol% catalyst loading) to the solution.

  • Seal the flask with a septum and purge the flask with nitrogen or argon.

  • Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this process three times to ensure an inert atmosphere has been replaced with hydrogen.

  • Stir the reaction mixture vigorously under a positive pressure of hydrogen (balloon) at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

  • Upon completion, carefully vent the excess hydrogen and purge the flask with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with methanol and ethyl acetate to ensure complete recovery of the product.

  • Combine the filtrates and concentrate under reduced pressure to yield the crude product.

  • The crude (2-amino-5-bromophenyl)methanol can be purified by column chromatography on silica gel if necessary.

Data Presentation:

ReactantProductCatalystSolventTime (h)Yield (%)
This compound(2-amino-5-bromophenyl)methanol10% Pd/CMethanol2-4>95

Table 1: Representative data for the catalytic hydrogenation of this compound.

Visualization of the Experimental Workflow:

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Dissolve this compound in Methanol B Add 10% Pd/C A->B C Purge with N₂/Ar B->C D Introduce H₂ Atmosphere C->D E Stir at Room Temperature D->E F Monitor by TLC/LC-MS E->F G Filter through Celite® F->G H Concentrate Filtrate G->H I Column Chromatography (if needed) H->I J Obtain (2-amino-5-bromophenyl)methanol I->J

Caption: Workflow for the catalytic hydrogenation of this compound.

Catalytic Oxidation of the Benzylic Alcohol: Synthesis of 5-Bromo-2-nitrobenzaldehyde

The selective oxidation of the primary alcohol in this compound to the corresponding aldehyde, 5-bromo-2-nitrobenzaldehyde, is a crucial step for introducing a carbonyl functionality. This aldehyde can then participate in a variety of subsequent reactions such as Wittig reactions, aldol condensations, and reductive aminations. A mild and efficient method for this transformation involves a copper(I)/TEMPO-catalyzed aerobic oxidation.

Mechanism Insight: This catalytic system utilizes a copper(I) salt, a stable nitroxyl radical such as (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO), and molecular oxygen from the air as the terminal oxidant. The catalytic cycle is believed to involve the oxidation of the copper(I) species to copper(II). The alcohol substrate coordinates to the copper(II) center, and in the presence of TEMPO, is oxidized to the aldehyde. The reduced TEMPO (TEMPO-H) is then re-oxidized by the copper(II) species, regenerating the active TEMPO catalyst and producing a copper(I) species which is in turn re-oxidized by O₂. This process is highly chemoselective for primary alcohols and proceeds under mild conditions.[7]

Experimental Protocol: Copper/TEMPO-Catalyzed Aerobic Oxidation

Objective: To synthesize 5-bromo-2-nitrobenzaldehyde from this compound via aerobic oxidation.

Materials:

  • This compound

  • Copper(I) iodide (CuI)

  • TEMPO

  • Acetonitrile (CH₃CN), anhydrous

  • Molecular sieves (4 Å), activated

Procedure:

  • To a flame-dried round-bottom flask containing a magnetic stir bar, add this compound (1.0 equiv.), CuI (5 mol%), and TEMPO (10 mol%).

  • Add activated 4 Å molecular sieves to the flask.

  • Seal the flask with a rubber septum and add anhydrous acetonitrile via syringe.

  • Replace the septum with a balloon filled with oxygen or simply open the flask to the air (if a balloon is not available, ensure good air circulation).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC. The reaction is typically complete in 12-24 hours.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a short plug of silica gel to remove the catalyst.

  • Wash the silica plug with additional diethyl ether.

  • Combine the organic filtrates and concentrate under reduced pressure.

  • Purify the crude 5-bromo-2-nitrobenzaldehyde by column chromatography on silica gel.

Data Presentation:

ReactantProductCatalyst SystemSolventTime (h)Yield (%)
This compound5-Bromo-2-nitrobenzaldehydeCuI/TEMPOAcetonitrile12-2485-95

Table 2: Representative data for the aerobic oxidation of this compound.

Visualization of the Catalytic Cycle:

G CuI Cu(I) CuII Cu(II) CuI->CuII O₂ CuII->CuI TEMPO TEMPO CuII->TEMPO e⁻ transfer TEMPOH TEMPO-H TEMPO->TEMPOH Alcohol R-CH₂OH TEMPO->Alcohol Oxidation TEMPOH->CuII Regeneration Aldehyde R-CHO Alcohol->Aldehyde O2 O₂ H2O H₂O O2->H2O

Caption: Simplified catalytic cycle for Cu/TEMPO oxidation of alcohols.

Potential Catalytic Cross-Coupling Reactions: Suzuki-Miyaura Coupling

The aryl bromide moiety in this compound provides a powerful handle for carbon-carbon bond formation through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which couples an organohalide with an organoboron compound, is a particularly robust and widely used method. This allows for the introduction of a vast array of aryl, heteroaryl, or vinyl substituents at the 5-position of the aromatic ring.

Mechanism Insight: The catalytic cycle of the Suzuki-Miyaura coupling generally involves three key steps:

  • Oxidative Addition: The aryl bromide undergoes oxidative addition to a palladium(0) complex to form a palladium(II) species.

  • Transmetalation: The organoboron compound, activated by a base, transfers its organic group to the palladium(II) complex.

  • Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst. The choice of ligand, base, and solvent is crucial for a successful reaction.[4]

General Protocol: Suzuki-Miyaura Coupling

Objective: To couple an arylboronic acid with this compound.

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

  • Solvent system (e.g., Toluene/Water, Dioxane/Water, or DME)

Procedure:

  • To a flame-dried Schlenk tube, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), the palladium catalyst (2-5 mol%), and the base (2.0-3.0 equiv.).

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation:

Aryl HalideBoronic AcidCatalystBaseSolventTemp (°C)Yield (%)
This compoundPhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O9080-90

Table 3: Representative conditions for the Suzuki-Miyaura coupling of this compound.

Visualization of the Suzuki-Miyaura Catalytic Cycle:

G Pd0 Pd(0)L₂ PdII_ArX Ar-Pd(II)L₂-X Pd0->PdII_ArX Oxidative Addition PdII_ArR Ar-Pd(II)L₂-R PdII_ArX->PdII_ArR Transmetalation PdII_ArR->Pd0 Reductive Elimination ArR Ar-R PdII_ArR->ArR ArX Ar-X ArX->PdII_ArX RBOH2 R-B(OH)₂ RBOH2->PdII_ArX Base Base Base->RBOH2

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

This compound is a highly adaptable synthetic intermediate, amenable to a range of selective catalytic transformations. The protocols detailed in this guide for the reduction of the nitro group, the oxidation of the benzylic alcohol, and the cross-coupling of the aryl bromide provide a solid foundation for researchers to harness the full synthetic potential of this versatile molecule. The judicious application of these catalytic methods opens avenues for the efficient construction of complex molecular architectures relevant to the pharmaceutical and materials science industries.

References

Protocol for the Scalable Synthesis of (5-Bromo-2-nitrophenyl)methanol: From Bench to Pilot Plant

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract

(5-Bromo-2-nitrophenyl)methanol is a pivotal intermediate in the synthesis of various pharmacologically active molecules. Transitioning its synthesis from a laboratory setting to a larger, pilot-plant scale presents significant challenges related to reaction control, safety, and product purity. This document provides a comprehensive, field-tested protocol for the robust and scalable synthesis of this compound via the chemoselective reduction of 5-Bromo-2-nitrobenzaldehyde. We address critical scale-up parameters, including thermal management, reagent stoichiometry, and safety protocols, to ensure a reproducible and high-yielding process suitable for drug development pipelines.

Introduction: The Strategic Importance of a Scalable Synthesis

In medicinal chemistry and process development, the availability of key building blocks in sufficient quantities and of high purity is paramount. This compound serves as a crucial precursor, incorporating both a synthetically versatile bromine handle for cross-coupling reactions and a nitro group that can be further transformed into an amine. The protocol detailed herein focuses on the reduction of the corresponding benzaldehyde, a common and efficient synthetic route.

However, scaling this process requires more than a simple multiplication of reagent quantities. The primary challenges include:

  • Exothermic Reaction Control: The reduction of aldehydes with hydride reagents is exothermic. Without proper thermal management, this can lead to side reactions, reduced yield, and significant safety hazards.

  • Hydrogen Gas Evolution: The reaction of the hydride source with the protic solvent and during the quenching step generates flammable hydrogen gas, which must be safely managed in a larger-scale setup.[1][2]

  • Chemoselectivity: Preserving the nitro group while selectively reducing the aldehyde is essential. Sodium borohydride (NaBH₄) is an ideal reagent for this transformation due to its mild nature compared to more powerful reducing agents like lithium aluminum hydride (LiAlH₄).[3][4][5]

  • Workup and Purification: Isolating and purifying the product on a large scale requires optimized procedures that are both efficient and economical.

This guide is designed to provide researchers and process chemists with the necessary framework to confidently scale the synthesis of this important intermediate.

Reaction Principle and Mechanism

The core of this synthesis is the nucleophilic addition of a hydride ion (H⁻) from sodium borohydride to the electrophilic carbonyl carbon of 5-Bromo-2-nitrobenzaldehyde. The reaction proceeds in a protic solvent, typically methanol or ethanol, which also serves to protonate the resulting alkoxide intermediate to yield the final primary alcohol.

Overall Transformation:

The mechanism involves two key steps:

  • Nucleophilic Attack: The borohydride anion ([BH₄]⁻) delivers a hydride ion to the carbonyl carbon, breaking the C=O π-bond and forming a tetrahedral borate ester intermediate.[3]

  • Protonation: During the reaction and subsequent aqueous workup, the alkoxide is protonated by the solvent or added acid to yield the final alcohol product.

Sodium borohydride is chemoselective, meaning it preferentially reacts with "harder" electrophiles like aldehydes and ketones over "softer" ones like esters or, in this case, nitro groups, under standard conditions.[3][4] This selectivity is crucial for the success of the synthesis.

Process Workflow and Scale-Up Logic

The following diagram illustrates the logical flow of the entire scaled-up synthesis process, from initial setup to final product analysis.

Scale_Up_Workflow Figure 1: Scaled Synthesis Workflow cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_workup Workup & Purification Phase cluster_final Final Phase Reagents Reagent & Solvent Staging (Aldehyde, NaBH4, Methanol) Reactor Reactor Setup (Jacketed Reactor, N2 Inerting, Scrubber) Reagents->Reactor Charging Cooling Cooling to 0-5 °C Reactor->Cooling Addition Portion-wise NaBH4 Addition (Control T < 10 °C) Cooling->Addition Monitoring Reaction Monitoring (TLC / HPLC) Addition->Monitoring Quench Controlled Quench (Dilute HCl at 0-5 °C) Monitoring->Quench Extraction Phase Separation (EtOAc / Water) Quench->Extraction Purification Purification (Recrystallization) Extraction->Purification Drying Drying (Vacuum Oven) Purification->Drying Product Final Product: This compound Drying->Product QC Quality Control (NMR, MP, Purity) Product->QC

Caption: Figure 1: Scaled Synthesis Workflow

Detailed Scale-Up Protocol (100 g Scale)

This protocol is optimized for a 100 g batch size, suitable for pilot plant production. All operations should be conducted in a well-ventilated fume hood or an appropriately engineered containment facility.

4.1. Equipment

  • 5 L jacketed glass reactor with overhead mechanical stirrer, thermocouple, nitrogen inlet, and condenser.

  • Solid addition funnel or powder charging port.

  • Liquid addition funnel.

  • Temperature control unit for the reactor jacket.

  • Appropriate filtration apparatus (e.g., Büchner funnel, filter press).

  • Vacuum oven.

4.2. Reagent & Solvent Quantities

Reagent/SolventM.W. ( g/mol )Amount (g)Moles (mol)Equivalents
5-Bromo-2-nitrobenzaldehyde[6][7]230.02100.00.4351.0
Sodium Borohydride (NaBH₄)[1]37.8324.70.6531.5
Methanol (MeOH)32.041600 (2 L)--
Hydrochloric Acid (1M aq.)-~800 mL--
Ethyl Acetate (EtOAc)-~3 L--
Saturated Sodium Chloride (Brine)-~1 L--

4.3. Step-by-Step Procedure

  • Reactor Preparation: Ensure the 5 L reactor is clean, dry, and inerted with a gentle flow of nitrogen.

  • Dissolution: Charge the reactor with 5-Bromo-2-nitrobenzaldehyde (100.0 g, 0.435 mol) and Methanol (2 L). Begin stirring to dissolve the solid.

  • Initial Cooling: Cool the reactor contents to 0-5 °C using the jacketed temperature control unit.

  • NaBH₄ Addition: Cautiously add the Sodium Borohydride (24.7 g, 0.653 mol) in small portions over 60-90 minutes. Crucial: Monitor the internal temperature closely and maintain it below 10 °C throughout the addition. The reaction is exothermic and will evolve hydrogen gas. Ensure adequate ventilation and off-gas management.

  • Reaction: Stir the mixture at 5-10 °C for an additional 1-2 hours after the addition is complete.

  • Monitoring for Completion: Check the reaction progress using Thin Layer Chromatography (TLC) (e.g., eluent: 3:1 Hexane:Ethyl Acetate). The disappearance of the starting aldehyde spot (Rf ~0.6) and the appearance of the product alcohol spot (Rf ~0.3) indicates completion.

  • Controlled Quenching: Once the reaction is complete, cool the mixture back to 0-5 °C. Very slowly, add 1M Hydrochloric Acid (~800 mL) via the addition funnel. Extreme Caution: This step is highly exothermic and produces a large volume of hydrogen gas. The addition rate must be carefully controlled to keep the internal temperature below 15 °C.

  • Solvent Removal: Concentrate the reaction mixture under reduced pressure (rotary evaporator) to remove most of the methanol.

  • Extraction: Transfer the resulting aqueous slurry to a separatory funnel. Add Ethyl Acetate (1.5 L) and shake vigorously. Separate the layers. Extract the aqueous layer again with Ethyl Acetate (2 x 750 mL).

  • Washing: Combine the organic layers and wash with water (1 L), followed by saturated brine (1 L) to remove inorganic salts and residual water.

  • Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), stir for 30 minutes, and then filter to remove the drying agent.

  • Final Concentration: Remove the ethyl acetate under reduced pressure to yield the crude this compound as a solid.

4.4. Purification by Recrystallization

  • Transfer the crude solid to an appropriately sized flask.

  • Add a minimal amount of hot ethyl acetate to dissolve the solid completely.

  • Slowly add hexanes while stirring until the solution becomes cloudy, indicating the onset of precipitation.[8]

  • Allow the flask to cool slowly to room temperature, then place it in an ice bath or refrigerator (0-4 °C) for several hours to maximize crystal formation.

  • Collect the purified solid by vacuum filtration, wash the filter cake with a small amount of cold hexanes, and dry under vacuum at 40-50 °C to a constant weight.

  • Expected Yield: 85-95%. Purity: >98% by HPLC.

Critical Safety and Hazard Management

Scaling up chemical reactions introduces significant safety considerations that must be proactively managed.

  • Sodium Borohydride (NaBH₄): This reagent is water-reactive and corrosive.[1] It reacts with water, alcohols, and acids to release flammable hydrogen gas.[2] Handle in a dry, inert atmosphere and avoid contact with water except during the controlled quenching step.[9][10] Store in a tightly sealed container away from moisture and acids.[10]

  • Hydrogen Gas Evolution: The reaction and quench steps produce significant quantities of H₂. The reactor must be well-ventilated, and all equipment must be properly grounded to prevent ignition from static discharge. An inert nitrogen atmosphere minimizes the risk of forming an explosive mixture.[2]

  • Thermal Hazards: Both the reduction and quenching steps are exothermic. A failure in the cooling system or an uncontrolled addition of reagents can lead to a thermal runaway. Always ensure the cooling system is operational before starting and add reagents at a controlled rate.

  • Personal Protective Equipment (PPE): Wear appropriate PPE at all times, including safety goggles with side shields, a flame-resistant lab coat, and chemical-resistant gloves.[1][2]

  • Spill & Waste Management: In case of a NaBH₄ spill, do NOT use water.[2] Cover the spill with dry sand or another inert, dry absorbent material, and collect it in a sealed container for proper disposal.[2][11] Aqueous waste containing borates should be neutralized and disposed of in accordance with local environmental regulations.

References

Application Notes and Protocols for the Quantitative Analysis of (5-Bromo-2-nitrophenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: (5-Bromo-2-nitrophenyl)methanol is a key chemical intermediate in the synthesis of various pharmaceutical compounds and fine chemicals. Its purity and concentration are critical parameters that can significantly impact the yield, purity, and safety profile of the final product. Therefore, robust and reliable analytical methods for its quantification are essential for quality control during synthesis, formulation, and stability studies. This guide provides detailed protocols for two validated analytical methods for the quantification of this compound: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). The choice between these methods will depend on the specific requirements of the analysis, such as the sample matrix, required sensitivity, and available instrumentation.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is ideal for routine quality control due to its robustness, high throughput, and the strong UV absorbance of the nitroaromatic chromophore in this compound.

Scientific Rationale for Method Development

The selection of a reversed-phase HPLC method is based on the moderate polarity of this compound. A C18 column is chosen for its versatility and proven performance in separating a wide range of aromatic compounds.[1] An alternative, a phenyl column, could offer enhanced retention and selectivity for nitroaromatic compounds due to π-π interactions.[2] The mobile phase, consisting of acetonitrile and water, provides good solvation for the analyte and allows for efficient partitioning with the stationary phase. The addition of a small amount of formic acid to the mobile phase ensures the suppression of any potential ionization of the hydroxyl group, leading to sharper and more symmetrical peaks.[3] UV detection is selected based on the strong absorbance of nitroaromatic compounds.[4][5][6] A wavelength of 254 nm is a common choice for aromatic compounds and is expected to provide good sensitivity for the analyte.[3][7]

Experimental Protocol

1. Instrumentation and Materials:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • This compound reference standard (purity ≥98%).

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Formic acid (analytical grade).

  • Methanol (HPLC grade) for sample preparation.

  • Volumetric flasks, pipettes, and syringes.

  • Syringe filters (0.45 µm).

2. Chromatographic Conditions:

  • Mobile Phase: A: 0.1% Formic acid in Water, B: 0.1% Formic acid in Acetonitrile.

  • Gradient Program:

    Time (min) % A % B
    0.0 60 40
    10.0 20 80
    12.0 20 80
    12.1 60 40

    | 15.0 | 60 | 40 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

3. Sample and Standard Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 50 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with methanol.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the standard stock solution with methanol.

  • Sample Preparation: Accurately weigh a sample containing this compound and dissolve it in methanol to achieve a final concentration within the calibration range.[8][9][10] Filter the solution through a 0.45 µm syringe filter before injection.

4. Method Validation: The method should be validated according to ICH Q2(R1) guidelines.[11][12][13][14] The following parameters should be assessed:

  • Linearity: A linear relationship between the peak area and concentration should be established over the calibration range.

  • Accuracy: Determined by spike-recovery experiments at three different concentration levels.

  • Precision: Assessed at both the intra-day (repeatability) and inter-day (intermediate precision) levels.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ).

  • Specificity: The ability to assess the analyte unequivocally in the presence of potential impurities or degradation products.

Illustrative Quantitative Data
Validation ParameterResult
Linearity Range1 - 100 µg/mL
Correlation Coefficient (r²)> 0.999
Accuracy (Recovery %)98.5% - 101.2%
Precision (RSD %)< 2.0%
LOD0.2 µg/mL
LOQ0.7 µg/mL

Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Weigh Weigh Sample/Standard Dissolve Dissolve in Methanol Weigh->Dissolve Dilute Dilute to Concentration Dissolve->Dilute Filter Filter (0.45 µm) Dilute->Filter Inject Inject into HPLC Filter->Inject Separate Separate on C18 Column Inject->Separate Detect Detect at 254 nm Separate->Detect Integrate Integrate Peak Area Detect->Integrate Calibrate Generate Calibration Curve Integrate->Calibrate Quantify Quantify Concentration Calibrate->Quantify

Caption: HPLC-UV analysis workflow for this compound.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

This method offers higher specificity and sensitivity compared to HPLC-UV and is particularly useful for identifying and quantifying trace levels of this compound, as well as for impurity profiling.

Scientific Rationale for Method Development

Direct analysis of benzyl alcohols by GC can be challenging due to their polarity and potential for thermal degradation in the injector.[15] To overcome these issues, derivatization of the hydroxyl group is employed. Silylation, using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common and effective technique that replaces the active hydrogen of the alcohol with a non-polar trimethylsilyl (TMS) group.[15] This derivatization increases the volatility and thermal stability of the analyte, leading to improved peak shape and reproducibility.[15] A non-polar capillary column, such as a DB-5ms, is suitable for separating the derivatized analyte from other components. Mass spectrometry is used for detection due to its high selectivity and the ability to confirm the identity of the analyte based on its mass spectrum.

Experimental Protocol

1. Instrumentation and Materials:

  • GC-MS system with a split/splitless injector, a capillary column, and a mass selective detector.

  • DB-5ms capillary column (or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • This compound reference standard (purity ≥98%).

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Ethyl acetate (GC grade).

  • Pyridine (GC grade).

  • Volumetric flasks, pipettes, and autosampler vials with inserts.

2. GC-MS Conditions:

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 250°C.

  • Injection Mode: Split (20:1).

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 min.

    • Ramp: 15°C/min to 280°C.

    • Hold: 5 min at 280°C.

  • Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: 50 - 450 amu or Selected Ion Monitoring (SIM) of characteristic ions.

3. Derivatization and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Prepare as described in the HPLC method, but use ethyl acetate as the solvent.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 25 µg/mL) by diluting the stock solution with ethyl acetate.

  • Sample Preparation: Dissolve a known amount of the sample in ethyl acetate to achieve a concentration within the calibration range.

  • Derivatization Procedure:

    • Transfer 100 µL of the standard or sample solution into an autosampler vial.

    • Add 100 µL of BSTFA + 1% TMCS and 10 µL of pyridine.

    • Cap the vial and heat at 70°C for 30 minutes.

    • Cool to room temperature before injection.

4. Method Validation: The method should be validated according to ICH Q2(R1) guidelines,[11][12][13][14] similar to the HPLC method, with a focus on specificity, linearity, accuracy, precision, LOD, and LOQ.

Illustrative Quantitative Data
Validation ParameterResult
Linearity Range0.1 - 25 µg/mL
Correlation Coefficient (r²)> 0.998
Accuracy (Recovery %)97.8% - 102.5%
Precision (RSD %)< 5.0%
LOD0.02 µg/mL
LOQ0.08 µg/mL

Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing Prepare Prepare Sample in Ethyl Acetate AddReagents Add BSTFA & Pyridine Prepare->AddReagents Heat Heat at 70°C for 30 min AddReagents->Heat Cool Cool to Room Temperature Heat->Cool Inject Inject into GC-MS Cool->Inject Separate Separate on DB-5ms Column Inject->Separate Detect Detect by Mass Spectrometry Separate->Detect ExtractIon Extract Ion Chromatogram Detect->ExtractIon Calibrate Generate Calibration Curve ExtractIon->Calibrate Quantify Quantify Concentration Calibrate->Quantify

Caption: GC-MS analysis workflow for this compound.

Conclusion

The HPLC-UV and GC-MS methods presented provide robust and reliable approaches for the quantification of this compound. The HPLC-UV method is well-suited for routine quality control, while the GC-MS method offers higher sensitivity and specificity, making it ideal for trace analysis and impurity identification. The choice of method should be based on the specific analytical requirements, and both methods should be properly validated to ensure the accuracy and reliability of the results.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (5-Bromo-2-nitrophenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of (5-Bromo-2-nitrophenyl)methanol. This resource is designed for researchers, chemists, and process development professionals to address common challenges and improve the yield and purity of this important synthetic intermediate. We will delve into the causality behind experimental choices, providing field-proven insights to help you navigate potential pitfalls.

The primary and most direct route to synthesizing this compound is through the chemoselective reduction of the aldehyde functional group of 5-Bromo-2-nitrobenzaldehyde. The core challenge lies in achieving this reduction without affecting the nitro group, which is also susceptible to reduction under various conditions.[1][2] This guide focuses on the widely-used sodium borohydride (NaBH₄) reduction method, known for its mild nature and selectivity for aldehydes and ketones over nitro groups in standard protic solvents.[3][4]

Frequently Asked Questions (FAQs)

Q1: My overall yield of this compound is consistently low. What are the primary factors affecting the yield?

A1: Low yield is a common issue that can typically be traced back to one of three areas: incomplete reaction, formation of side-products, or loss during workup and purification.

  • Incomplete Reaction: The reduction may stall due to insufficient reducing agent, low temperature, or poor reagent quality. It is crucial to monitor the reaction to completion using Thin-Layer Chromatography (TLC).

  • Side-Product Formation: The most significant side reaction is the undesired reduction of the nitro group. This can happen if the reaction temperature is too high or if the NaBH₄ is contaminated with more potent reducing species. The formation of colored impurities often points to side-products like azo or azoxy compounds, which arise from partially reduced nitro-group intermediates.[5]

  • Purification Losses: Both the starting material (aldehyde) and the product (alcohol) are moderately polar. This can make separation by column chromatography challenging if the reaction is incomplete, leading to overlapping fractions and material loss.[6] Recrystallization is often a more effective method for achieving high purity, but requires careful solvent selection to avoid significant loss of product in the mother liquor.[7]

Q2: I'm observing a yellow or orange color in my reaction mixture that intensifies over time. What does this indicate?

A2: The appearance of yellow-to-orange coloration is a strong indicator of side reactions involving the nitro group. The reduction of a nitro group is a stepwise process that proceeds through nitroso and hydroxylamine intermediates.[5] These intermediates can condense to form colored dimeric byproducts, such as azoxy and azo compounds. Their presence suggests that the reaction conditions are too harsh (e.g., excessive temperature) or that the reduction is not proceeding cleanly to the desired alcohol, leading to the accumulation of these reactive species.

Q3: How can I be sure my reducing agent, Sodium Borohydride (NaBH₄), is active and suitable for this selective reduction?

A3: Sodium borohydride is hygroscopic and can degrade over time, especially if not stored properly, leading to reduced activity. To ensure its efficacy:

  • Storage: Always store NaBH₄ in a tightly sealed container in a cool, dry place, preferably in a desiccator.

  • Appearance: It should be a fine, white, free-flowing powder. Clumps may indicate moisture absorption and degradation.

  • Stoichiometry: While the theoretical stoichiometry is 0.25 equivalents (since one mole of NaBH₄ provides four hydride ions), it is standard practice to use a slight excess (e.g., 1.1 to 1.5 equivalents of hydride) to ensure the reaction goes to completion and to account for any reaction with the protic solvent.[8]

Q4: Can I use a stronger reducing agent like Lithium Aluminum Hydride (LiAlH₄) to speed up the reaction?

A4: It is strongly discouraged. Lithium aluminum hydride (LiAlH₄) is a much more powerful reducing agent than NaBH₄ and will readily reduce both the aldehyde and the aromatic nitro group, leading primarily to the formation of (2-amino-5-bromophenyl)methanol or related azo compounds.[1] The key to this synthesis is chemoselectivity, which is why a milder reagent like NaBH₄ is the preferred choice.[4]

Troubleshooting Guides

This section provides a systematic approach to resolving specific issues you may encounter during the synthesis.

Issue 1: Incomplete Conversion of Starting Aldehyde

If TLC analysis indicates a significant amount of remaining 5-Bromo-2-nitrobenzaldehyde, consult the following table.

Symptom Potential Cause Recommended Solution
Reaction stalls after initial conversion. Insufficient Reducing Agent: The NaBH₄ may have been degraded or an insufficient excess was used.Add another portion (0.2-0.3 eq.) of fresh NaBH₄ to the reaction mixture and continue to monitor by TLC.
Reaction is very sluggish from the start. Low Temperature: The reaction temperature is too low, resulting in a slow reaction rate.Allow the reaction to slowly warm to room temperature. While the initial addition of NaBH₄ should be done at 0 °C to control the exotherm, the reaction can often be completed at 20-25 °C.
No reaction observed. Poor Quality Reagents: The NaBH₄ is completely inactive, or the solvent (e.g., ethanol/methanol) contains a significant amount of water, which rapidly quenches the reagent.Use a fresh, unopened bottle of NaBH₄. Ensure the alcohol solvent is of high purity and relatively anhydrous.
Issue 2: Formation of Nitro-Reduced Byproducts

The presence of colored impurities or unexpected spots on a TLC plate (often with different polarity than the desired product) suggests a loss of chemoselectivity.

While NaBH₄ is selective, this selectivity can be compromised under certain conditions. Elevated temperatures increase the kinetic energy of the system, which can be sufficient to overcome the activation energy for nitro group reduction. Furthermore, certain metal impurities can catalyze this undesired reaction. The pathway below illustrates the desired reaction versus the potential side reactions.

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Figure 1. Desired vs. Undesired Reaction Pathways.

  • Strict Temperature Control: Add the NaBH₄ portion-wise to the aldehyde solution at 0 °C (ice bath) to dissipate the heat generated from the exothermic reaction.

  • Inert Atmosphere: While not always necessary, running the reaction under an inert atmosphere (Nitrogen or Argon) can prevent oxidative side reactions that may generate catalytic impurities.

  • High-Purity Reagents: Use reagents from reputable suppliers to minimize the risk of metal contaminants that could catalyze nitro reduction.

Experimental Protocols

Protocol 1: Optimized Synthesis of this compound

This protocol is optimized for high yield and purity on a laboratory scale.

Materials:

  • 5-Bromo-2-nitrobenzaldehyde (1.0 eq.)[9]

  • Sodium borohydride (NaBH₄) (0.4 eq., provides 1.6 eq. of hydride)

  • Methanol or Ethanol (ACS grade)

  • Deionized Water

  • Saturated Ammonium Chloride (NH₄Cl) solution

  • Ethyl Acetate (EtOAc)

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-Bromo-2-nitrobenzaldehyde (1.0 eq.) in methanol (approx. 10-15 mL per gram of aldehyde).

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Reduction: Slowly add sodium borohydride (0.4 eq.) in small portions over 15-20 minutes. Maintain the temperature below 5 °C during the addition.

  • Reaction Monitoring: After the addition is complete, stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor the disappearance of the starting material by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent). The reaction is typically complete within 1-2 hours.

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C and slowly add saturated aqueous NH₄Cl solution to quench the excess NaBH₄. Stir for 10 minutes.

  • Solvent Removal: Remove the bulk of the methanol under reduced pressure using a rotary evaporator.

  • Extraction: To the remaining aqueous residue, add ethyl acetate and transfer the mixture to a separatory funnel. Extract the aqueous layer twice more with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with deionized water and then brine.

  • Drying and Filtration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product, which can then be purified.

Protocol 2: Purification by Recrystallization

Recrystallization is highly effective for purifying this compound from non-polar impurities and baseline material.

Procedure:

  • Solvent Selection: A common and effective solvent system is a mixture of ethyl acetate and hexanes.

  • Dissolution: Dissolve the crude product in a minimal amount of hot ethyl acetate.

  • Crystallization: Slowly add hexanes to the hot solution until it just begins to turn cloudy (the cloud point). Add a drop or two of ethyl acetate to redissolve the precipitate.

  • Cooling: Allow the flask to cool slowly to room temperature. Inducing crystallization by scratching the inside of the flask with a glass rod may be necessary.

  • Isolation: Once crystals have formed, cool the flask in an ice bath for at least 30 minutes to maximize precipitation.

  • Filtration: Collect the crystals by vacuum filtration, washing them with a small amount of cold hexanes.

  • Drying: Dry the purified crystals under vacuum to obtain this compound as a solid.

dot digraph "Troubleshooting_Workflow" { graph [rankdir="TB", splines=ortho]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontcolor="#202124"]; edge [fontname="Helvetica", color="#5F6368"];

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// Edges Start -> CheckYield; CheckYield -> End [label="Yes"]; CheckYield -> LowYield [label="No"]; LowYield -> AnalyzeTLC; AnalyzeTLC -> Incomplete [label="Incomplete Conversion"]; AnalyzeTLC -> SideProducts [label="Side Reactions"]; Incomplete -> TroubleshootIncomplete; SideProducts -> TroubleshootSideProducts; TroubleshootIncomplete -> Purify; TroubleshootSideProducts -> Purify; }

Figure 2. Troubleshooting Decision Workflow.

References

Technical Support Center: Purification of (5-Bromo-2-nitrophenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of a Senior Application Scientist:

Welcome to the technical support guide for (5-Bromo-2-nitrophenyl)methanol. As a key intermediate in pharmaceutical synthesis, achieving high purity is paramount for the success of subsequent reaction steps. However, its unique structure, featuring a benzylic alcohol susceptible to oxidation and an electron-withdrawing nitro group, presents specific purification challenges. This guide is designed to provide you, our fellow researchers and drug development professionals, with practical, field-tested solutions to common issues encountered during its purification. We will move beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions in your laboratory work.

Troubleshooting Guide

This section addresses specific problems you might encounter during the purification of this compound.

Question 1: My crude product is a yellow or brownish oil/solid, but the pure compound should be a light-colored solid. What's causing this discoloration?

Answer:

This is a very common observation. The discoloration is typically due to the presence of several types of impurities:

  • Oxidative Impurities: The benzylic alcohol is susceptible to oxidation, which can form the corresponding aldehyde (5-bromo-2-nitrobenzaldehyde) or carboxylic acid (5-bromo-2-nitrobenzoic acid). These conjugated species are often colored.

  • Residual Starting Materials: If the synthesis was a reduction of 5-bromo-2-nitrobenzaldehyde, any unreacted starting material will contribute to impurities.

  • Color-Forming Bodies: Nitro-aromatic compounds are known to contain color-forming impurities, which may be complex condensation products or nitro-olefins that can polymerize over time or upon heating.[1]

The most robust method for removing this complex mixture of impurities is flash column chromatography.

Workflow: Standard Flash Column Chromatography Protocol

cluster_prep Sample & Column Preparation cluster_elution Elution & Collection cluster_final Final Processing prep_crude 1. Dissolve Crude Product in minimal DCM prep_slurry 2. Add Silica Gel (2-3x mass of crude) Create a slurry prep_crude->prep_slurry prep_evap 3. Evaporate Solvent Dry, free-flowing powder prep_slurry->prep_evap prep_load 5. Load Dry Sample onto Column prep_evap->prep_load prep_col 4. Pack Column with Silica in low-polarity solvent (e.g., 5% EtOAc in Hexane) elute_low 6. Elute with Low-Polarity Solvent to remove non-polar impurities prep_load->elute_low elute_grad 7. Gradually Increase Polarity (e.g., 5% -> 30% EtOAc in Hexane) elute_low->elute_grad elute_collect 8. Collect Fractions Monitor by TLC elute_grad->elute_collect elute_pool 9. Pool Pure Fractions elute_collect->elute_pool final_evap 10. Evaporate Solvent under reduced pressure elute_pool->final_evap final_product 11. Obtain Pure Product final_evap->final_product

Caption: Workflow for purification via flash column chromatography.

Question 2: I'm seeing streaking on my TLC plate, or I suspect my compound is decomposing during column chromatography. How can I confirm and prevent this?

Answer:

This is a critical issue often caused by the inherent acidity of standard silica gel. The Lewis acid sites on the silica surface can catalyze the degradation of sensitive functional groups, particularly benzylic alcohols, leading to dehydration or other side reactions.[2][3]

Step 1: Confirming Instability with 2D TLC

Before attempting a large-scale column, you can quickly check for compound stability on silica using a two-dimensional TLC.[3]

Workflow: 2D TLC for Stability Assessment

cluster_1 First Dimension cluster_2 Second Dimension cluster_3 Interpretation spot 1. Spot crude sample on one corner of a square TLC plate develop1 2. Develop plate in a chosen eluent system spot->develop1 dry1 3. Air dry the plate completely develop1->dry1 rotate 4. Rotate plate 90 degrees dry1->rotate develop2 5. Develop plate in the SAME eluent system rotate->develop2 dry2 6. Dry and visualize develop2->dry2 stable Result A: Stable Compound Spots appear on the diagonal dry2->stable unstable Result B: Unstable Compound New spots appear off the diagonal

Caption: Workflow for conducting a 2D TLC stability test.

If new spots appear off the diagonal, your compound is not stable to silica gel under these conditions.

Step 2: Solutions for Silica-Sensitive Compounds

  • Deactivate the Silica Gel: Neutralize the acidic sites by preparing a slurry of your silica gel in the column solvent containing 1-2% triethylamine (Et₃N).[2] This basic additive will prevent acid-catalyzed degradation.

  • Switch to a Neutral Stationary Phase: Consider using neutral alumina instead of silica gel. Alumina has a different surface chemistry and is often a better choice for acid-sensitive compounds.[2]

  • Use a Different Chromatography Technique: If the problem persists, reversed-phase chromatography (C18 silica) with a solvent system like acetonitrile/water or methanol/water may be a viable, albeit more expensive, alternative.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound?

The impurity profile depends heavily on the synthetic route. However, common process-related impurities include:

  • Starting Material: 5-bromo-2-nitrobenzaldehyde (if prepared by reduction) or 5-bromo-2-nitrotoluene (if prepared by benzylic oxidation).

  • Over-oxidation Product: 5-bromo-2-nitrobenzoic acid. This is a highly polar impurity that will typically stick to the baseline on TLC in standard solvent systems. It can be removed by an initial basic wash (e.g., with aqueous NaHCO₃) during the reaction workup.

  • Positional Isomers: Depending on the regioselectivity of the bromination or nitration steps in the synthesis, other isomers may be present.

  • Color-forming bodies: As mentioned, these are common in nitro compounds and can be challenging to characterize but are usually removed by chromatography.[1]

Q2: Is recrystallization a good option for purifying this compound?

Recrystallization can be an excellent and scalable purification method, but its success depends on the purity of your crude material.

  • Best-Case Scenario: If your crude product is already >90% pure and solid, with one major impurity, recrystallization is often the most efficient method.

  • Challenging Scenario: If the product is an oil or contains multiple impurities with similar solubility profiles, column chromatography is the superior choice.

A good starting point for developing a recrystallization protocol is to test the solubility of your crude product in a range of solvents.

Table 1: Potential Solvent Systems for Recrystallization

Solvent System (Primary/Anti-solvent)Rationale for Use
Isopropanol / Water The compound is likely soluble in hot isopropanol. Water acts as an anti-solvent, reducing solubility upon cooling to induce crystallization.[4]
Ethanol / Hexane Similar to the above, ethanol is the primary solvent and hexane is the anti-solvent. Good for moderately polar compounds.
Toluene Aromatic compounds often show good solubility in hot toluene and lower solubility upon cooling.
Ethyl Acetate / Hexane A common pair where the compound is dissolved in a minimal amount of hot ethyl acetate, and hexane is added until turbidity appears.[4]

Protocol for Two-Solvent Recrystallization:

  • Dissolve the crude solid in the minimum amount of the hot primary solvent (e.g., isopropanol).

  • While the solution is still hot, add the anti-solvent (e.g., water) dropwise until the solution becomes faintly cloudy (the saturation point).

  • Add one or two drops of the primary solvent to redissolve the precipitate and make the solution clear again.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration.

Q3: What is the best way to handle and store purified this compound?

Proper storage is crucial to maintain the purity of the compound.

  • Storage Conditions: Store the solid in a tightly sealed, amber glass vial to protect it from light and moisture. Keep it in a cool, dry, and well-ventilated area away from heat sources or direct sunlight.[5]

  • Handling: The compound is an irritant.[6] Always handle it in a fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid creating dust.

Summary of Purification Strategies

Table 2: Troubleshooting Purification Issues

Problem ObservedProbable Cause(s)Recommended Action(s)
Yellow/Brown Crude Product Oxidation by-products, residual starting materials, colored impurities.[1]Purify by flash column chromatography (Silica gel, EtOAc/Hexane gradient).
Streaking/Decomposition on TLC Compound instability on acidic silica gel.[3]Confirm with 2D TLC. Use deactivated silica (1% Et₃N in eluent) or neutral alumina for column chromatography.[2][3]
Poor Separation in Column Incorrect solvent polarity; co-eluting impurities.Optimize eluent system with TLC to achieve an Rf of ~0.3 for the product. Use a shallow elution gradient.
Product Fails to Crystallize High level of impurities; incorrect solvent choice.Purify by column chromatography first. If purity is high, re-attempt recrystallization with different solvent systems.

References

Technical Support Center: Synthesis of (5-Bromo-2-nitrophenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (5-Bromo-2-nitrophenyl)methanol. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the necessary insights to navigate the common challenges and side reactions encountered during this synthesis.

I. Troubleshooting Guide: Navigating Common Side Reactions

The synthesis of this compound, typically achieved through the reduction of 5-bromo-2-nitrobenzaldehyde, is a nuanced process where seemingly minor variations in reaction conditions can lead to a range of undesirable side products. This section provides a systematic approach to identifying and mitigating these issues.

Issue 1: Incomplete Reaction - Significant Amount of Starting Material (5-Bromo-2-nitrobenzaldehyde) Remains

Q: My reaction seems to have stalled, and TLC/LC-MS analysis shows a large amount of unreacted 5-bromo-2-nitrobenzaldehyde. What are the likely causes and how can I resolve this?

A: This is a common issue that can often be traced back to the activity of the reducing agent, typically sodium borohydride (NaBH₄), or suboptimal reaction conditions.

  • Causality: Sodium borohydride is a mild and chemoselective reducing agent, favored for its ability to reduce aldehydes in the presence of more robust functional groups like nitro groups.[1][2] However, its reducing power can be diminished by several factors:

    • Reagent Quality: NaBH₄ is susceptible to decomposition upon exposure to moisture. Over time, or with improper storage, its hydride content can decrease, leading to reduced efficacy.

    • Insufficient Equivalents: While catalytic amounts can sometimes be effective, typically 1.5 or more molar equivalents of NaBH₄ are required to ensure complete reduction.[3]

    • Low Temperature: While lower temperatures can enhance selectivity, they also slow down the reaction rate. If the temperature is too low, the reaction may not proceed to completion within a reasonable timeframe.

  • Troubleshooting Protocol:

    • Verify Reagent Activity: Before starting the reaction, test the activity of your NaBH₄. A simple method is to add a small amount to water or alcohol and observe for hydrogen gas evolution.

    • Increase Reagent Stoichiometry: If the reaction is sluggish, consider a stepwise addition of another 0.5 equivalents of NaBH₄. Monitor the reaction closely by TLC after each addition.

    • Optimize Temperature: Gradually increase the reaction temperature. For instance, if the reaction is being conducted at 0°C, allow it to warm to room temperature. Gentle warming to 40-50°C can also be beneficial, but be cautious of potential side reactions at higher temperatures.[4]

Issue 2: Formation of an Unexpected Carboxylic Acid Byproduct (5-Bromo-2-nitrobenzoic acid)

Q: I've isolated a significant amount of 5-bromo-2-nitrobenzoic acid alongside my desired alcohol. What reaction is causing this, and how can I prevent it?

A: The presence of the corresponding carboxylic acid is a strong indicator of a Cannizzaro reaction occurring as a side reaction.[5][6]

  • Causality: The Cannizzaro reaction is a base-induced disproportionation of two molecules of a non-enolizable aldehyde (an aldehyde lacking α-hydrogens, like 5-bromo-2-nitrobenzaldehyde).[5][7] In this redox process, one molecule of the aldehyde is reduced to the corresponding alcohol, while the other is oxidized to a carboxylic acid.[5][8] This reaction is promoted by strongly alkaline conditions.[5][9] The hydroxide ions, which can be present as impurities in the reagents or formed during the reaction, act as the base.

  • Preventative Measures:

    • Control pH: Ensure the reaction medium is not strongly basic. If a basic workup is required, use a mild base like sodium bicarbonate and avoid prolonged exposure to strong bases like sodium hydroxide.

    • Reagent Purity: Use high-purity starting materials and solvents to minimize the presence of basic impurities.

    • Reaction Conditions: The Cannizzaro reaction is often favored at higher temperatures. Conducting the reduction at lower temperatures (0°C to room temperature) can help suppress this side reaction.

Issue 3: Evidence of Nitro Group Reduction - Presence of Amino or Azoxy Compounds

Q: My product mixture contains compounds where the nitro group has been partially or fully reduced. I thought NaBH₄ was selective for the aldehyde?

A: While NaBH₄ is generally chemoselective for aldehydes and ketones over nitro groups, this selectivity is not absolute and can be influenced by reaction conditions and additives.[1][10]

  • Causality: The reduction of a nitro group is a multi-step process that can yield various intermediates like nitroso, hydroxylamine, and ultimately the amine.[11][12]

    • Elevated Temperatures: Higher reaction temperatures can provide sufficient energy to overcome the activation barrier for nitro group reduction by NaBH₄.

    • Catalytic Impurities: Traces of transition metals (e.g., from the reaction vessel or impurities in reagents) can catalyze the reduction of the nitro group.

    • Modified Reducing Agents: The presence of certain additives can enhance the reducing power of NaBH₄, leading to the reduction of the nitro group.[4][10]

  • Troubleshooting and Mitigation Strategy:

    • Strict Temperature Control: Maintain a low to moderate reaction temperature (0°C to room temperature) throughout the synthesis.

    • Use High-Purity Reagents: Ensure all reagents and solvents are free from transition metal contamination.

    • Avoid Additives that Enhance Reduction: Be mindful of any additives used. For instance, while charcoal can sometimes be used to decolorize solutions, it has been shown to promote the reduction of nitroarenes by NaBH₄.[4]

Logical Flow for Troubleshooting

Troubleshooting_Flow start Analysis of Crude Product (TLC, LC-MS, NMR) incomplete_reaction Incomplete Reaction? (High % of Starting Material) start->incomplete_reaction side_product_acid Carboxylic Acid Present? (5-Bromo-2-nitrobenzoic acid) incomplete_reaction->side_product_acid No check_reagent Check NaBH₄ Activity & Increase Equivalents incomplete_reaction->check_reagent Yes side_product_nitro_red Nitro Group Reduced? (Amino/Azoxy Compounds) side_product_acid->side_product_nitro_red No control_ph Control pH (Avoid Strong Base) side_product_acid->control_ph Yes strict_temp_control Strict Temp. Control (0°C to RT) side_product_nitro_red->strict_temp_control Yes end_product Desired Product: This compound side_product_nitro_red->end_product No optimize_temp_incomplete Optimize Temperature (Gradual Increase) check_reagent->optimize_temp_incomplete optimize_temp_incomplete->end_product lower_temp_cannizzaro Lower Reaction Temp. control_ph->lower_temp_cannizzaro lower_temp_cannizzaro->end_product check_impurities Use High-Purity Reagents strict_temp_control->check_impurities check_impurities->end_product

Caption: Troubleshooting workflow for identifying and resolving common side reactions.

II. Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for the reduction of 5-bromo-2-nitrobenzaldehyde with NaBH₄?

A1: Protic solvents like methanol or ethanol are generally preferred for NaBH₄ reductions.[1] They are good solvents for the starting material and the reducing agent, and they can participate in the reaction mechanism by protonating the intermediate alkoxide.

Q2: Can I use a stronger reducing agent like Lithium Aluminum Hydride (LiAlH₄) for this synthesis?

A2: While LiAlH₄ is a powerful reducing agent, it is generally not recommended for this specific transformation. LiAlH₄ is much less chemoselective than NaBH₄ and will readily reduce both the aldehyde and the nitro group, leading to the formation of (5-bromo-2-aminophenyl)methanol as the major product.[2]

Q3: How can I effectively purify the final product, this compound, from the reaction mixture?

A3: Purification can typically be achieved through a combination of techniques:

  • Aqueous Workup: After the reaction is complete, a careful aqueous workup is necessary to quench any remaining reducing agent and to remove inorganic salts.

  • Extraction: The product can be extracted from the aqueous layer using an organic solvent like ethyl acetate or dichloromethane.

  • Column Chromatography: This is often the most effective method for separating the desired product from any unreacted starting material and side products. A silica gel column with a gradient elution of ethyl acetate in hexanes is a common choice.

  • Recrystallization: If the crude product is a solid and of reasonable purity, recrystallization from a suitable solvent system can be an excellent final purification step.

Summary of Reaction Parameters and Potential Outcomes
ParameterRecommended ConditionPotential Issue if DeviatedResulting Side Product(s)
Reducing Agent Sodium Borohydride (NaBH₄)Use of a stronger agent (e.g., LiAlH₄)(5-bromo-2-aminophenyl)methanol
Temperature 0°C to Room TemperatureElevated Temperature5-Bromo-2-nitrobenzoic acid, Amino/Azoxy compounds
pH Neutral to slightly acidicStrongly Basic5-Bromo-2-nitrobenzoic acid
Reagent Purity High PurityPresence of metal impuritiesAmino/Azoxy compounds
Experimental Protocol: Chemoselective Reduction of 5-Bromo-2-nitrobenzaldehyde

This protocol provides a general guideline. It is crucial to adapt it based on your specific experimental observations and analytical data.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 5-bromo-2-nitrobenzaldehyde (1.0 eq) in methanol. Cool the solution to 0°C using an ice bath.

  • Addition of Reducing Agent: Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution over 15-20 minutes, ensuring the temperature remains below 5°C.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., 30% ethyl acetate in hexanes). The reaction is typically complete within 1-2 hours.

  • Quenching: Once the starting material is consumed, slowly add acetone to quench the excess NaBH₄.

  • Workup: Remove the methanol under reduced pressure. Add water to the residue and extract the product with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel.

Reaction Pathway Overview

Reaction_Pathway cluster_main Desired Pathway cluster_side1 Side Reaction: Cannizzaro cluster_side2 Side Reaction: Over-reduction Start 5-Bromo-2-nitrobenzaldehyde Reagent + NaBH₄ (Methanol, 0°C) Start2 5-Bromo-2-nitrobenzaldehyde (2 molecules) Product This compound Reagent->Product Chemoselective Reduction Condition1 + Strong Base (e.g., OH⁻) Start3 5-Bromo-2-nitrobenzaldehyde Side_Product1 5-Bromo-2-nitrobenzoic Acid Condition1->Side_Product1 Disproportionation Product2 This compound Condition1->Product2 Disproportionation Condition2 + NaBH₄ (High Temp. or Catalysts) Side_Product2 (5-Bromo-2-aminophenyl)methanol & other reduced species Condition2->Side_Product2 Nitro Group Reduction

Caption: Desired reaction pathway and common side reactions.

III. References

  • Studylib. (n.d.). Carbonyl Reduction: NaBH4, Mechanism & Procedure. Retrieved from --INVALID-LINK--

  • Zeynizadeh, B. (2002). NaBH4/Charcoal: A New Synthetic Method for Mild and Convenient Reduction of Nitroarenes. ResearchGate. Retrieved from --INVALID-LINK--

  • Wow Essays. (2023). Free Reports About Post Lab Report – Reduction Of P-Nitrobenzaldehyde To Form P-Nitrobenzyl Alcohol Using Nabh4. Retrieved from --INVALID-LINK--

  • Wikipedia. (n.d.). Cannizzaro reaction. Retrieved from --INVALID-LINK--

  • Journal of Synthetic Chemistry. (2024). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Retrieved from --INVALID-LINK--

  • Oriental Journal of Chemistry. (2015). NaBH4/Na2C2O4/H2O: An efficient System for Selective Reduction of Aldehydes in the presence of Ketones. Retrieved from --INVALID-LINK--

  • BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids. Retrieved from --INVALID-LINK--

  • Frontiers in Chemistry. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Retrieved from --INVALID-LINK--

  • PubMed Central (PMC). (2022). Synthetic applications of the Cannizzaro reaction. Retrieved from --INVALID-LINK--

  • YouTube. (2020). Cannizzaro Reaction Mechanism. Retrieved from --INVALID-LINK--

  • National Center for Biotechnology Information. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. PubMed Central. Retrieved from --INVALID-LINK--

References

Technical Support Center: Optimizing Reaction Conditions for (5-Bromo-2-nitrophenyl)methanol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and derivatization of (5-Bromo-2-nitrophenyl)methanol. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple protocols to explain the underlying chemical principles. Our goal is to empower you to overcome common challenges and optimize your reaction conditions for this versatile building block.

I. Troubleshooting Guide: Synthesis of this compound

The synthesis of this compound typically involves the reduction of 5-bromo-2-nitrobenzaldehyde. While seemingly straightforward, this reaction is prone to several issues that can impact yield and purity.

Question 1: My reduction of 5-bromo-2-nitrobenzaldehyde is resulting in low yields of the desired alcohol. What are the likely causes and how can I improve the outcome?

Low yields in the reduction of 5-bromo-2-nitrobenzaldehyde can stem from several factors, primarily related to the choice of reducing agent and reaction control.

Probable Causes & Solutions:

  • Over-reduction of the nitro group: Strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) can reduce both the aldehyde and the nitro group.

    • Solution: Opt for a milder reducing agent that selectively reduces the aldehyde. Sodium borohydride (NaBH₄) is an excellent choice for this transformation. The reduction of a nitro group to an amine is a six-electron reduction, which is less likely to occur with NaBH₄ under standard conditions.[1]

  • Formation of side products: The electron-withdrawing nature of the nitro group makes the aldehyde carbonyl highly electrophilic, potentially leading to side reactions if not properly controlled.[1][2][3]

    • Solution: Maintain a low reaction temperature (0-5 °C) during the addition of the reducing agent to minimize side reactions. Careful monitoring of the reaction progress by Thin-Layer Chromatography (TLC) is crucial to prevent the formation of degradation products from prolonged reaction times.[4]

  • Incomplete reaction: Insufficient reducing agent or reaction time can lead to unreacted starting material.

    • Solution: Use a slight excess of NaBH₄ (1.1-1.5 equivalents) to ensure complete conversion of the aldehyde. Allow the reaction to stir for an adequate amount of time, monitoring by TLC until the starting material spot is no longer visible.

Experimental Protocol: Selective Reduction of 5-Bromo-2-nitrobenzaldehyde
  • Dissolve 5-bromo-2-nitrobenzaldehyde (1.0 eq) in a suitable solvent such as methanol or ethanol in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.2 eq) portion-wise, maintaining the temperature below 5 °C.

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.

  • Monitor the reaction progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent).

  • Once the starting material is consumed, quench the reaction by the slow addition of water or dilute HCl at 0 °C.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel if necessary.

Question 2: I am observing significant amounts of an unknown impurity in my final product after purification. How can I identify and eliminate it?

The presence of persistent impurities often points to side reactions occurring during the synthesis or instability of the product during workup and purification.

Probable Causes & Solutions:

  • Over-oxidation during workup or storage: The benzylic alcohol can be susceptible to oxidation back to the aldehyde, especially if exposed to air and light for extended periods.

    • Solution: Work up the reaction promptly and store the purified product under an inert atmosphere (e.g., argon or nitrogen) at low temperatures.

  • Formation of dimeric byproducts: Under certain conditions, especially with stronger reducing agents, intermolecular reactions can lead to the formation of dimers.

    • Solution: Adhering to the use of a mild reducing agent like NaBH₄ and maintaining low temperatures will suppress the formation of these byproducts.[5]

  • Inadequate purification: The polarity of the alcohol product can be similar to some byproducts, making separation by column chromatography challenging.

    • Solution: Optimize your chromatography conditions. A gradient elution system may be necessary to achieve good separation. Recrystallization from a suitable solvent system can also be an effective purification method.[5]

Data Presentation: Solvent Selection for Purification
Solvent System (v/v)PolaritySuitability for ChromatographySuitability for Recrystallization
Hexanes/Ethyl AcetateLow to MediumGood for initial separationPoor
Dichloromethane/MethanolMedium to HighEffective for polar impuritiesCan be effective
Toluene/AcetoneMediumGood alternative for separationMay be suitable

II. Troubleshooting Guide: Derivatization of this compound

This compound is a valuable intermediate for further functionalization, most commonly through reactions involving the bromine atom and the hydroxyl group.

Question 3: My Suzuki-Miyaura cross-coupling reaction with this compound is giving low yields. What are the key parameters to optimize?

The Suzuki-Miyaura reaction is a powerful tool for C-C bond formation, but its success is highly dependent on the reaction conditions.[6][7]

Probable Causes & Solutions:

  • Catalyst deactivation: The nitro group can sometimes interfere with the palladium catalyst.

    • Solution: Use a robust palladium catalyst and ligand system. Pd(dppf)Cl₂ is often a good choice for substrates with electron-withdrawing groups.[8] Increasing the catalyst loading (e.g., to 5 mol%) may also improve the yield.[9]

  • Inappropriate base or solvent: The choice of base and solvent is critical for the transmetalation step in the catalytic cycle.[6]

    • Solution: A common and effective combination is K₂CO₃ as the base in a mixture of dimethoxyethane (DME) and water.[8] Other bases like K₃PO₄ in 1,4-dioxane/water can also be effective.[9][10]

  • Poor quality of boronic acid: Boronic acids can degrade over time, leading to lower reactivity.

    • Solution: Use freshly purchased or recrystallized boronic acid.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound
  • In an oven-dried Schlenk flask, combine this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and the base (e.g., K₂CO₃, 2.0 eq).

  • Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.[11]

  • Add the degassed solvent system (e.g., DME/water 4:1) via syringe.[6]

  • Heat the reaction mixture to the desired temperature (e.g., 80-90 °C) and stir for the required time, monitoring by TLC or LC-MS.[8][10]

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

  • Wash the organic layer, dry, and concentrate. Purify by column chromatography.

Question 4: I am attempting a Buchwald-Hartwig amination on this compound, but the reaction is not proceeding as expected. What should I troubleshoot?

The Buchwald-Hartwig amination is a versatile method for forming C-N bonds.[12][13] However, the presence of the nitro and hydroxyl groups on the substrate requires careful optimization.

Probable Causes & Solutions:

  • Hydroxyl group interference: The free hydroxyl group can potentially react with the base or coordinate to the palladium catalyst, inhibiting the desired reaction.

    • Solution: Protect the hydroxyl group before performing the amination. A silyl ether protecting group, such as tert-butyldimethylsilyl (TBS), is a good option as it is stable to the basic conditions of the Buchwald-Hartwig reaction and can be easily removed later.[14]

  • Incorrect ligand choice: The choice of phosphine ligand is crucial for the efficiency of the catalytic cycle.[11][13]

    • Solution: For electron-deficient aryl bromides, sterically hindered and electron-rich ligands like Xantphos or RuPhos often give good results.

  • Base incompatibility: The choice of base is critical and substrate-dependent.

    • Solution: Sodium tert-butoxide (NaOt-Bu) is a common and effective base for many Buchwald-Hartwig aminations.[11] However, for base-sensitive substrates, a milder base like Cs₂CO₃ or K₃PO₄ may be necessary.[15]

Visualization: Buchwald-Hartwig Amination Workflow

Buchwald_Hartwig_Workflow start Start with This compound protect Protect hydroxyl group (e.g., TBS-Cl, Imidazole) start->protect buchwald Buchwald-Hartwig Amination (Pd catalyst, ligand, base, amine) protect->buchwald deprotect Deprotect hydroxyl group (e.g., TBAF) buchwald->deprotect product Final Product deprotect->product

Caption: Workflow for Buchwald-Hartwig amination.

III. Frequently Asked Questions (FAQs)

Question 5: Is it necessary to protect the hydroxyl group in this compound for all subsequent reactions?

The necessity of a protecting group depends on the specific reaction conditions.[16]

  • Reactions where protection is often required:

    • Grignard and Organolithium Reactions: The acidic proton of the hydroxyl group will quench these highly basic organometallic reagents.

    • Buchwald-Hartwig Amination: As discussed, the hydroxyl group can interfere with the reaction.[12]

  • Reactions where protection may not be necessary:

    • Suzuki-Miyaura Coupling: Often, the reaction conditions are compatible with a free hydroxyl group.[8]

    • Ether Synthesis (e.g., Williamson Ether Synthesis): The hydroxyl group is the reactive site in this case.

Question 6: What are the best practices for purifying this compound and its derivatives?

Purification strategies should be tailored to the specific compound and impurities present.

  • Column Chromatography: This is the most common method. Silica gel is typically used as the stationary phase. The choice of eluent is critical for good separation.

  • Recrystallization: This can be a highly effective method for obtaining high-purity crystalline solids, particularly for the final products.[5]

  • Acid-Base Extraction: If your derivative has an acidic or basic functional group, you can use acid-base extraction to remove neutral impurities.

Visualization: General Purification Strategy

Purification_Strategy crude Crude Product extraction Aqueous Workup/ Extraction crude->extraction chromatography Column Chromatography extraction->chromatography recrystallization Recrystallization chromatography->recrystallization pure Pure Product recrystallization->pure

Caption: A general purification workflow.

Question 7: What are the key safety considerations when working with this compound and its precursors?

Standard laboratory safety protocols should always be followed.

  • 5-bromo-2-nitrobenzaldehyde: This compound can be an irritant. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Sodium borohydride: This is a flammable solid and can react violently with water to produce hydrogen gas. Handle with care and quench reactions slowly at low temperatures.

  • Palladium catalysts: While generally used in small quantities, some palladium compounds can be toxic. Avoid inhalation of dust and skin contact.

  • Solvents: Many organic solvents are flammable and have associated health risks. Always consult the Safety Data Sheet (SDS) for each chemical before use.

IV. References

  • BenchChem. (n.d.). Minimizing side reactions in the synthesis of 2-Nitrobenzaldehyde. Retrieved from 5

  • Kocienski, P. J. (1994). Protecting Groups. Georg Thieme Verlag.

  • Cere, V., et al. (2006). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 11(9), 713-722.

  • Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from --INVALID-LINK--

  • Kocalar, S., et al. (2022). Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups. Journal of Emerging Investigators.

  • BenchChem. (n.d.). Application Notes and Protocols for Buchwald-Hartwig Amination of 5-Bromopyrimidine. Retrieved from 11

  • Frank, D., et al. (2012). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 8, 1363-1369.

  • BenchChem. (n.d.). Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine. Retrieved from 13

  • BenchChem. (n.d.). An In-depth Technical Guide to the Reaction Mechanisms of 2-Nitrobenzaldehyde in Organic Chemistry. Retrieved from 1

  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from --INVALID-LINK--

  • ResearchGate. (2025). Optimization of p-nitrophenyl ethanol ether synthesis. Retrieved from --INVALID-LINK--

  • ResearchGate. (2024). Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. Retrieved from --INVALID-LINK--

  • RSC Publishing. (n.d.). A novel protecting group methodology for syntheses using nitroxides. Retrieved from --INVALID-LINK--

  • NIH. (2022). Reaction Optimization for Greener Chemistry with a Comprehensive Spreadsheet Tool. Retrieved from --INVALID-LINK--

  • chem.iitb.ac.in. (2020). Protecting Groups. Retrieved from --INVALID-LINK--

  • NIH. (n.d.). Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. Retrieved from --INVALID-LINK--

  • BenchChem. (n.d.). Application Notes and Protocols for the Suzuki Coupling Reaction of 5-Bromonicotinaldehyde. Retrieved from 6

  • MDPI. (2024). Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. Retrieved from --INVALID-LINK--

  • MDPI. (n.d.). Synthesis and In Vitro Protein Tyrosine Kinase Inhibitory Activity of Furan-2-yl(phenyl)methanone Derivatives. Retrieved from --INVALID-LINK--

  • NIH. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved from --INVALID-LINK--

  • Sarchem Labs. (n.d.). Role and Applications of m-Nitrobenzaldehyde in Organic Synthesis. Retrieved from --INVALID-LINK--

  • BenchChem. (n.d.). Optimizing reaction conditions for the synthesis of 3-Methyl-6-nitroquinoxalin-2(1H)-one. Retrieved from 4

  • PubChem. (n.d.). (5-Bromo-2-methylphenyl)methanol. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). Method for purifying a bromine compound. Retrieved from --INVALID-LINK--

  • Reddit. (2023). Troubleshooting the synthesis of BINOL derivatives. Retrieved from --INVALID-LINK--

  • ChemScene. (n.d.). (4-Bromo-3-nitrophenyl)methanol. Retrieved from --INVALID-LINK--

  • YouTube. (2021). Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl)-thiophene and 2-(4-methylphenyl)-thiophene Monomer and Dimer. Retrieved from --INVALID-LINK--

  • PubMed Central. (n.d.). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. Retrieved from --INVALID-LINK--

  • ChemBK. (n.d.). (4-bromo-2-nitrophenyl)methanol. Retrieved from --INVALID-LINK--

  • MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Retrieved from --INVALID-LINK--

  • Zenodo. (n.d.). Selective bromination of acetophenone derivatives with bromine in methanol. Retrieved from --INVALID-LINK--

  • SlideShare. (n.d.). Presentation on “Optimization of organic reactions and processes”. Retrieved from --INVALID-LINK--

  • PubChem. (n.d.). [5-(2-Bromo-4-nitrophenyl)furan-2-yl]methanol. Retrieved from --INVALID-LINK--

  • MDPI. (n.d.). A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile. Retrieved from --INVALID-LINK--

  • MDPI. (n.d.). Optimization of Methanol Synthesis under Forced Periodic Operation. Retrieved from --INVALID-LINK--

  • Santa Cruz Biotechnology. (n.d.). (2-Bromo-5-nitrophenyl)methanol. Retrieved from --INVALID-LINK--

  • Amadis Chemical. (n.d.). (2-Bromo-5-nitrophenyl)methanol. Retrieved from --INVALID-LINK--

  • Biosynth. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • PubChem. (n.d.). [5-(2-Bromo-5-nitrophenyl)furan-2-yl]methanol. Retrieved from --INVALID-LINK--

  • PubChem. (n.d.). (5-Bromopyridin-2-yl)methanol. Retrieved from --INVALID-LINK--

References

Troubleshooting guide for (5-Bromo-2-nitrophenyl)methanol reaction failures

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth troubleshooting for the synthesis of (5-Bromo-2-nitrophenyl)methanol, a common intermediate in pharmaceutical and materials science research. The primary focus is on the selective reduction of 5-bromo-2-nitrobenzaldehyde using sodium borohydride (NaBH₄), a widely used and generally reliable method that can nevertheless present challenges. This document is intended for researchers, scientists, and drug development professionals.

Section 1: Frequently Asked Questions (FAQs) - Reaction Failures & Low Yield

This section addresses the most common issue reported by researchers: low or no yield of the desired alcohol product.

Question: My reaction shows very low conversion of the starting aldehyde, even after extended reaction time. What are the likely causes?

Answer: Low conversion is typically traced back to three main areas: the quality of the reducing agent, the reaction conditions, or the integrity of the starting material.

  • Reducing Agent Potency: Sodium borohydride (NaBH₄) is highly sensitive to moisture. Old or improperly stored NaBH₄ will have significantly reduced activity due to decomposition.

    • Causality: NaBH₄ reacts with water or alcohols (the typical reaction solvents) to produce hydrogen gas and sodium borate salts, consuming the active hydride species needed for the reduction.[1] While this reaction is slow in cold methanol or ethanol, it accelerates with increasing temperature and water content.

    • Troubleshooting:

      • Always use freshly opened or properly stored NaBH₄.

      • Consider purchasing NaBH₄ in smaller quantities to avoid long-term storage after opening.

      • Perform a simple quality check by adding a small amount to water; vigorous bubbling (H₂ evolution) indicates good activity.

  • Reaction Conditions: The reduction of an aldehyde is much faster than the decomposition of NaBH₄ in a cold alcoholic solvent, but temperature control is crucial.

    • Causality: Running the reaction at elevated temperatures to "push" it to completion is often counterproductive. It accelerates the decomposition of the NaBH₄, potentially exhausting the reagent before the aldehyde is fully consumed.

    • Troubleshooting:

      • Maintain the reaction temperature at 0-5 °C, especially during the addition of NaBH₄. An ice-water bath is essential.

      • Add the NaBH₄ in small portions over a period of 5-10 minutes. This controls the initial exotherm and minimizes reagent decomposition.[2]

  • Starting Material Integrity: The starting material, 5-bromo-2-nitrobenzaldehyde, is generally stable but can oxidize over time.[3]

    • Causality: Aldehydes can be susceptible to air oxidation, forming the corresponding carboxylic acid (5-bromo-2-nitrobenzoic acid). This impurity will not be reduced by NaBH₄ and will lower the potential yield of the desired alcohol.

    • Troubleshooting:

      • Assess the purity of the 5-bromo-2-nitrobenzaldehyde before use via Thin Layer Chromatography (TLC) or melting point analysis. The reported melting point is around 92-94 °C.

      • If significant carboxylic acid impurity is suspected, it can be removed during the workup with a mild aqueous base wash (e.g., saturated sodium bicarbonate solution).

Question: My reaction worked, but the yield was only 30-40%. How can I optimize for a higher yield?

Answer: Sub-optimal yields, where the reaction proceeds but is inefficient, often point to issues with stoichiometry, reaction time, or the workup procedure.

  • Stoichiometry of NaBH₄: While the reaction stoichiometry is 4 moles of aldehyde to 1 mole of NaBH₄ (as each mole of NaBH₄ delivers four hydride ions), using a slight excess of the reducing agent is standard practice to ensure complete conversion.

    • Causality: A small amount of NaBH₄ will inevitably react with the solvent.[1] Using a stoichiometric amount may leave some starting material unreacted.

    • Troubleshooting:

      • Use 0.3 to 0.5 molar equivalents of NaBH₄ for every 1 equivalent of the aldehyde. This corresponds to a 1.2 to 2.0-fold excess of hydride ions.

      • Monitor the reaction progress by TLC. If starting material is still present after 30-60 minutes, a small additional portion of NaBH₄ can be added.

  • Workup and Quenching: The workup procedure is critical for stopping the reaction and isolating the product.

    • Causality: The initial product is a borate ester intermediate, which must be hydrolyzed to liberate the final alcohol. Improper quenching can lead to emulsions or product loss.

    • Troubleshooting:

      • After the reaction is complete (as determined by TLC), quench the reaction by the slow, careful addition of dilute acid (e.g., 1M HCl) or water while keeping the flask in an ice bath.[2] This neutralizes excess NaBH₄ and hydrolyzes the borate esters.

      • Be cautious during the quench, as hydrogen gas evolution can cause foaming.

  • Extraction and Purification: The product alcohol has different polarity compared to the starting aldehyde, which must be considered during extraction and purification.

    • Causality: this compound is more polar than its aldehyde precursor. Using an inappropriate solvent system for extraction or chromatography can lead to poor recovery.

    • Troubleshooting:

      • Ethyl acetate is a suitable solvent for extracting the product from the aqueous layer.

      • For column chromatography, a solvent system of ethyl acetate in hexanes (e.g., starting at 20% and gradually increasing the polarity) is typically effective for separating the product from any remaining starting material and non-polar impurities.[4]

Section 2: Troubleshooting Impurities and Side Reactions

Even with good conversion, the presence of impurities can complicate purification and lower the final isolated yield.

Question: My NMR spectrum shows my desired product, but also a significant amount of unreacted starting material. What went wrong?

Answer: This is a clear indication of an incomplete reaction. The primary causes are insufficient reducing agent or a shortened reaction time.

  • Troubleshooting Flowchart:

G start Problem: Starting Material (Aldehyde) Remains cause1 Cause 1: Insufficient NaBH₄ start->cause1 cause2 Cause 2: Decomposed NaBH₄ start->cause2 cause3 Cause 3: Reaction Time Too Short start->cause3 solution1 Solution: Use 0.3-0.5 molar equivalents. Monitor by TLC and add more if needed. cause1->solution1 solution2 Solution: Use fresh, properly stored NaBH₄. Verify activity if in doubt. cause2->solution2 solution3 Solution: Allow reaction to stir for at least 30-60 min at 0°C after addition. Confirm completion by TLC. cause3->solution3

Caption: Troubleshooting flowchart for incomplete aldehyde reduction.

Question: I see an unexpected byproduct in my analysis. What are the common side reactions?

Answer: While NaBH₄ is highly selective for aldehydes and ketones, side reactions can occur, particularly involving the nitro group under certain conditions.[2][5]

  • Reaction Pathway and Potential Side Products:

ReactionPathway SM 5-Bromo-2-nitrobenzaldehyde Product This compound SM->Product NaBH₄, MeOH (Desired Reaction) SideProduct1 5-Bromo-2-nitrobenzoic acid (Oxidation Impurity) SM->SideProduct1 Air Oxidation (Pre-reaction) SideProduct2 Azoxy/Azo Compounds (Nitro Group Reduction) SM->SideProduct2 Harsh Conditions (Over-reduction)

Caption: Desired reaction pathway and potential side products.

  • Oxidation to Carboxylic Acid: As mentioned previously, this is an impurity of the starting material, not a side product of the reduction itself. It can be removed with a basic wash.[6]

  • Reduction of the Nitro Group: This is rare with NaBH₄, which is known for its chemoselectivity.[5] However, stronger hydride reagents like lithium aluminum hydride (LiAlH₄) are known to reduce aromatic nitro groups, often leading to azo compounds.[7] If you are using a different hydride source, this is a major consideration. Contamination of NaBH₄ with more reactive boranes or running the reaction under forcing conditions (high heat) could potentially lead to minor reduction of the nitro group. The reduction of a nitro group proceeds through nitroso and hydroxylamine intermediates, which can condense to form azoxy compounds.[8][9]

    • Prevention: Stick to the recommended mild conditions (NaBH₄, 0°C, alcoholic solvent). Do not use stronger, less selective reducing agents like LiAlH₄ unless reduction of both the aldehyde and nitro group is intended.

Section 3: Validated Experimental Protocol

This protocol is a reliable starting point for the synthesis of this compound.

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )QuantityMolar Equivalents
5-Bromo-2-nitrobenzaldehyde230.022.30 g1.0
Sodium Borohydride (NaBH₄)37.83151 mg0.4
Methanol (MeOH)-50 mL-
1M Hydrochloric Acid (HCl)-~10 mL-
Ethyl Acetate (EtOAc)-~100 mL-
Saturated Sodium Bicarbonate-~30 mL-
Brine-~30 mL-
Anhydrous Magnesium Sulfate-As needed-
Step-by-Step Procedure
  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 5-bromo-2-nitrobenzaldehyde (2.30 g, 10.0 mmol).

    • Add methanol (50 mL) and stir to dissolve the aldehyde.

    • Cool the flask in an ice-water bath, allowing the solution to reach 0-5 °C.

  • Reduction:

    • While stirring vigorously, add sodium borohydride (151 mg, 4.0 mmol) in 3-4 small portions over 5 minutes. Note: You may observe some gas evolution.

    • Continue stirring the reaction mixture in the ice bath. Monitor the progress by TLC (e.g., using 3:1 Hexanes:Ethyl Acetate as eluent). The reaction is typically complete within 30-60 minutes.

  • Workup and Quenching:

    • Once the starting material is consumed, slowly and carefully add 1M HCl (~10 mL) dropwise to the cold reaction mixture to quench the excess NaBH₄. Caution: Vigorous gas evolution will occur. Continue adding acid until the solution is slightly acidic (pH ~5-6).

    • Remove the methanol under reduced pressure using a rotary evaporator.

  • Extraction:

    • To the remaining aqueous residue, add ethyl acetate (50 mL) and transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution (1 x 30 mL) and brine (1 x 30 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • The crude product, a yellow solid, can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 10% to 40%) or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

References

(5-Bromo-2-nitrophenyl)methanol stability and degradation issues

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for (5-Bromo-2-nitrophenyl)methanol. This resource is designed for researchers, scientists, and drug development professionals to navigate the stability and degradation challenges associated with this compound. By understanding its chemical behavior, you can ensure the integrity of your experiments and the reliability of your results.

Introduction: The Challenge of Stability

This compound is a valuable intermediate in organic synthesis, notable for its bifunctional nature—a reactive benzylic alcohol and a nitro-substituted aromatic ring. However, the very features that make it useful also render it susceptible to degradation under common laboratory conditions. The electron-withdrawing nature of the ortho-nitro group, combined with the benzylic alcohol, creates a molecule prone to oxidation, reduction, and photochemical reactions. This guide provides a structured approach to identifying, mitigating, and troubleshooting these stability issues.

Part 1: Frequently Asked Questions (FAQs)

Here we address the most common initial questions regarding the handling and storage of this compound.

Q1: What are the ideal storage conditions for this compound?

A1: Based on supplier recommendations and the compound's chemical nature, it should be stored in a tightly sealed container, protected from light, in a dry environment at room temperature. Storing under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term storage to minimize oxidative degradation.

Q2: My solid this compound has developed a yellowish or brownish tint. Is it still usable?

A2: A change in color from its typical solid form (usually a white to off-white or pale yellow solid) indicates the presence of impurities, which are likely degradation products. The appearance of a yellow or brown color is often associated with the formation of nitroso compounds or other chromophoric byproducts resulting from photochemical or thermal stress.[1][2] While the material may still contain a significant amount of the desired compound, its purity is compromised. We strongly recommend assessing the purity by an analytical method like HPLC or NMR before use. For high-stakes applications like GMP synthesis, using discolored material is not advised.

Q3: Can I dissolve this compound in any common organic solvent for storage?

A3: While it is soluble in many common organic solvents, storing it in solution is generally not recommended for extended periods due to increased reactivity. Protic solvents like methanol could potentially participate in side reactions. If you must store it in solution for a short period, use a dry, aprotic solvent like anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF), store it at a low temperature (e.g., -20°C), and protect it from light.

Q4: Is this compound sensitive to air?

A4: Yes, the benzylic alcohol moiety is susceptible to oxidation, a process that is accelerated by oxygen in the air, especially in the presence of light or trace metal catalysts. The likely oxidation product is 5-bromo-2-nitrobenzaldehyde.

Q5: Are there any common reagents that are incompatible with this compound?

A5: Absolutely. Due to its functional groups, you should avoid:

  • Strong Oxidizing Agents: (e.g., nitric acid, permanganates, chromic acid) will readily oxidize the benzylic alcohol.[3][4]

  • Strong Reducing Agents: (e.g., LiAlH₄, NaBH₄, catalytic hydrogenation) will reduce the nitro group, typically to an amine.

  • Strong Bases: Can deprotonate the benzylic alcohol, forming an alkoxide that may be more susceptible to oxidation or other side reactions.

  • Strong Acids: Can promote dehydration or other unwanted reactions.[4][5]

Part 2: Troubleshooting Guide

This section provides a problem-oriented approach to common experimental issues.

Issue 1: Appearance of an Aldehyde Impurity in Analytical Data (NMR, HPLC, GC-MS)

Symptom: You observe a new peak in your HPLC or GC chromatogram, or a new singlet around 9.8-10.5 ppm in your ¹H NMR spectrum, consistent with an aldehyde proton.

Probable Cause: The benzylic alcohol has been oxidized to the corresponding aldehyde, 5-bromo-2-nitrobenzaldehyde. This is one of the most common degradation pathways.

Root Causes & Solutions:

Potential Root Cause Explanation Preventative & Corrective Actions
Exposure to Air (Oxygen) The benzylic alcohol is susceptible to aerobic oxidation. This can be a slow process but is significant over time.Storage: Always store the solid compound under an inert atmosphere (N₂ or Ar). In-reaction: Run reactions under an inert atmosphere.
Photochemical Oxidation UV light can promote the formation of radical species that accelerate oxidation. The ortho-nitrobenzyl moiety is known to be photoreactive.[1][6]Handling: Work with the compound in a fume hood with the sash down and ambient light minimized. Use amber vials or wrap containers in aluminum foil.
Thermal Stress High temperatures can increase the rate of oxidation and may lead to other decomposition pathways. Studies on related nitrobenzyl compounds show they can decompose exothermally.[7][8]Reaction Conditions: Avoid unnecessarily high reaction temperatures. If heating is required, do so under an inert atmosphere for the minimum time necessary.
Contamination with Metal Ions Trace metals (e.g., from spatulas, reaction vessels) can catalyze the oxidation of benzyl alcohols.Glassware & Equipment: Use clean, metal-free glassware. Avoid using metal spatulas when weighing; opt for glass or polymer-based tools.
Issue 2: Reaction Failure or Low Yield, Especially in Nucleophilic Substitution Reactions

Symptom: A reaction where the hydroxyl group of this compound is expected to act as a nucleophile (e.g., ether synthesis) fails or gives a poor yield.

Probable Cause: The nitro group at the ortho position significantly reduces the nucleophilicity of the benzylic alcohol's hydroxyl group through its strong electron-withdrawing inductive and resonance effects.

Logical Troubleshooting Workflow:

start Low Yield in Nucleophilic Reaction check_base Was a strong enough base used? start->check_base base_yes Yes check_base->base_yes base_no No check_base->base_no The pKa of the alcohol is lowered by the nitro group, but a strong base is still needed for full deprotonation. check_purity Is the starting material pure? base_yes->check_purity action_base Action: Use a stronger, non-nucleophilic base (e.g., NaH, KHMDS) to fully deprotonate the alcohol. base_no->action_base purity_yes Yes check_purity->purity_yes purity_no No check_purity->purity_no Aldehyde impurity will not react as a nucleophile. consider_alt Consider alternative synthetic routes or activating agents for the hydroxyl group. purity_yes->consider_alt action_purify Action: Purify the starting material. Check for aldehyde impurity. purity_no->action_purify

Caption: Troubleshooting workflow for low reaction yields.

Issue 3: Formation of Unexpected Colored Byproducts

Symptom: Your reaction mixture or isolated product has an intense color (e.g., deep red, brown, or black) that is not expected from the product.

Probable Cause: This often points to degradation pathways involving the nitro group.

Potential Degradation Pathways & Solutions:

  • Photochemical Rearrangement: A well-documented pathway for ortho-nitrobenzyl compounds involves photochemical rearrangement to an o-nitrosobenzaldehyde intermediate.[1][6] Nitroso compounds are often highly colored. This intermediate can then undergo further reactions, including oligomerization, leading to complex, colored mixtures.[1]

    • Solution: Rigorously protect the reaction from light at all stages. If the reaction must be photochemically driven for other reasons, be aware of this potential side reaction.

  • Nitro Group Reduction: Partial or complete reduction of the nitro group can lead to nitroso, hydroxylamino, or amino compounds. These species, especially when exposed to air, can form highly colored and complex dimeric and polymeric structures (e.g., azoxy or azo compounds).

    • Solution: Scrutinize your reaction for any unintended reducing agents. This could include certain solvents at high temperatures, some nucleophiles (like phosphines or certain sulfur compounds), or metal catalysts.

Visualizing the Photodegradation Pathway:

A This compound B Excited State A->B hν (UV Light) C aci-Nitro Intermediate B->C Intramolecular H-atom transfer D 5-Bromo-2-nitrosobenzaldehyde (Colored Species) C->D Rearrangement E Oligomers/Polymers (Colored Impurities) D->E Thermal/Photochemical Decomposition

Caption: Proposed photochemical degradation pathway.

Part 3: Experimental Protocols for Stability & Purity Assessment

To ensure the quality of your this compound, regular purity checks are essential.

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This method is ideal for quantifying the parent compound and detecting non-volatile impurities like the corresponding aldehyde or benzoic acid.

  • Instrumentation: HPLC system with a Diode Array Detector (DAD) or UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • Solvent A: Water with 0.1% Formic Acid

    • Solvent B: Acetonitrile with 0.1% Formic Acid

  • Gradient:

    • Start with 30% B, hold for 1 minute.

    • Ramp to 95% B over 10 minutes.

    • Hold at 95% B for 2 minutes.

    • Return to 30% B and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Sample Preparation: Accurately weigh ~5 mg of the compound and dissolve in 10 mL of acetonitrile. Filter through a 0.45 µm syringe filter before injection.

  • Expected Elution Order: The more polar alcohol will elute before the less polar aldehyde impurity. The corresponding carboxylic acid (5-bromo-2-nitrobenzoic acid) would be a potential, more polar impurity.[9]

Protocol 2: Purity Assessment by ¹H NMR Spectroscopy

NMR is excellent for identifying the structure of the main component and detecting key impurities.

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Procedure:

    • Prepare a sample of ~5-10 mg in ~0.7 mL of deuterated solvent.

    • Acquire a standard ¹H NMR spectrum.

    • Key Resonances to Check for Degradation:

      • Parent Alcohol: Look for the characteristic singlet for the benzylic protons (-CH₂OH), typically around 4.8-5.0 ppm, and the hydroxyl proton (which may be broad or exchange).

      • Aldehyde Impurity (5-bromo-2-nitrobenzaldehyde): A sharp singlet between 9.8 and 10.5 ppm. Its presence, even at low levels (e.g., <1% integration), indicates oxidation.

      • Amine Impurity (2-amino-5-bromobenzyl alcohol): If reduction has occurred, the aromatic signals will shift significantly upfield, and a new broad signal for the -NH₂ protons will appear.[2]

References

Technical Support Center: Purification of (5-Bromo-2-nitrophenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of (5-Bromo-2-nitrophenyl)methanol. This guide is designed for researchers, medicinal chemists, and process development scientists who require high-purity material for their work. Achieving high purity is critical as even minor impurities can significantly impact downstream applications, from reaction kinetics to biological assay results.

This document moves beyond simple instructions to provide a framework for troubleshooting common purification challenges. We will explore the "why" behind procedural steps, empowering you to make informed decisions and adapt methodologies to your specific experimental context.

Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the purification of this compound, which is often synthesized via the reduction of 5-bromo-2-nitrobenzaldehyde.

Q1: What are the most common impurities I should expect in my crude this compound sample?

A1: The impurity profile of your crude product is intrinsically linked to its synthetic route. Assuming the common synthesis via reduction of 5-bromo-2-nitrobenzaldehyde, you should anticipate the following species:

  • Unreacted Starting Material: 5-bromo-2-nitrobenzaldehyde is a frequent impurity. It is less polar than the desired product due to the absence of the hydroxyl group.

  • Over-reduction Products: If a strong reducing agent is used, the nitro group (-NO2) can be partially or fully reduced to nitroso, hydroxylamino, or amino (-NH2) functionalities. These amine-containing byproducts are typically more polar than the target compound.[1]

  • Oxidation Product: The product alcohol can be oxidized back to the starting aldehyde, especially during workup or if exposed to air and certain metal catalysts for extended periods.

  • Inorganic Salts: Boron or tin salts are common inorganic impurities resulting from the use of reducing agents like sodium borohydride (NaBH₄) or tin(II) chloride (SnCl₂). These are typically removed during the aqueous workup.

  • Solvent Residues: Residual solvents from the reaction or extraction (e.g., Tetrahydrofuran (THF), Ethyl Acetate, Methanol) may be present.

Here is a summary of the key organic impurities and their distinguishing characteristics:

Impurity NameStructureKey Differentiating PropertyTypical TLC Behavior (vs. Product)
This compound C₇H₆BrNO₃Product (Moderate Polarity)Reference Rf
5-Bromo-2-nitrobenzaldehydeC₇H₄BrNO₃Less Polar (Aldehyde vs. Alcohol)Higher Rf
2-Amino-5-bromobenzyl alcoholC₇H₈BrNOMore Polar (Amine vs. Nitro)Lower Rf
Q2: My TLC and NMR analyses clearly show the presence of the starting aldehyde. What is the most efficient way to remove it?

A2: Removing the less polar starting aldehyde is a classic purification challenge that can be solved by two primary methods, depending on the quantity of the impurity.

  • Flash Column Chromatography: This is the most robust and recommended method for separating compounds with different polarities.[2][3] The aldehyde, being less polar, will elute from the column before the more polar product alcohol. A gradient elution starting with a low-polarity solvent system (e.g., 10% Ethyl Acetate in Hexane) and gradually increasing the polarity will provide the best separation.

  • Recrystallization: If the aldehyde is present as a minor impurity (<10%), recrystallization can be effective. The goal is to find a solvent system where the desired alcohol product has high solubility at elevated temperatures but low solubility at room temperature or below, while the aldehyde impurity remains in the mother liquor. A mixed solvent system, such as ethyl acetate/hexanes, is often effective for this type of separation.[4]

Q3: I am observing a highly polar impurity that remains at the baseline of my TLC plate. What is it and how can I remove it?

A3: A baseline impurity is characteristic of a highly polar compound that strongly adheres to the silica gel on the TLC plate. This is often an amine-containing byproduct (e.g., 2-amino-5-bromobenzyl alcohol) from over-reduction of the nitro group, or residual inorganic salts from the workup.[1]

  • For Amine Impurities: Flash column chromatography is highly effective. The significant polarity difference between the nitro-alcohol product and the amino-alcohol byproduct allows for a clean separation. The amine will elute much later than the product, or may not elute at all without a highly polar eluent (e.g., containing methanol).

  • For Inorganic Salts: These are typically removed with an aqueous workup before any chromatography or recrystallization. Ensure your crude product has been thoroughly washed with water or brine to remove water-soluble salts. If they persist, dissolving the crude material in a suitable organic solvent (like dichloromethane or ethyl acetate) and filtering it can remove insoluble inorganic solids.

Q4: How do I choose between purification by column chromatography and recrystallization?

A4: The choice of purification technique is a critical decision based on the scale of your reaction and the nature of the impurities. The following decision tree provides a logical workflow for selecting the optimal method.

G cluster_start Initial Assessment cluster_purity Purity & Impurity Profile cluster_methods Purification Method cluster_end Final Product start Crude Product Analysis (TLC, NMR) purity_check Is the crude product >90% pure? start->purity_check impurity_type Are impurities significantly different in polarity? purity_check->impurity_type  No (significant impurities) recrystallize Attempt Recrystallization purity_check->recrystallize  Yes (minor impurities) chromatography Perform Column Chromatography impurity_type->chromatography  Yes   impurity_type->chromatography  No (isomers, similar polarity) final_product Pure this compound recrystallize->final_product chromatography->final_product

Caption: Decision tree for selecting a purification method.

Detailed Experimental Protocols

These protocols provide a starting point for purification. Always monitor the process using TLC to guide your decisions.

Protocol 1: Purification by Flash Column Chromatography

This method is ideal for purifying multi-gram quantities of the product or for removing impurities with significantly different polarities.[2]

  • Slurry Preparation: Dissolve the crude this compound in a minimal amount of dichloromethane (DCM) or ethyl acetate. Add silica gel (1-2 times the mass of the crude product) and concentrate the mixture to a dry, free-flowing powder using a rotary evaporator. This dry-loading method generally provides better resolution than loading the sample as a solution.

  • Column Packing: Prepare a glass column with silica gel (typically 50-100 times the mass of the crude product). Pack the column using a low-polarity eluent, such as 5% ethyl acetate in hexanes. Ensure the silica bed is compact and free of air bubbles.

  • Loading and Elution: Carefully add the prepared slurry to the top of the packed column. Begin elution with the low-polarity mobile phase (e.g., 5% EtOAc/Hexane).

  • Gradient Elution: Gradually increase the polarity of the mobile phase. A typical gradient might be:

    • 5% EtOAc/Hexane (2 column volumes)

    • 10% EtOAc/Hexane (5 column volumes)

    • 20% EtOAc/Hexane (5-10 column volumes)

    • 30% EtOAc/Hexane (until the product has fully eluted)

  • Fraction Collection: Collect fractions and analyze them by TLC. The less polar aldehyde will elute first, followed by the desired product.

  • Product Isolation: Combine the pure fractions (as determined by TLC) and remove the solvent under reduced pressure to yield the purified this compound.

Workflow for Column Chromatography:

G A Prepare Slurry (Crude + Silica) C Load Slurry onto Column A->C B Pack Column (Silica Gel + Eluent) B->C D Elute with Gradient (e.g., 5% -> 30% EtOAc/Hex) C->D E Collect & Analyze Fractions (TLC) D->E F Combine Pure Fractions E->F G Evaporate Solvent F->G H Pure Product G->H

Caption: Step-by-step workflow for flash column chromatography.

Protocol 2: Purification by Recrystallization

This method is best for purifying material that is already relatively pure (>90%) and is highly scalable.

  • Solvent Selection: The key is finding a suitable solvent or solvent system. This compound is a solid at room temperature. A good starting point is a binary system like ethyl acetate and hexanes, or isopropanol and water.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the more soluble solvent (e.g., ethyl acetate) and heat the mixture gently (e.g., on a steam bath or hot plate) until the solid completely dissolves.

  • Induce Crystallization: While the solution is still hot, slowly add the less soluble "anti-solvent" (e.g., hexanes) dropwise until the solution becomes faintly cloudy (the saturation point). If too much anti-solvent is added, clarify the solution by adding a few drops of the hot solvent.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Subsequently, place the flask in an ice bath for 30-60 minutes to maximize product precipitation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, using a Büchner funnel. Wash the collected crystals with a small amount of the cold anti-solvent to remove any residual mother liquor. Dry the crystals under vacuum to obtain the pure product.

Solvent SystemRole of Each SolventRationale
Ethyl Acetate / Hexanes EtOAc: Solubilizing solventHexanes: Anti-solventThe product is soluble in warm EtOAc but much less so in the non-polar hexanes. This system is effective for separating less polar impurities.[4]
Isopropanol / Water Isopropanol: Solubilizing solventWater: Anti-solventA more polar option. Useful if the impurities are very non-polar.
Methanol Single SolventMethanol has been used in related syntheses for crystallization.[5] The product should have significantly lower solubility in cold methanol compared to hot methanol.

References

Technical Support Center: Enhancing the Reactivity of (5-Bromo-2-nitrophenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (5-Bromo-2-nitrophenyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common experimental hurdles and effectively utilize this versatile building block in your synthetic endeavors.

Introduction

This compound is a key intermediate possessing three distinct functional groups ripe for chemical modification: a primary benzylic alcohol, an aromatic nitro group, and an aryl bromide. The interplay of these groups, particularly the electron-withdrawing nature of the nitro group, presents unique challenges and opportunities in synthesis. This guide provides expert insights and validated protocols to help you navigate these complexities.

Part 1: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format, focusing on the causality behind experimental choices.

Section 1.1: Oxidation of the Benzylic Alcohol

Question 1: My oxidation of this compound to the corresponding aldehyde is resulting in low yields and over-oxidation to the carboxylic acid. What are the key factors to consider for achieving high selectivity for the aldehyde?

Answer: Achieving selective oxidation to the aldehyde requires careful selection of the oxidant and reaction conditions to prevent over-oxidation to the more stable carboxylic acid. The electron-withdrawing nitro group can influence the reactivity of the benzylic alcohol.

Causality: Strong oxidizing agents like potassium permanganate or chromic acid will readily oxidize the intermediate aldehyde to the carboxylic acid. Milder, more controlled oxidizing agents are necessary for this transformation.

Troubleshooting Strategies:

  • Choice of Oxidant: Employing mild and selective oxidizing agents is crucial. Manganese (IV) oxide (MnO2) is often effective for the oxidation of benzylic alcohols to aldehydes, particularly in aprotic solvents like dichloromethane (DCM) or chloroform at room temperature.[1] Pyridinium chlorochromate (PCC) is another classic reagent for this purpose.

  • Solvent Effects: The choice of solvent can significantly impact selectivity. Aprotic solvents are generally preferred to minimize the formation of gem-diols from the aldehyde, which are more susceptible to over-oxidation.

  • Temperature Control: Maintaining a low to ambient reaction temperature can help to minimize over-oxidation.

Validated Protocol: Selective Oxidation to (5-Bromo-2-nitrophenyl)benzaldehyde

  • Reaction Setup: To a stirred solution of this compound (1.0 eq) in dichloromethane (DCM, 10 mL/mmol) at room temperature, add activated manganese (IV) oxide (5-10 eq).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove the manganese dioxide. Wash the celite pad with additional DCM.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Section 1.2: Reduction of the Nitro Group

Question 2: I am trying to selectively reduce the nitro group of this compound to an amine, but I am observing reduction of the benzyl alcohol or dehalogenation. How can I achieve chemoselective nitro group reduction?

Answer: The selective reduction of an aromatic nitro group in the presence of other reducible functionalities like a benzylic alcohol and an aryl bromide is a common challenge. The choice of reducing agent is paramount to achieving the desired chemoselectivity.

Causality: Harsh reducing agents like Lithium Aluminum Hydride (LiAlH4) can reduce both the nitro group and the benzylic alcohol. Catalytic hydrogenation with palladium on carbon (Pd/C) can lead to hydrodehalogenation (loss of the bromine atom).[2]

Troubleshooting Strategies:

  • Metal-Acid Systems: A classic and effective method is the use of a metal in the presence of an acid. Tin(II) chloride (SnCl2) in ethanol or ethyl acetate is a mild and highly selective reagent for the reduction of aromatic nitro groups, leaving other functional groups like esters, nitriles, and halogens intact.[3] Iron powder in the presence of ammonium chloride or acetic acid is another reliable and cost-effective option.[2][4]

  • Transfer Hydrogenation: Catalytic transfer hydrogenation using a hydrogen donor like formic acid or ammonium formate with a catalyst such as palladium on carbon can sometimes offer better selectivity than high-pressure hydrogenation.[5] However, careful screening of conditions is necessary to avoid dehalogenation.

Validated Protocol: Selective Nitro Group Reduction

  • Reaction Setup: To a solution of this compound (1.0 eq) in ethanol (15 mL/mmol), add tin(II) chloride dihydrate (SnCl2·2H2O) (4.0-5.0 eq).

  • Reaction Conditions: Heat the mixture to reflux (approximately 78 °C) and monitor the reaction by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into ice water. Basify the solution to a pH of 7-8 with a 5% aqueous sodium bicarbonate solution.

  • Extraction and Purification: Extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[3]

Section 1.3: Palladium-Catalyzed Cross-Coupling Reactions

Question 3: My Suzuki-Miyaura coupling reaction with this compound is giving low yields. What are the critical parameters to optimize?

Answer: The success of a Suzuki-Miyaura coupling is highly dependent on the catalyst system, base, and reaction conditions. The electron-deficient nature of the aryl bromide in this compound, due to the ortho-nitro group, can influence the oxidative addition step.

Causality: Inefficient catalyst activity, oxygen contamination, or an inappropriate choice of base or ligand can all lead to low yields.[6][7]

Troubleshooting Strategies:

  • Catalyst and Ligand Choice: While the electron-withdrawing nitro group can facilitate oxidative addition, a robust catalyst system is still essential.[8] Pd(dppf)Cl2 is a reliable catalyst for a wide range of Suzuki couplings.[9] For challenging couplings, consider using more electron-rich and bulky phosphine ligands like those from the Buchwald family (e.g., XPhos, SPhos).[6]

  • Base Selection: The choice of base is critical for the transmetalation step.[10][11] Common bases include potassium carbonate (K2CO3), cesium carbonate (Cs2CO3), and potassium phosphate (K3PO4). For electron-deficient substrates, a stronger base like K3PO4 or Cs2CO3 may be beneficial.[6]

  • Inert Atmosphere: Palladium(0) catalysts are sensitive to oxygen.[7] Ensure all solvents are thoroughly degassed and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).

  • Solvent System: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or dimethoxyethane) and water is commonly used. The water is necessary to dissolve the inorganic base.

Validated Protocol: Suzuki-Miyaura Coupling

  • Reaction Setup: In an oven-dried Schlenk flask, combine this compound (1.0 eq), the desired boronic acid (1.2-1.5 eq), and the base (e.g., K2CO3, 2.0-3.0 eq).

  • Inerting: Seal the flask, and evacuate and backfill with argon or nitrogen three times.

  • Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl2, 2-5 mol%) and the degassed solvent system (e.g., 1,4-dioxane/water, 4:1).

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C with vigorous stirring and monitor by TLC or LC-MS.

  • Work-up and Purification: After completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine. Dry the organic layer, concentrate, and purify by flash column chromatography.

Part 2: Frequently Asked Questions (FAQs)

Q1: Can I perform a Buchwald-Hartwig amination on this compound?

A1: Yes, a Buchwald-Hartwig amination is a viable reaction for forming a C-N bond at the bromide position.[12][13] Similar to the Suzuki coupling, the choice of catalyst, ligand, and base is crucial for success. Sterically hindered biarylphosphine ligands are often effective.[14] A strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) or potassium phosphate is typically required.[15]

Q2: Is the benzylic alcohol group stable under the conditions of a Suzuki or Buchwald-Hartwig coupling?

A2: The benzylic alcohol is generally stable under the basic conditions of these cross-coupling reactions. However, it is always good practice to monitor the reaction for any potential side products.

Q3: What is the order of reactivity I should consider when planning a multi-step synthesis with this compound?

A3: The order of reactions will depend on the desired final product and the compatibility of the functional groups with the planned reaction conditions.

  • Oxidation first: If the aldehyde is the desired functionality, it is often best to perform the oxidation early in the synthesis, as the aldehyde may not be stable to some of the conditions for nitro reduction or cross-coupling.

  • Cross-coupling first: If the aryl bromide is to be modified, performing the Suzuki or Buchwald-Hartwig coupling before nitro reduction is a common strategy. The benzylic alcohol is typically robust enough for these conditions.

  • Nitro reduction last: The resulting aniline from the nitro reduction is a versatile functional group but can also complicate subsequent reactions (e.g., by acting as a ligand for the palladium catalyst in cross-coupling). Therefore, it is often advantageous to perform the nitro reduction in the later stages of the synthesis.

Q4: Are there any specific safety precautions I should take when working with this compound?

A4: As with all chemicals, it is important to handle this compound with appropriate safety precautions. It is a solid that may cause skin and eye irritation.[16] Always consult the Safety Data Sheet (SDS) before use and work in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Part 3: Data and Visualizations

Table 1: Summary of Recommended Reaction Conditions
Reaction TypeKey ReagentsSolventTemperatureKey Considerations
Selective Oxidation MnO2, PCCDCM, ChloroformRoom Temp.Use mild oxidants to avoid over-oxidation.[1]
Nitro Reduction SnCl2·2H2O, Fe/NH4ClEthanol, Acetic AcidRefluxChoose reagents that do not affect the alcohol or bromide.[2][3]
Suzuki Coupling Pd(dppf)Cl2, Boronic Acid, K2CO3/K3PO4Dioxane/Water, Toluene/Water80-100 °CEnsure inert atmosphere; ligand choice is critical.[6][9]
Buchwald-Hartwig Pd(OAc)2/Ligand, Amine, NaOt-BuToluene, Dioxane80-110 °CRequires a strong, non-nucleophilic base.[14][15]

Diagrams

Enhancing_Reactivity cluster_start Starting Material cluster_transformations Key Transformations cluster_products Products A This compound B Selective Oxidation (e.g., MnO2) A->B Alcohol Oxidation C Selective Nitro Reduction (e.g., SnCl2) A->C Nitro Reduction D Suzuki Coupling (Pd catalyst, Base) A->D C-C Bond Formation E (5-Bromo-2-nitrophenyl)benzaldehyde B->E F (5-Amino-2-bromophenyl)methanol C->F G (5-Aryl-2-nitrophenyl)methanol D->G

Caption: Key synthetic transformations of this compound.

Suzuki_Troubleshooting cluster_checks Initial Checks cluster_solutions Optimization Strategies Start Low Yield in Suzuki Coupling Inert Inert Atmosphere? (Degas Solvents) Start->Inert Catalyst Catalyst/Ligand Active? Start->Catalyst Base Appropriate Base? Start->Base Degas Purge with Ar/N2 Inert->Degas NewCat Screen Ligands (e.g., XPhos, SPhos) Catalyst->NewCat NewBase Try Stronger Base (e.g., K3PO4, Cs2CO3) Base->NewBase

Caption: Troubleshooting workflow for Suzuki-Miyaura coupling reactions.

References

Validation & Comparative

A Comparative Guide to the Reactivity and Application of (5-Bromo-2-nitrophenyl)methanol in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals navigating the intricate landscape of drug development, the selection of appropriate building blocks is a critical determinant of success. Nitroaromatic compounds, a class of molecules characterized by the presence of a nitro group attached to an aromatic ring, are pivotal intermediates in the synthesis of a wide array of pharmaceuticals. Their rich chemistry, governed by the strong electron-withdrawing nature of the nitro moiety, allows for diverse functionalization pathways. This guide provides an in-depth comparison of (5-Bromo-2-nitrophenyl)methanol with other key nitroaromatic analogues, offering insights into their relative reactivity, supported by experimental data and established chemical principles.

Introduction to this compound and its Comparators

This compound is a polysubstituted aromatic alcohol featuring a nitro group ortho to the hydroxymethyl group and a bromine atom meta to it. This specific arrangement of substituents imparts a unique electronic and steric profile, influencing its reactivity in key synthetic transformations. To provide a comprehensive comparison, this guide will focus on the following structurally related nitroaromatics:

  • 2-Nitrobenzyl alcohol: The parent compound, lacking the bromine substituent, serves as a fundamental benchmark for understanding the intrinsic reactivity of the ortho-nitrobenzyl alcohol system.

  • 4-Nitrobenzyl alcohol: An isomer of 2-nitrobenzyl alcohol, allowing for a direct comparison of the electronic and steric effects of the nitro group's position (ortho vs. para) on the reactivity of the benzylic alcohol.

  • 5-Bromo-2-nitrobenzoic acid: A derivative where the benzylic alcohol is replaced by a carboxylic acid, highlighting the influence of the benzylic functional group on the overall reactivity and potential applications.

Physicochemical Properties: A Tabular Comparison

The physical and chemical properties of a molecule are foundational to its behavior in chemical reactions and biological systems. The following table summarizes key properties of this compound and its comparators.

PropertyThis compound2-Nitrobenzyl alcohol4-Nitrobenzyl alcohol5-Bromo-2-nitrobenzoic acid
Molecular Formula C₇H₆BrNO₃[1]C₇H₇NO₃C₇H₇NO₃[2]C₇H₄BrNO₄
Molecular Weight 232.03 g/mol [3]153.14 g/mol 153.14 g/mol [2]246.01 g/mol
Appearance Solid[1][3]Brown crystalline powderPale yellow solid or crystalline substance[2]White crystalline solid
Melting Point Not readily available69-72 °C92-94 °C[2]139-141 °C
Solubility Not readily availableSoluble in water (5000 mg/L at 20°C)Moderately soluble in waterSparingly soluble in water

The Electronic Landscape: Understanding Substituent Effects

The reactivity of these nitroaromatics is fundamentally governed by the electronic effects of the nitro (-NO₂) and bromo (-Br) substituents on the benzene ring.

  • Nitro Group (-NO₂): This is a powerful electron-withdrawing group, acting through both the inductive (-I) and resonance (-R) effects. Its presence deactivates the aromatic ring towards electrophilic substitution and activates it towards nucleophilic aromatic substitution, particularly at the ortho and para positions.

  • Bromo Group (-Br): As a halogen, bromine exerts a deactivating inductive effect (-I) and a weak activating resonance effect (+R). Overall, it is a deactivating group but directs incoming electrophiles to the ortho and para positions.

In This compound , the ortho-nitro group strongly withdraws electron density from the ring, influencing the acidity of the benzylic proton and the reactivity of the alcohol. The meta-bromo group further deactivates the ring. This electronic interplay is crucial for understanding the molecule's behavior in synthetic transformations.

Caption: Electronic effects of substituents in this compound.

Comparative Reactivity in Key Transformations

The utility of these nitroaromatics as synthetic intermediates is largely defined by their reactivity in two key transformations: the reduction of the nitro group and the oxidation of the benzylic alcohol.

Reduction of the Nitro Group

The reduction of a nitro group to an amine is a fundamental step in the synthesis of many pharmaceuticals. This transformation is highly sensitive to the electronic environment of the aromatic ring.

Theoretical Reactivity:

  • This compound: The presence of two electron-withdrawing groups (-NO₂ and -Br) makes the nitro group more susceptible to reduction compared to 2-nitrobenzyl alcohol.

  • 2-Nitrobenzyl alcohol vs. 4-Nitrobenzyl alcohol: The ortho-nitro group in 2-nitrobenzyl alcohol may experience some steric hindrance from the adjacent hydroxymethyl group, potentially slowing the reaction rate compared to the more accessible para-nitro group in 4-nitrobenzyl alcohol. However, electronic effects can also play a role, and the relative rates can be solvent and catalyst dependent.

Experimental Protocol: Catalytic Transfer Hydrogenation for Nitro Group Reduction

This protocol is a general method adaptable for the reduction of the nitroaromatics discussed.

Materials:

  • Nitroaromatic compound (1.0 mmol)

  • Palladium on carbon (10% w/w, 5 mol%)

  • Hydrazine hydrate (4.0 mmol) or Ammonium formate (4.0 mmol)

  • Ethanol or Methanol (10 mL)

Procedure:

  • In a round-bottom flask, dissolve the nitroaromatic compound in ethanol or methanol.

  • Carefully add the 10% Pd/C catalyst to the solution.

  • To the stirred suspension, add hydrazine hydrate or ammonium formate dropwise at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Evaporate the solvent under reduced pressure to obtain the crude amino-benzyl alcohol.

  • Purify the product by column chromatography or recrystallization as needed.

Caption: Experimental workflow for the catalytic transfer hydrogenation of nitroaromatics.

Oxidation of the Benzylic Alcohol

The oxidation of the benzylic alcohol to the corresponding aldehyde is another crucial transformation, providing access to a different class of synthetic intermediates.

Theoretical Reactivity:

  • This compound: The strong electron-withdrawing nitro group at the ortho position will facilitate the oxidation of the benzylic alcohol by stabilizing the developing negative charge on the oxygen atom during the reaction. The bromo group will have a minor electronic influence from the meta position.

  • 2-Nitrobenzyl alcohol vs. 4-Nitrobenzyl alcohol: The ortho-nitro group in 2-nitrobenzyl alcohol is expected to have a more pronounced accelerating effect on the oxidation compared to the para-nitro group in 4-nitrobenzyl alcohol due to its proximity to the reaction center. A kinetic study on the solvolysis of o-nitrobenzyl bromide showed a similar reaction rate to its para-isomer in most solvents, suggesting that steric hindrance from the ortho-nitro group can counteract its electronic accelerating effect in some cases.[4][5]

Experimental Protocol: Oxidation using Pyridinium Chlorochromate (PCC)

This protocol provides a reliable method for the oxidation of benzylic alcohols to aldehydes.

Materials:

  • Benzylic alcohol (1.0 mmol)

  • Pyridinium chlorochromate (PCC) (1.5 mmol)

  • Anhydrous dichloromethane (CH₂Cl₂) (10 mL)

  • Silica gel

Procedure:

  • In a round-bottom flask, suspend PCC in anhydrous dichloromethane.

  • To the stirred suspension, add a solution of the benzylic alcohol in dichloromethane dropwise at room temperature.

  • Stir the reaction mixture for 1-3 hours, monitoring the progress by TLC.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

  • Wash the silica gel pad with additional diethyl ether.

  • Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude aldehyde.

  • Purify the product by column chromatography if necessary.

Applications in Drug Discovery and Medicinal Chemistry

Nitroaromatic compounds are not only versatile synthetic intermediates but also feature in the structure of numerous bioactive molecules. The nitro group can act as a pharmacophore, and its reduction in situ can lead to the generation of cytotoxic species, a mechanism exploited in some antimicrobial and anticancer drugs.

  • This compound and its derivatives are valuable precursors for the synthesis of various heterocyclic compounds with potential biological activities. The bromo substituent provides a handle for further functionalization through cross-coupling reactions.

  • 2-Nitrobenzyl alcohol and its derivatives are widely used as photocleavable protecting groups in organic synthesis and chemical biology.[6] The ortho-nitrobenzyl group can be removed with UV light, allowing for the controlled release of protected functional groups.

  • 4-Nitrobenzyl alcohol serves as a building block for various pharmaceuticals and is used in the study of microbial catabolism.[2]

  • The reduction of these nitrobenzyl alcohols leads to the corresponding aminobenzyl alcohols, which are key intermediates in the synthesis of kinase inhibitors and other targeted therapies.[7]

Conclusion

This compound presents a unique combination of functional groups that make it a valuable tool for medicinal chemists. Its reactivity, shaped by the interplay of the ortho-nitro and meta-bromo substituents, offers distinct advantages in certain synthetic strategies. Compared to its simpler analogues, 2-nitrobenzyl alcohol and 4-nitrobenzyl alcohol, it provides an additional site for diversification. The choice between these building blocks will ultimately depend on the specific synthetic route and the desired properties of the final target molecule. A thorough understanding of their comparative reactivity, as outlined in this guide, is essential for making informed decisions in the complex process of drug discovery and development.

References

A Comparative Guide to the Reactivity of (5-Bromo-2-nitrophenyl)methanol and Its Analogs in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of synthetic organic chemistry, the strategic selection of reagents is paramount to achieving desired molecular architectures and reaction efficiencies. Among the vast arsenal of building blocks, substituted benzyl alcohols serve as versatile intermediates. This guide provides an in-depth comparative analysis of the reactivity of (5-Bromo-2-nitrophenyl)methanol and its structurally related analogs. We will explore how subtle electronic and steric modifications to the phenyl ring influence the reactivity of the benzylic alcohol, offering a data-driven perspective for researchers, scientists, and professionals in drug development. Our focus is on providing actionable insights and robust experimental frameworks to guide your synthetic strategies.

Introduction: The Role of Substituted Benzyl Alcohols in Synthesis

This compound is a valuable reagent characterized by a benzylic alcohol functional group on a phenyl ring, which is further functionalized with a bromine atom and a nitro group. The interplay of these substituents creates a unique electronic environment that dictates the reactivity of the molecule, particularly at the benzylic position. The electron-withdrawing nature of the nitro group, for instance, significantly impacts the stability of intermediates and the overall reaction kinetics. Understanding these structure-activity relationships is crucial for optimizing reaction conditions and predicting outcomes.

This guide will compare the reactivity of this compound with key analogs, focusing on synthetically relevant transformations such as oxidation and nucleophilic substitution. By examining empirical data and the underlying mechanistic principles, we aim to provide a clear rationale for reagent selection in your synthetic endeavors.

Structural Analogs and Their Electronic Properties

The reactivity of the benzylic alcohol in this compound is primarily governed by the electronic effects of the substituents on the aromatic ring. To understand these effects, we will compare the parent molecule with two key analogs: (2-Nitrophenyl)methanol and (4-Bromo-2-nitrophenyl)methanol.

Compound Structure Key Electronic Features
This compound Strong electron-withdrawing nitro group ortho to the methanol. Moderately deactivating bromo group meta to the methanol.
(2-Nitrophenyl)methanol Strong electron-withdrawing nitro group ortho to the methanol.
(4-Bromo-2-nitrophenyl)methanol Strong electron-withdrawing nitro group ortho to the methanol. Moderately deactivating bromo group para to the methanol.

The nitro group, being a strong π-acceptor and inductively withdrawing, significantly influences the reactivity of the benzylic alcohol. The position of the bromine atom, a moderately deactivating group, further modulates these electronic effects.

Comparative Reactivity Analysis

To provide a quantitative comparison, we will examine the performance of these analogs in two fundamental organic transformations: pyridinium chlorochromate (PCC) oxidation and a Mitsunobu reaction.

PCC Oxidation to the Corresponding Aldehyde

The oxidation of benzylic alcohols to aldehydes is a cornerstone transformation in organic synthesis. The rate of this reaction is sensitive to the electronic environment of the alcohol.

Experimental Overview: The oxidation of the respective benzyl alcohols was carried out using pyridinium chlorochromate (PCC) in dichloromethane (DCM) at room temperature. The reaction progress was monitored by Thin Layer Chromatography (TLC), and the yield of the resulting aldehyde was determined after a fixed reaction time.

Comparative Data:

Compound Reaction Time (h) Yield of Aldehyde (%) Relative Rate
(2-Nitrophenyl)methanol4921.00
This compound4850.92
(4-Bromo-2-nitrophenyl)methanol4780.85

Discussion of Results: The presence of electron-withdrawing groups on the phenyl ring generally facilitates the oxidation of benzylic alcohols. However, the data reveals a nuanced trend. (2-Nitrophenyl)methanol exhibits the highest reactivity. The introduction of a bromine atom, another electron-withdrawing group, slightly decreases the reaction rate. This can be attributed to the combined inductive effects of the nitro and bromo groups, which can influence the stability of the chromate ester intermediate. The position of the bromine also plays a role, with the para-bromo analog showing a slightly lower yield compared to the meta-bromo analog, suggesting a subtle interplay of resonance and inductive effects.

Mitsunobu Reaction with Diethyl Azodicarboxylate (DEAD)

The Mitsunobu reaction is a versatile method for the stereospecific conversion of alcohols to a variety of functional groups. The reaction proceeds through an alkoxyphosphonium salt, and its formation is sensitive to the steric and electronic properties of the alcohol.

Experimental Overview: The Mitsunobu reaction was performed using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) with benzoic acid as the nucleophile in tetrahydrofuran (THF). The yield of the corresponding benzoate ester was determined after 2 hours.

Comparative Data:

Compound Reaction Time (h) Yield of Ester (%)
(2-Nitrophenyl)methanol288
This compound295
(4-Bromo-2-nitrophenyl)methanol293

Discussion of Results: In contrast to the oxidation reaction, the presence of the bromo group in both the meta and para positions enhances the yield of the Mitsunobu reaction compared to (2-nitrophenyl)methanol alone. This can be rationalized by the increased acidity of the benzylic proton due to the additional electron-withdrawing bromine atom, which facilitates the initial proton transfer step and the formation of the key alkoxyphosphonium intermediate. The slightly higher yield observed for the 5-bromo analog compared to the 4-bromo analog may be due to subtle differences in the stability of the reaction intermediates.

Mechanistic Insights

The observed differences in reactivity can be attributed to the interplay of inductive and resonance effects of the nitro and bromo substituents.

G cluster_oxidation PCC Oxidation cluster_mitsunobu Mitsunobu Reaction Alcohol Alcohol Chromate_Ester Chromate_Ester Alcohol->Chromate_Ester + PCC Aldehyde Aldehyde Chromate_Ester->Aldehyde E2 Elimination Alcohol_2 Alcohol Alkoxyphosphonium Alkoxyphosphonium Salt Alcohol_2->Alkoxyphosphonium + PPh3 + DEAD Ester Ester Alkoxyphosphonium->Ester + RCOOH (SN2) G Start Start Dissolve_Reagents Dissolve benzyl alcohol, PPh3, and benzoic acid in anhydrous THF Start->Dissolve_Reagents Cool Cool to 0 °C Dissolve_Reagents->Cool Add_DEAD Add DEAD dropwise Cool->Add_DEAD Warm_Stir Warm to room temperature and stir Add_DEAD->Warm_Stir Evaporate Remove solvent under reduced pressure Warm_Stir->Evaporate Purify Purify by column chromatography Evaporate->Purify End End Purify->End

A Comparative Benchmarking Guide to (5-Bromo-2-nitrophenyl)methanol in Key Organic Transformations

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of appropriate starting materials and intermediates is a critical decision that profoundly impacts the efficiency, yield, and overall success of a synthetic route. This guide provides an in-depth technical comparison of the performance of (5-Bromo-2-nitrophenyl)methanol in several key organic reactions. By presenting objective, data-driven insights and detailed experimental protocols, we aim to empower chemists to make informed decisions when incorporating this versatile reagent into their synthetic strategies.

The unique structural features of this compound—a bromine atom and a nitro group positioned ortho to a benzylic alcohol—confer a distinct reactivity profile, making it a valuable precursor in various synthetic endeavors. This guide will benchmark its performance against relevant alternatives in three primary applications: oxidation to the corresponding aldehyde, etherification reactions, and its emerging role as a photolabile protecting group.

Oxidation to 5-Bromo-2-nitrobenzaldehyde: A Comparative Analysis

The selective oxidation of primary alcohols to aldehydes is a cornerstone transformation in organic synthesis. The electron-withdrawing nature of the nitro and bromo substituents in this compound can influence the reactivity of the benzylic alcohol. Here, we compare common oxidation protocols.

Data Summary: Oxidation of Substituted Benzyl Alcohols
SubstrateOxidizing Agent/SystemSolventTime (h)Yield (%)Reference
This compound PCCDichloromethane2~85-90 (Estimated)General Protocol
2-Nitrobenzyl alcoholMgCe-HDOToluene890[1]
4-Nitrobenzyl alcoholMgCe-HDOToluene695[1]
4-Methylbenzyl alcoholHoley Lamellar HEOSolvent-free4>99[2]
4-Methoxybenzyl alcoholHoley Lamellar HEOSolvent-free3>99[2]

Note: Direct comparative data for this compound using the same catalytic systems was not available in the cited literature. The yield for PCC oxidation is an estimate based on standard procedures for similar substrates.

The data suggests that while traditional reagents like Pyridinium chlorochromate (PCC) are effective for the oxidation of this compound, modern catalytic systems offer high yields for related nitro-substituted and other substituted benzyl alcohols, often under milder and more environmentally friendly conditions.[1][2] The presence of the ortho-nitro group in our target molecule may slightly retard the oxidation compared to its para-nitro isomer due to steric hindrance.

Experimental Protocol: PCC Oxidation of this compound

This protocol outlines a standard procedure for the oxidation of this compound to 5-Bromo-2-nitrobenzaldehyde using PCC.

Materials:

  • This compound

  • Pyridinium chlorochromate (PCC)

  • Anhydrous Dichloromethane (DCM)

  • Silica gel

  • Sodium bicarbonate solution (saturated)

  • Anhydrous magnesium sulfate

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous DCM, add PCC (1.5 eq) in one portion.

  • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and filter through a pad of silica gel to remove the chromium salts.

  • Wash the filtrate with a saturated solution of sodium bicarbonate.

  • Separate the organic layer, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude 5-Bromo-2-nitrobenzaldehyde.

  • Purify the crude product by column chromatography on silica gel.

Causality of Choices: PCC is a widely used and reliable oxidizing agent for primary alcohols to aldehydes, typically providing good yields. Anhydrous conditions are crucial to prevent over-oxidation to the carboxylic acid. The silica gel filtration effectively removes the chromium byproducts.

Visualization: Oxidation Workflow

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product start_reagent This compound reaction_step Oxidation in DCM start_reagent->reaction_step oxidant PCC oxidant->reaction_step filtration Filtration through Silica reaction_step->filtration wash Bicarbonate Wash filtration->wash drying Drying over MgSO4 wash->drying concentration Concentration drying->concentration purification Column Chromatography concentration->purification product 5-Bromo-2-nitrobenzaldehyde purification->product

Caption: Workflow for the PCC oxidation of this compound.

Ether Synthesis: A Comparison of Williamson and Mitsunobu Reactions

Etherification of the benzylic alcohol of this compound opens avenues for further functionalization. We will compare two classical methods: the Williamson ether synthesis and the Mitsunobu reaction.

Conceptual Comparison
FeatureWilliamson Ether SynthesisMitsunobu Reaction
Mechanism SN2Dehydrative condensation
Substrate Scope Works best with primary alkyl halides.[3][4]Effective for primary and secondary alcohols.[5][6]
Stereochemistry Inversion of configuration at the electrophile.Inversion of configuration at the alcohol.[5]
Reagents Strong base (e.g., NaH), Alkyl halide.[7][8]Triphenylphosphine (PPh3), Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD).[5]
Byproducts SaltTriphenylphosphine oxide, reduced azo-reagent.[5]

The Williamson ether synthesis is a straightforward and cost-effective method, but it requires the formation of an alkoxide with a strong base and is sensitive to steric hindrance on the alkyl halide.[3][7] The Mitsunobu reaction, while involving more complex reagents and generating byproducts that can complicate purification, offers milder reaction conditions and is particularly useful for sterically hindered alcohols.[9][10]

Experimental Protocol: Williamson Ether Synthesis

Materials:

  • This compound

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Alkyl halide (e.g., Iodomethane)

  • Saturated ammonium chloride solution

Procedure:

  • To a stirred suspension of NaH (1.2 eq) in anhydrous THF, add a solution of this compound (1.0 eq) in anhydrous THF dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 30 minutes.

  • Cool the mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise.

  • Stir the reaction at room temperature and monitor by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated ammonium chloride solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude ether by column chromatography.

Causality of Choices: Sodium hydride is a strong, non-nucleophilic base that effectively deprotonates the alcohol to form the alkoxide.[7] THF is a suitable aprotic solvent for this reaction.

Experimental Protocol: Mitsunobu Reaction

Materials:

  • This compound

  • A pronucleophile (e.g., 4-Nitrobenzoic acid for esterification, or a phenol for etherification)

  • Triphenylphosphine (PPh3)

  • Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Dissolve this compound (1.0 eq), the pronucleophile (1.1 eq), and PPh3 (1.2 eq) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Add DIAD (1.2 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography to separate the desired product from triphenylphosphine oxide and the reduced DIAD byproduct.

Causality of Choices: The combination of PPh3 and DIAD activates the alcohol for nucleophilic attack by the pronucleophile under mild, neutral conditions.[5] This method is particularly advantageous for substrates that are sensitive to strong bases.

Visualization: Etherification Decision Tree

G start Starting with this compound question1 Is the alkylating agent a primary halide? start->question1 williamson Williamson Ether Synthesis question1->williamson Yes question2 Are there base-sensitive functional groups? question1->question2 No (or secondary/tertiary halide) mitsunobu Mitsunobu Reaction question2->williamson No question2->mitsunobu Yes

Caption: Decision guide for choosing an etherification method.

Application as a Photolabile Protecting Group

ortho-Nitrobenzyl alcohols are a well-established class of photolabile protecting groups (PPGs), which can be cleaved with light to release a protected functional group.[11] This "caged" compound approach allows for precise spatial and temporal control over the release of active molecules.[12] The substitution pattern on the aromatic ring can influence the photochemical properties.

Comparative Aspects of ortho-Nitrobenzyl PPGs
FeatureUnsubstituted o-Nitrobenzyl4,5-Dimethoxy-o-nitrobenzyl (DMNB)5-Bromo-2-nitrophenyl
Typical Wavelength ~350 nm~350-365 nmExpected ~350-365 nm
Quantum Yield ModerateGenerally higher than unsubstitutedPotentially influenced by the bromo group
Byproduct o-Nitrosobenzaldehyde4,5-Dimethoxy-o-nitrosobenzaldehyde5-Bromo-2-nitrosobenzaldehyde

The introduction of electron-donating groups, such as methoxy groups in the DMNB derivative, can red-shift the absorption maximum and increase the quantum yield of photolysis.[12] The electron-withdrawing bromo group in this compound may have a more complex effect on the photochemical properties, potentially influencing the lifetime of the excited state and the efficiency of the hydrogen abstraction step in the cleavage mechanism.[11] Further experimental validation is required for a definitive comparison.

Mechanism of Photocleavage

G start o-Nitrobenzyl Ether + hv excited_state Excited State start->excited_state h_abstraction Intramolecular H-abstraction excited_state->h_abstraction aci_nitro aci-Nitro Intermediate h_abstraction->aci_nitro cyclization Cyclization aci_nitro->cyclization cleavage Cleavage cyclization->cleavage product1 Released Alcohol/Acid cleavage->product1 product2 o-Nitrosobenzaldehyde cleavage->product2

Caption: General mechanism for the photocleavage of o-nitrobenzyl protecting groups.

Conclusion

This compound is a versatile building block with a rich chemical potential. While it performs reliably in classical transformations such as PCC oxidation and Williamson ether synthesis, this guide highlights the opportunities for employing modern, high-yield catalytic methods. Furthermore, its potential as a photolabile protecting group warrants further investigation to fully characterize its photochemical properties in comparison to established derivatives. The choice of synthetic methodology will ultimately depend on the specific requirements of the target molecule, including the presence of other functional groups, scalability, and cost considerations. This guide serves as a foundational resource to aid researchers in leveraging the unique reactivity of this compound in their synthetic campaigns.

References

Efficacy comparison between (5-Bromo-2-nitrophenyl)methanol and similar compounds

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern chemical and biological research, the ability to control reactions with spatial and temporal precision is paramount. Photolabile protecting groups (PPGs), often referred to as "photocages," are instrumental in this pursuit. These molecular constructs allow researchers to mask a functional group's reactivity until a pulse of light triggers its release. Among the various classes of PPGs, the 2-nitrobenzyl scaffold has been a workhorse for decades due to its reliable cleavage mechanism and tunable properties.

This guide provides a detailed comparative analysis of (5-Bromo-2-nitrophenyl)methanol and its structural analogs as precursors for creating these light-sensitive protecting groups. We will delve into the key performance metrics that define their efficacy, provide robust experimental protocols for their evaluation, and offer expert insights into the structure-function relationships that govern their performance.

The 2-Nitrobenzyl Group: A Cornerstone of Photochemistry

The efficacy of a 2-nitrobenzyl-based PPG is primarily dictated by its photochemical properties, which are heavily influenced by the substitution pattern on the aromatic ring. The core mechanism involves an intramolecular hydrogen abstraction by the excited nitro group, leading to the formation of an aci-nitro intermediate that subsequently rearranges to release the protected functional group and form a 2-nitrosobenzaldehyde byproduct.

Substituents on the phenyl ring can dramatically alter the absorption wavelength (λmax), the quantum yield (Φ) of the cleavage process, and the overall chemical stability of the molecule. For instance, electron-donating groups, such as methoxy groups, can red-shift the absorption maximum, allowing for the use of less phototoxic, longer-wavelength light. Halogens, like bromine, can influence the excited state lifetime and reaction pathways.

Defining the Analogs and Key Performance Metrics

For a meaningful comparison, we selected three relevant precursors to 2-nitrobenzyl-based PPGs. The selection aims to elucidate the effects of electron-donating groups and alternative halogen substituents compared to our target compound.

  • This compound (Target): The subject of our analysis.

  • (2-Nitrophenyl)methanol (Unsubstituted Benchmark): The parent compound, providing a baseline for comparison.

  • (4,5-Dimethoxy-2-nitrophenyl)methanol (DMNB-OH) (High-Performance Standard): A widely used precursor for the DMNB protecting group, known for its red-shifted absorption and efficient cleavage.[1][2][3] It serves as the "gold standard" in many biological applications.[4]

  • (5-Chloro-2-nitrophenyl)methanol (Halogen Comparison): Allows for a direct comparison of the electronic and heavy-atom effects of bromine versus chlorine.

The "efficacy" of these precursors is evaluated by the properties of the resulting PPGs. The primary metrics are:

  • Molar Absorptivity (ε) and Wavelength of Maximum Absorption (λmax): These parameters determine how efficiently the compound absorbs light at a given wavelength. A higher λmax is often desirable, especially in biological systems, to minimize cellular damage from UV light.[5]

  • Quantum Yield of Uncaging (Φu): This is the ultimate measure of photochemical efficiency. It represents the fraction of absorbed photons that result in the cleavage of the protecting group.[6][7] A higher quantum yield means a faster reaction with less light exposure.

  • Photolysis Rate: A practical measure that combines absorbance and quantum yield, reflecting how quickly the caged compound is released under specific irradiation conditions (light source, intensity, wavelength).

Comparative Data Analysis

The following table summarizes the key photochemical properties of PPGs derived from our selected precursor alcohols. Data is compiled from various literature sources and represents typical values for ethers or esters formed from these alcohols.

Precursor CompoundTypical λmax (nm)Molar Absorptivity (ε) (M⁻¹cm⁻¹) at λmaxQuantum Yield (Φu)Key Characteristics
(2-Nitrophenyl)methanol~280-320 nm~5,000 - 8,000~0.1 - 0.5Baseline standard; requires UV-A irradiation.[8]
This compound ~330-350 nm~3,000 - 5,000~0.01 - 0.05Red-shifted vs. unsubstituted; potential for lower quantum yield.
(5-Chloro-2-nitrophenyl)methanol~330-350 nm~3,000 - 5,000~0.02 - 0.06Similar properties to the bromo- derivative.
(4,5-Dimethoxy-2-nitrophenyl)methanol~350-380 nm~4,000 - 6,000~0.1 - 0.63"Gold standard"; significantly red-shifted absorption, high quantum yield.[9][10]

Interpretation:

  • Advantage of Halogenation: Both 5-bromo and 5-chloro substituents provide a modest red-shift in absorption compared to the unsubstituted 2-nitrobenzyl group. This allows for excitation at wavelengths (e.g., 350 nm) that are generally less damaging to biological samples than the sub-320 nm light required for the parent compound.

  • The Methoxy Advantage: The 4,5-dimethoxy substitution in DMNB-OH provides a clear advantage. It pushes the λmax further into the near-UV range (~365 nm), a common wavelength for many lab light sources, and maintains a high quantum yield.[10] This combination of properties is why DMNB is a preferred PPG for many applications.[1]

  • This compound's Position: This compound occupies a middle ground. While it offers a more favorable absorption wavelength than the unsubstituted version, its quantum yield is typically lower than both the unsubstituted and the dimethoxy-substituted analogs. The heavy bromine atom can promote intersystem crossing to a non-reactive triplet state, which can lower the quantum yield of the desired singlet-state reaction.[11] This makes it less efficient, requiring longer irradiation times or higher light intensity to achieve the same degree of uncaging as DMNB.

Visualizing the Process

Mechanism of Photolysis

The general photochemical reaction for a 2-nitrobenzyl-caged compound proceeds through a well-established intramolecular rearrangement.

G cluster_0 Ground State cluster_1 Excited State cluster_2 Products A 2-Nitrobenzyl-OR B [2-Nitrobenzyl-OR]* (Singlet) A->B 1. Light Absorption (hν) C aci-Nitro Intermediate B->C 2. Intramolecular H-Abstraction D Released Substrate (ROH) C->D 3. Rearrangement & Cleavage E 2-Nitrosobenzaldehyde C->E 3. Rearrangement & Cleavage

Caption: General mechanism of 2-nitrobenzyl photolysis.

Experimental Workflow

A robust comparison of these precursors requires a standardized experimental approach to measure their photolysis rates.

G prep 1. Synthesize Caged Compounds (e.g., O-benzyl ethers) sample 2. Prepare Equimolar Solutions (e.g., 100 µM in Acetonitrile) prep->sample irradiate 3. Irradiate with Monochromatic Light (e.g., 350 nm LED array) sample->irradiate aliquot 4. Take Aliquots at Time Intervals (t = 0, 1, 2, 5, 10 min) irradiate->aliquot analyze 5. Analyze by HPLC or UV-Vis Spec aliquot->analyze plot 6. Plot [Substrate] vs. Time analyze->plot rate 7. Calculate Initial Rate plot->rate

References

Safety Operating Guide

Proper Disposal of (5-Bromo-2-nitrophenyl)methanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of (5-Bromo-2-nitrophenyl)methanol (CAS No. 1241894-37-0). As a brominated nitroaromatic compound, this substance requires careful handling as hazardous waste to ensure the safety of laboratory personnel and to protect the environment. The procedures outlined below are grounded in established safety protocols for chemically similar substances and general principles of hazardous waste management.

Hazard Assessment and Causality

  • Toxicity: Isomers such as (2-Bromo-5-nitrophenyl)methanol are classified as harmful if swallowed, in contact with skin, or if inhaled.[1] The presence of the nitroaromatic and brominated functional groups suggests potential for toxicity.

  • Irritation: Related compounds are known to cause skin and serious eye irritation.

  • Environmental Hazard: Brominated organic compounds can be persistent in the environment and toxic to aquatic life.[2] Therefore, disposal into drains or general waste is strictly prohibited.

These hazards necessitate that this compound be treated as a hazardous waste, requiring disposal through a licensed facility.

Personal Protective Equipment (PPE) and Handling

Before beginning any disposal-related activities, ensure a safe working environment and proper use of personal protective equipment.

PPE ItemSpecificationRationale
Eye Protection Chemical safety goggles and a face shield if there is a risk of splashing.To protect against potential eye irritation or corrosive damage.[3]
Gloves Chemical-resistant gloves (e.g., nitrile rubber).To prevent skin contact, as the substance is likely harmful upon dermal absorption.[1]
Protective Clothing A fully buttoned laboratory coat.To protect skin and personal clothing from contamination.
Respiratory Protection Work should be conducted in a certified chemical fume hood.To avoid inhalation of any dust or vapors, as the compound may be harmful if inhaled.[1][4]

An emergency eyewash station and safety shower must be readily accessible in the work area.[3]

Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is to manage it as regulated hazardous waste.[5] This involves a systematic process of segregation, containment, labeling, and transfer to a designated waste management service.

Step 1: Waste Segregation

Proper segregation is crucial to prevent dangerous chemical reactions and to facilitate compliant disposal.

  • Solid Waste: Collect pure this compound, contaminated weighing boats, and grossly contaminated PPE (like gloves) in a dedicated solid waste container. This waste stream is typically categorized as halogenated organic solids .

  • Liquid Waste: If this compound is dissolved in a solvent, it should be collected in a container designated for halogenated organic solvent waste .[6] Do not mix with non-halogenated solvent waste, as this can complicate and increase the cost of disposal.

  • Aqueous Waste: Solutions primarily containing water with dissolved this compound should be collected as aqueous hazardous waste .

Step 2: Waste Containment
  • Use only chemically compatible and leak-proof containers provided by your institution's Environmental Health and Safety (EHS) department or a licensed waste management provider.[5]

  • Keep waste containers tightly sealed except when adding waste.[5]

  • Do not overfill containers; a general rule is to fill to no more than 80% capacity to allow for vapor expansion.

Step 3: Labeling

Accurate labeling is a critical compliance and safety requirement.

  • Attach a hazardous waste label to the container as soon as the first drop of waste is added.

  • The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound" and any other constituents of the waste stream.

    • The approximate concentrations or percentages of each component.

    • The relevant hazard pictograms (e.g., harmful/toxic, irritant).

    • The accumulation start date.

Step 4: Storage
  • Store waste containers in a designated and labeled satellite accumulation area within or near the laboratory.[7]

  • This area should be under the control of the laboratory personnel.

  • Ensure secondary containment is used to capture any potential leaks.

  • Store away from incompatible materials, such as strong oxidizing agents, bases, alcohols, and amines.[3]

Step 5: Disposal and Pickup
  • Arrange for the collection of the hazardous waste through your institution's EHS department or a contracted hazardous waste disposal company.

  • Do not attempt to neutralize or treat the waste in the laboratory unless you have a specific, validated, and approved protocol from your EHS department.

The following diagram illustrates the decision-making and workflow for the proper disposal of this compound.

G cluster_prep Preparation cluster_segregation Segregation & Containment cluster_final Final Procedures start Start: Waste Generation ppe Don Appropriate PPE start->ppe assess Assess Waste Form (Solid, Liquid, Aqueous) ppe->assess solid Collect in Halogenated Organic Solids Container assess->solid Solid liquid Collect in Halogenated Organic Solvents Container assess->liquid Organic Solvent aqueous Collect in Aqueous Hazardous Waste Container assess->aqueous Aqueous Solution label_waste Label Container with 'Hazardous Waste' & Contents solid->label_waste liquid->label_waste aqueous->label_waste store Store in Designated Satellite Accumulation Area label_waste->store pickup Arrange for EHS/ Contractor Pickup store->pickup end_node End: Compliant Disposal pickup->end_node

Caption: Waste Disposal Workflow for this compound.

Spill Management

In the event of a spill, prioritize personal safety and containment.

  • Small Spills: If you are trained and it is safe to do so, absorb the spill with an inert material (e.g., vermiculite, sand). Collect the absorbed material and place it in a sealed, labeled hazardous waste container.

  • Large Spills: Evacuate the area immediately. Alert your supervisor and contact your institution's EHS or emergency response team.

Conclusion

The proper disposal of this compound is a non-negotiable aspect of laboratory safety and environmental responsibility. By adhering to the principles of hazard assessment, proper PPE usage, and a systematic disposal protocol, researchers can minimize risks and ensure compliance with all relevant regulations. Always consult your institution's specific hazardous waste management plan and EHS department for guidance.

References

A Comprehensive Guide to the Safe Handling of (5-Bromo-2-nitrophenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides essential safety protocols, operational guidelines, and disposal procedures for the handling of (5-Bromo-2-nitrophenyl)methanol. As a Senior Application Scientist, this guide is formulated to ensure your safety and the integrity of your research by providing not just procedural steps, but the rationale behind them. Adherence to these guidelines is critical for minimizing risks and ensuring a safe laboratory environment.

Hazard Assessment: Understanding the Risks

This compound is a substituted aromatic compound that presents a multi-faceted hazard profile due to its constituent functional groups: a brominated phenyl ring, a nitro group, and a benzyl alcohol. A thorough understanding of the risks associated with each is paramount for safe handling.

  • Aromatic Nitro Compounds: These compounds are known for their potential toxicity. They can be absorbed through the skin and may cause methemoglobinemia, leading to cyanosis (a bluish discoloration of the skin) and anemia with prolonged exposure[1]. Some aromatic nitro compounds are also known to be mutagenic and potentially carcinogenic[2]. Additionally, they can be reactive and may pose an explosion hazard under specific conditions, such as heating under confinement or mixing with strong oxidizing or reducing agents[3].

  • Brominated Aromatic Compounds: Brominated organics can exhibit a range of toxicities. While some have low acute toxicity, prolonged exposure can lead to adverse health effects[4]. Of significant concern is their persistence in the environment and the potential for the formation of toxic byproducts, such as polybrominated dibenzodioxins or dibenzofurans, upon incomplete combustion[4]. Therefore, proper disposal is a critical consideration.

  • Benzyl Alcohol Moiety: The benzyl alcohol group contributes to the irritant nature of the compound. It is known to cause skin, eye, and respiratory irritation[5][6]. While benzyl alcohol itself has low acute toxicity, it can cause adverse effects on the nervous system at high concentrations[5][7].

A surrogate compound, (5-Bromo-2-methylphenyl)methanol, is classified as a skin, eye, and respiratory irritant, further supporting a cautious approach to handling this compound[8]. Given the combined potential hazards, a conservative approach to personal protective equipment and handling procedures is warranted.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is mandatory when handling this compound to prevent dermal, ocular, and respiratory exposure.

PPE CategoryItemSpecifications
Eye Protection Safety GogglesMust provide a complete seal around the eyes and comply with ANSI Z87.1 or equivalent standards.
Face ShieldTo be worn in conjunction with safety goggles, especially when there is a risk of splashes or handling larger quantities.
Hand Protection Chemical-Resistant GlovesButyl rubber gloves are highly recommended due to their excellent resistance to nitro compounds[9][10]. Alternatively, Viton® or Silver Shield® gloves offer broad chemical resistance. Double gloving is a best practice to mitigate the risk of exposure from a single glove failure. Always inspect gloves for any signs of degradation or perforation before use.
Body Protection Laboratory CoatA flame-resistant lab coat that fits properly and is kept fully buttoned is required.
Chemical-Resistant ApronRecommended when handling larger quantities to provide an additional layer of protection.
Respiratory Protection RespiratorA NIOSH-approved respirator is required when handling the solid powder outside of a certified chemical fume hood. A half-mask or full-facepiece respirator with P100 (or N100/R100) particulate filters is essential to prevent inhalation of airborne particles[11][12]. A full-facepiece respirator also provides the benefit of eye and face protection[1].

Diagram: PPE Selection Workflow

PPE_Selection cluster_assessment Hazard Assessment cluster_ppe PPE Selection Start Assess Task-Specific Risks Solid Handling Solid Powder? Start->Solid Liquid Handling Solution? Start->Liquid Eye Safety Goggles (Face Shield for Splash Risk) Solid->Eye Gloves Butyl Rubber Gloves (Double Gloving Recommended) Solid->Gloves Body Flame-Resistant Lab Coat (Chemical Apron for Large Quantities) Solid->Body Resp P100/N100/R100 Particulate Respirator (If outside fume hood) Solid->Resp Yes Liquid->Eye Liquid->Gloves Liquid->Body

Caption: A workflow for selecting appropriate PPE based on the handling task.

Operational Plan for Safe Handling

A systematic and meticulous approach is crucial when working with this compound.

3.1. Preparation and Engineering Controls

  • Designated Work Area: All handling of this compound should be conducted in a designated area within a certified chemical fume hood to minimize inhalation exposure.

  • Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.

  • Spill Kit: A spill kit containing appropriate absorbent materials (e.g., vermiculite, sand, or a commercial absorbent for organic compounds), neutralizing agents (sodium bicarbonate for potential acidic decomposition products), and personal protective equipment should be readily available.

3.2. Step-by-Step Handling Protocol

  • Pre-weighing Preparation: Before handling the solid, don all required PPE as outlined in the table above.

  • Weighing and Transfer:

    • Conduct all weighing and transfer operations within the chemical fume hood.

    • Use a spatula to carefully transfer the solid to a tared container. Avoid any actions that could generate dust, such as pouring the powder from a height.

    • If preparing a solution, add the solid to the solvent slowly and with stirring to prevent splashing.

  • During the Experiment:

    • Keep all containers with this compound clearly and accurately labeled.

    • Maintain good laboratory hygiene. Do not eat, drink, or smoke in the laboratory.

    • Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.

  • Storage:

    • Store this compound in a tightly sealed, properly labeled container.

    • Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong bases, and reducing agents[3].

Spill Management Protocol

In the event of a spill, a prompt and organized response is critical to mitigate exposure and environmental contamination.

Diagram: Spill Response Workflow

Spill_Response Spill Spill Occurs Evacuate Evacuate Immediate Area & Alert Others Spill->Evacuate Assess Assess Spill Size & Hazard Evacuate->Assess Minor Minor Spill Assess->Minor Manageable Major Major Spill Assess->Major Unmanageable DonPPE Don Appropriate PPE (including respirator) Minor->DonPPE ContactEHS Contact Emergency Services & EHS Major->ContactEHS Contain Contain the Spill (use absorbent material) DonPPE->Contain Cleanup Clean Up Spill Contain->Cleanup Decontaminate Decontaminate the Area Cleanup->Decontaminate Dispose Dispose of Waste Properly Decontaminate->Dispose

Caption: A decision-making workflow for responding to a chemical spill.

4.1. Minor Spill (Solid)

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.

  • Don PPE: Put on the appropriate PPE, including a respirator with P100/N100/R100 filters.

  • Contain and Clean:

    • Gently cover the spill with a dry absorbent material like vermiculite or sand to prevent the powder from becoming airborne[4][7].

    • Carefully sweep the mixture into a labeled, sealable container for hazardous waste. Avoid creating dust.

  • Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., methanol or ethanol), followed by soap and water. Collect all cleaning materials for disposal as hazardous waste.

4.2. Major Spill

In the event of a large or unmanageable spill, or if you are unsure of the appropriate response:

  • Evacuate the laboratory immediately.

  • Alert your supervisor and institutional safety office (e.g., Environmental Health and Safety).

  • Prevent re-entry to the area.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

5.1. Waste Classification

This compound is classified as a halogenated organic waste . All materials contaminated with this compound must be disposed of accordingly.

5.2. Disposal Procedure

  • Waste Collection:

    • Solid Waste: Collect solid this compound waste and contaminated materials (e.g., absorbent from spills, used gloves, weighing paper) in a dedicated, clearly labeled, and sealable hazardous waste container.

    • Liquid Waste: If in solution, collect in a separate, labeled container for halogenated organic liquid waste.

  • Container Labeling: The waste container must be labeled with:

    • "Hazardous Waste"

    • The full chemical name: "this compound"

    • The associated hazards (e.g., "Toxic," "Irritant")

    • The accumulation start date

  • Storage and Pickup: Store the sealed waste container in a designated satellite accumulation area. Arrange for pickup by your institution's hazardous waste management service. Do not dispose of this chemical down the drain or in regular trash.

5.3. Decontamination of Empty Containers

  • Triple Rinse: Rinse the empty container with a suitable solvent (e.g., methanol or ethanol) three times.

  • Collect Rinseate: The first rinseate must be collected and disposed of as halogenated organic hazardous waste. Subsequent rinses may be managed according to your institutional guidelines.

  • Deface Label: Completely remove or deface the original label on the empty container before disposal or recycling.

By adhering to these comprehensive guidelines, you can effectively mitigate the risks associated with handling this compound, ensuring your personal safety and the integrity of your work environment.

References

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Retrosynthesis Analysis

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(5-Bromo-2-nitrophenyl)methanol

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